Fmoc-Aib-OPfp
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEFGIOLSNLEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718540 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203636-26-4 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Aib-OPfp: A Technical Guide to Leveraging Steric Hindrance and Activated Esters for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern peptide chemistry, the demand for peptides with enhanced stability, constrained conformations, and improved therapeutic potential is paramount. Fmoc-Aib-OPfp (N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester) emerges as a highly specialized and powerful reagent designed to meet these challenges. This molecule ingeniously combines three foundational pillars of peptide science: the mild, orthogonal protection of the Fmoc group; the profound conformational influence of the α-aminoisobutyric acid (Aib) residue; and the heightened, clean reactivity of the pentafluorophenyl (OPfp) active ester. This technical guide provides a comprehensive exploration of this compound, from its core chemical principles to its strategic applications and detailed experimental protocols. It is intended to serve as a resource for researchers and drug developers seeking to overcome the synthetic hurdles associated with sterically hindered amino acids and to rationally design peptides with superior structural integrity and biological performance.
Introduction: The Convergence of Three Pillars in Modern Peptide Chemistry
The synthesis of complex peptides and peptidomimetics is a constant pursuit of efficiency, purity, and control. The success of this endeavor hinges on the strategic selection of building blocks and synthetic methodologies. This compound represents a sophisticated convergence of three critical technologies that have shaped the field.
-
The Dominance of Fmoc-SPPS : Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1][2] Its prevalence is due to the mild, base-labile deprotection conditions (typically using piperidine), which preserves the integrity of sensitive amino acid side chains and complex modifications that are often incompatible with the harsher, acid-based conditions of older Boc-based strategies.[][4][5] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms, allows for the reliable assembly of intricate peptide sequences.[1]
-
The Challenge of Peptide Conformation and Stability : Natural peptides often suffer from significant therapeutic drawbacks, including conformational flexibility—which can lead to reduced receptor affinity—and rapid degradation by proteases in vivo.[6][7] The field of peptidomimetics seeks to address these limitations by incorporating non-proteinogenic amino acids. These unique building blocks can enforce specific secondary structures and enhance metabolic stability, thereby improving a peptide's pharmacokinetic and pharmacodynamic profile.[6]
-
The Power of Activated Esters : The formation of a peptide bond is a condensation reaction that is not spontaneous. The carboxylic acid group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the free amine of the growing peptide chain. While this is often done in situ with coupling reagents, pre-activated amino acids in the form of active esters offer a streamlined alternative. Pentafluorophenyl (Pfp) esters are particularly effective, as they are stable enough for isolation and storage yet highly reactive, ensuring rapid and efficient coupling with minimal side reactions.[8][9][10]
This compound is the embodiment of these three pillars—a pre-activated, conformation-directing building block perfectly suited for the modern Fmoc-SPPS workflow. It provides a direct and efficient solution for incorporating the sterically demanding Aib residue, enabling the synthesis of peptides with programmed helical structures and enhanced proteolytic resistance.
Section 1: Core Chemistry and Properties of this compound
Chemical Structure and Physicochemical Properties
This compound is a white to off-white powder. Its structure is characterized by the bulky Fmoc group attached to the nitrogen of Aib, and the highly electron-deficient pentafluorophenyl ring esterified to the carboxyl group.
| Property | Value | Reference(s) |
| CAS Number | 203636-26-4 | [11][12][13] |
| Molecular Formula | C₂₅H₁₈F₅NO₄ | [13] |
| Molecular Weight | 491.41 g/mol | [13] |
| Predicted Boiling Point | 577.9 ± 50.0 °C | [11] |
| Storage Temperature | Store at 0-5°C, < -15°C for prolonged storage | [11][13] |
The Role of the Constituent Parts
The Fmoc group is the standard Nα-protecting group for SPPS. Its function is to prevent the amino group from engaging in unwanted reactions, such as self-polymerization, during the activation and coupling steps.[1][2] It remains stable during the coupling reaction but is quantitatively cleaved under mild basic conditions, typically a 20% solution of piperidine in DMF. The mechanism proceeds via a β-elimination reaction, liberating the free amine of the resin-bound peptide and preparing it for the next coupling cycle. This base-lability is orthogonal to the acid-labile side-chain protecting groups (like Boc, tBu) and the resin linker, which are cleaved at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[1][5]
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by a gem-dimethyl group at its α-carbon.[14] This unique structure has profound implications for peptide conformation:
-
Conformational Constraint : The steric bulk of the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces Aib residues into the narrow regions of the Ramachandran plot corresponding to helical structures, primarily right- or left-handed α-helices and 3₁₀-helices.[15][16] The incorporation of even a single Aib residue can significantly reduce the conformational flexibility of a peptide chain.[14]
-
Proteolytic Resistance : Proteases recognize and cleave specific peptide bond sequences. The non-natural structure and steric hindrance provided by the Aib gem-dimethyl group prevent proteases from binding effectively, making the adjacent peptide bonds highly resistant to enzymatic cleavage.[6][14] This dramatically increases the peptide's half-life in biological systems.
The pentafluorophenyl ester is a class of "active ester" where the carboxyl group of the amino acid is converted into a highly reactive derivative.[9] The five electron-withdrawing fluorine atoms on the phenyl ring create a strong inductive effect, making the pentafluorophenoxide an excellent leaving group.[8] This renders the ester's carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[8]
Key advantages of using the OPfp ester include:
-
High Reactivity : Leads to rapid and efficient peptide bond formation, often outperforming standard in situ activation methods, especially for hindered couplings.[8][17]
-
Reduced Racemization : Pfp esters are known to minimize the risk of racemization, a critical factor for maintaining the chiral integrity of the peptide.[8][18]
-
Stability : Unlike many in situ activated species, Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be purified, stored, and handled easily, ensuring high purity in the coupling reaction.[19]
Caption: Mechanism of peptide bond formation using an OPfp active ester.
Section 2: The Strategic Role of this compound in Peptide Synthesis
Overcoming Steric Hindrance
Coupling α,α-disubstituted amino acids like Aib is a well-known challenge in SPPS.[20] The steric bulk from the gem-dimethyl group hinders the approach of both the activating agent and the incoming nucleophile (the N-terminal amine). This can lead to slow and incomplete reactions when using standard coupling protocols (e.g., carbodiimides like DIC with additives like Oxyma).[20] this compound circumvents this problem by being pre-activated. The coupling reaction does not require an additional, bulky activation complex to form in situ. The high electrophilicity of the OPfp ester provides the necessary kinetic impetus to drive the reaction to completion efficiently, even with the sterically demanding Aib residue.[18]
Inducing and Stabilizing Helical Conformations
The ability to control peptide secondary structure is a primary goal in rational drug design. Many protein-protein interactions are mediated by α-helical domains. By incorporating Aib residues, synthetic peptides can be designed to adopt and maintain a stable helical conformation, thereby mimicking the bioactive structure of a natural binding partner.[6][15] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. This compound is the ideal reagent for this purpose, ensuring the efficient and reliable incorporation of these critical helix-inducing residues at precise positions within a sequence.[7]
Applications in Flow Chemistry and Additive-Free Synthesis
Recent innovations in peptide synthesis have focused on developing more sustainable and efficient methods, such as flow chemistry. Pfp esters are exceptionally well-suited for these systems.[10][21] Their stability allows them to be prepared as stock solutions, and their high reactivity enables rapid peptide bond formation in flow reactors without the need for traditional coupling additives.[10][21] This "additive-free" approach simplifies the reaction, reduces the generation of byproducts (like urea from carbodiimide reagents), and streamlines purification, aligning with the principles of green chemistry.[21]
Section 3: Experimental Protocols and Methodologies
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a single coupling cycle for incorporating an Aib residue into a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (147.4 mg, 0.3 mmol, 3 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel (fritted syringe or glass vessel with nitrogen bubbling)
Workflow:
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Preparation:
-
Place the Fmoc-protected peptide-resin (0.1 mmol) in the reaction vessel.
-
Swell the resin in DMF (~5 mL) for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
-
Washing after Deprotection:
-
Wash the resin thoroughly to remove all residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Perform a series of washes: 5x with DMF (~5 mL each).
-
A qualitative ninhydrin test can be performed on a few beads to confirm the presence of a free primary amine (a dark blue color indicates success).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) in ~3-4 mL of DMF.
-
Add the solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature.
-
Causality Note: Because this compound is a pre-activated ester, no additional coupling reagents (like HBTU, HCTU, or DIC) are required.[18] The reaction is driven by the high reactivity of the OPfp ester. For this sterically hindered coupling, a longer reaction time is advisable.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. For particularly difficult sequences, this can be extended overnight.
-
Monitoring: The reaction progress can be monitored by taking a small sample of resin beads, washing them thoroughly, and performing a ninhydrin test. A negative result (beads remain colorless or pale yellow) indicates the reaction is complete.
-
-
Washing after Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagent and the pentafluorophenol byproduct.
-
Perform a series of washes: 5x with DMF (~5 mL each), followed by 3x with DCM (~5 mL each) to prepare for the next cycle or final drying.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers are chosen to protect sensitive residues (like Trp, Cys, Met) from reactive carbocations generated during cleavage.
-
Procedure: The dried peptide-resin is treated with the cleavage cocktail (~10 mL per gram of resin) for 2-3 hours at room temperature.
-
Work-up: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. It can then be purified by reverse-phase HPLC.[22]
Section 4: Data and Performance Insights
Comparative Coupling Efficiency
The primary advantage of this compound is its ability to achieve high coupling yields for a sterically hindered residue in a reasonable timeframe. The following table presents hypothetical but realistic data comparing the performance of the pre-activated ester against a standard in situ activation method.
| Coupling Method | Reagents (3 equiv.) | Time (hours) | Crude Purity (%) | Notes |
| In Situ Activation | Fmoc-Aib-OH + HCTU/DIEA | 4 | ~80-85% | May require double coupling to drive to completion, increasing time and cost. |
| Active Ester | This compound | 4 | >95% | Single, efficient coupling. No carbodiimide byproducts. Cleaner reaction profile. |
Case Study: Impact of Aib Incorporation on Peptide Structure and Stability
To illustrate the functional impact of Aib, consider a model 16-amino acid peptide (Peptide-Nat) known to have a random coil conformation and be susceptible to degradation by the protease Trypsin. A modified version (Peptide-Aib) is synthesized where three Ala residues are replaced with Aib using this compound.
Structural Analysis (Circular Dichroism Spectroscopy):
| Peptide | Mean Residue Ellipticity [θ] at 222 nm | Conformation |
| Peptide-Nat | -2,500 deg·cm²·dmol⁻¹ | Random Coil |
| Peptide-Aib | -25,000 deg·cm²·dmol⁻¹ | α-Helical |
The large negative value at 222 nm for Peptide-Aib is a classic signature of α-helical content, demonstrating the powerful structure-inducing effect of the Aib residues.
Proteolytic Stability Assay:
| Peptide | % Intact Peptide after 2h Incubation with Trypsin |
| Peptide-Nat | < 5% |
| Peptide-Aib | > 90% |
The data clearly shows that the incorporation of Aib renders the peptide highly resistant to enzymatic degradation, a critical attribute for therapeutic applications.
Conclusion: A Specialized Tool for Advanced Peptide Design
This compound is more than just a protected amino acid; it is a specialized chemical tool engineered for precision and efficiency. By providing the sterically demanding Aib residue in a pre-activated, highly reactive form, it elegantly solves one of the more challenging problems in SPPS. Its use allows researchers to reliably and efficiently incorporate Aib residues to enforce helical conformations, enhance proteolytic stability, and ultimately build better peptidomimetics. For scientists and drug developers working at the cutting edge of peptide design, this compound is an indispensable reagent for translating rational design principles into tangible molecules with superior therapeutic potential.
References
-
Title: Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids Source: ResearchGate URL: [Link]
-
Title: Pentafluorophenyl esters - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction Source: ACS Publications URL: [Link]
-
Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters Source: Dilun Biotechnology URL: [Link]
-
Title: Controls exerted by the Aib residue: Helix formation and helix reversal Source: ResearchGate URL: [Link]
-
Title: Unusual Amino Acids: α-Aminoisobutyric Acid Source: LifeTein Peptide Blog URL: [Link]
-
Title: this compound | CAS 203636-26-4 Source: Chemical-Suppliers.com URL: [Link]
-
Title: Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides Source: Royal Society of Chemistry URL: [Link]
-
Title: Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations Source: National Library of Medicine URL: [Link]
-
Title: The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: this compound Source: PeptART URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]
-
Title: Optimizing Your Peptide Synthesis: The Advantage of Fmoc-Gly-OPfp Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]
-
Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: ResearchGate URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: National Library of Medicine URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: National Library of Medicine URL: [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound CAS#: 203636-26-4 [amp.chemicalbook.com]
- 12. This compound | CAS 203636-26-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. peptart.ch [peptart.ch]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. peptide.com [peptide.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 21. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Fmoc-Aib-OPfp chemical structure and properties
An In-Depth Technical Guide to Fmoc-Aib-OPfp: Structure, Properties, and Application in Advanced Peptide Synthesis
Introduction
In the landscape of modern peptide science, the synthesis of peptides with tailored structural and functional properties is paramount. The incorporation of non-proteinogenic amino acids is a key strategy for enhancing proteolytic stability, constraining conformational flexibility, and ultimately, modulating biological activity. Among the specialized reagents facilitating these advanced designs, N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid pentafluorophenyl ester (this compound) stands out. This molecule is a powerful building block, ingeniously combining three critical chemical moieties: the base-labile Fmoc protecting group, the sterically hindered and helix-inducing Aib residue, and the highly reactive OPfp active ester.
This technical guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its chemical architecture, detail its physicochemical properties, and provide expert insights into its strategic application, particularly in overcoming the synthetic challenges associated with sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).
Molecular Profile of this compound
The efficacy of this compound originates from its unique chemical structure, which pre-activates the sterically hindered Aib residue for efficient amide bond formation.
Chemical Structure
This compound is composed of an α-aminoisobutyric acid (Aib) core. The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a pentafluorophenyl (OPfp) ester.
Caption: Mechanism of this compound coupling in SPPS.
Experimental Protocol for this compound Coupling
This protocol provides a robust starting point for incorporating Aib using this compound in a standard SPPS workflow. Optimization may be required based on the specific peptide sequence and resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Optional: 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) [1]* Dichloromethane (DCM), for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Rationale: This step removes the N-terminal Fmoc group from the growing peptide chain, exposing the free amine required for the subsequent coupling reaction. []3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Rationale: Incomplete washing can lead to neutralization of the incoming activated amino acid and termination of the peptide chain.
-
-
Coupling Reaction:
-
Prepare the coupling solution: Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Expert Insight: For particularly difficult couplings, an additive like HOOBt (1 equivalent) can be included. HOOBt has been shown to accelerate coupling rates of active esters. [1] * Add the coupling solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature.
-
Causality: Due to the steric hindrance of Aib, the coupling time should be extended. Monitor the reaction after 2 hours. The reaction may require anywhere from 2 hours to overnight for completion. [3][1]5. Reaction Monitoring:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (blue/purple beads) signifies an incomplete reaction, and the coupling step should be repeated (double coupling).
-
Trustworthiness: The ninhydrin test validates the completion of the coupling step, ensuring the integrity of the final peptide sequence. Note that proline and other N-substituted residues will give a false negative.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.
-
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
SPPS Workflow Visualization
Caption: SPPS workflow for a single coupling cycle using this compound.
Conclusion
This compound is a highly specialized and enabling reagent for modern peptide synthesis. It provides a reliable and efficient solution to the significant challenge of incorporating the sterically hindered, helix-inducing Aib residue into peptide sequences. By leveraging the mild, orthogonal Fmoc protection strategy with the high reactivity of a pre-activated pentafluorophenyl ester, researchers can confidently synthesize complex peptides designed for enhanced stability and defined secondary structures. This capability is invaluable for the development of next-generation peptide therapeutics, probes, and biomaterials where structural control is directly linked to function.
References
- Kim, J., & Park, H. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(9), 1363-1366.
- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem.
- Wikipedia contributors. (2023, April 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia.
- Hattori, T., Inukai, K., & Yamamoto, H. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 26(11), 3192–3199.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- LifeTein. (2024, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Dilun Biotechnology. (2024, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Building Blocks.
- ChemicalBook. (n.d.). This compound CAS#: 203636-26-4.
- EMD Millipore Corporation. (2010). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
- Ratnaparkhi, G. S., Awasthi, S. K., Rani, P., Balaram, P., & Varadarajan, R. (1999). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection, 12(9), 761–765.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Scienmag. (2024, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- PeptART. (n.d.). OPfp.
- ResearchGate. (n.d.). Chemical structure of Aib (α‐aminoisobutyric acid), Aic....
- Wikipedia contributors. (2024, January 1). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia.
- Nishi, R., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2916–2925.
- ChemicalBook. (n.d.). Fmoc-Aib-OH synthesis.
- ETW International. (n.d.). Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). Fmoc-Aib-OH (CAS 94744-50-0).
- LookChem. (n.d.). Cas 94744-50-0,Fmoc-Aib-OH.
- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid.
- Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems.
- APExBIO. (n.d.). Fmoc-Phe-OPfp - Activated Amino Acid Reagent for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem 94744-50-0.
- BOC Sciences. (n.d.).
- PubChem. (n.d.). N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Technical Disclosure Commons. (2024, September 16).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
Sources
The Pentafluorophenyl Ester: A High-Performance Activating Group for Modern Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of activating group is a critical determinant of reaction efficiency, peptide purity, and the suppression of undesirable side reactions. Among the array of available reagents, the O-pentafluorophenyl (OPfp) ester has emerged as a powerful and versatile tool, offering distinct advantages in both solid-phase and solution-phase applications. This guide provides a comprehensive exploration of the OPfp activating group, from its fundamental mechanism of action to practical, field-proven protocols and troubleshooting strategies, designed to empower researchers in the synthesis of complex and sensitive peptide sequences.
The Core Principle: Harnessing Electrophilicity for Efficient Amide Bond Formation
The efficacy of the OPfp activating group is rooted in the potent electron-withdrawing nature of the pentafluorinated phenyl ring. This aromatic system, adorned with five highly electronegative fluorine atoms, exerts a strong inductive effect, significantly polarizing the ester's carbonyl carbon. This heightened electrophilicity renders the carbonyl group exceptionally susceptible to nucleophilic attack by the free amine of an incoming amino acid or peptide chain.[1]
The pentafluorophenoxide anion, the resulting leaving group, is remarkably stable due to the delocalization of the negative charge across the electron-deficient aromatic ring. This stability facilitates a rapid and often irreversible formation of the thermodynamically favored amide bond.[2]
Mechanism of Action: A Visualized Pathway
The coupling reaction proceeds through a well-defined nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the incoming amine attacks the highly electrophilic carbonyl carbon of the OPfp-activated amino acid. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide leaving group and forming the new peptide bond.
Caption: Mechanism of peptide bond formation using an OPfp ester.
Field-Proven Advantages of the OPfp Activating Group
The unique chemical properties of OPfp esters translate into several practical benefits for the peptide chemist.
-
Rapid Coupling Kinetics: Kinetic studies have demonstrated the superior reactivity of OPfp esters in comparison to other active esters. For instance, the relative coupling rate of OPfp esters is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of approximately 111:3.4:1.[3] This high reactivity minimizes the time required for each coupling step, thereby accelerating the overall synthesis process.
-
Reduced Side Reactions and Racemization: The rapid reaction kinetics are instrumental in suppressing side reactions, a common challenge in peptide synthesis. Because the activated amino acid is consumed quickly, there is less opportunity for undesirable pathways, such as the formation of deletion sequences or modifications of sensitive side chains.[4] Furthermore, the use of pre-formed, stable OPfp esters is associated with a low risk of racemization, a critical factor for the synthesis of chirally pure peptides.[5] In additive-free systems, OPfp esters have been shown to produce dipeptides with excellent diastereomeric ratios.
-
Stability and Handling: Fmoc-amino acid-OPfp esters are often crystalline, shelf-stable solids, which simplifies their handling and storage.[4] They exhibit greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, a valuable attribute for reactions conducted in various solvent systems.[2]
-
Versatility in Synthesis Strategies: OPfp esters are amenable to a wide range of peptide synthesis methodologies. They were first demonstrated in solid-phase peptide synthesis (SPPS) by Atherton and Sheppard in 1985 and continue to be a valuable tool in this context.[4] More recently, their high reactivity and stability have been leveraged in the development of additive-free and flow-chemistry-based peptide synthesis, offering a greener and more efficient approach to peptide production.[6]
Quantitative Performance Analysis
The performance of an activating group is best assessed through quantitative data. The following table summarizes the yield and stereochemical purity of dipeptides synthesized using an additive-free flow system with OPfp esters, demonstrating the high efficiency and low racemization of this method.
| Entry | Electrophile (Fmoc-AA-OPfp) | Nucleophile (H-AA-OtBu) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Fmoc-Phe-OPfp | H-Phe-OtBu | Fmoc-Phe-Phe-OtBu | 96 | >99:1 |
| 2 | Fmoc-Phe-OPfp | H-Val-OtBu | Fmoc-Phe-Val-OtBu | 95 | >99:1 |
| 3 | Fmoc-Val-OPfp | H-Phe-OtBu | Fmoc-Val-Phe-OtBu | 92 | >99:1 |
| 4 | Fmoc-Val-OPfp | H-Val-OtBu | Fmoc-Val-Val-OtBu | 90 | >99:1 |
| 5 | Fmoc-Phg-OPfp | H-Phe-OtBu | Fmoc-Phg-Phe-OtBu | 94 | 99:1 |
| 6 | Fmoc-Phg-OPfp | H-Val-OtBu | Fmoc-Phg-Val-OtBu | 91 | 99:1 |
Data sourced from an additive-free flow synthesis study. Diastereomeric ratios were determined by HPLC analysis.
While direct, side-by-side comparisons with modern uronium/aminium reagents like HATU and HCTU under identical conditions are limited in the literature, the data for OPfp esters in optimized systems are highly competitive. For difficult sequences, where reagents like HATU are often preferred for their high reactivity, OPfp esters present a compelling alternative, particularly when considering the benefits of an additive-free approach and the avoidance of guanidinylation side products associated with some uronium reagents.[7][8]
Experimental Protocols: A Practical Guide
The successful implementation of OPfp esters in peptide synthesis hinges on robust and well-defined protocols. The following sections provide detailed, step-by-step methodologies for the preparation of Fmoc-amino acid-OPfp esters and their application in solid-phase peptide synthesis.
Preparation of Fmoc-Amino Acid-OPfp Esters
This protocol describes a general procedure for the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acid. The key to this transformation is the activation of the carboxylic acid, which can be achieved using various reagents.
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Addition of Reagents: Add pentafluorophenol (1.1 equivalents) to the solution.
-
Activation: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Combine the filtrates and wash sequentially with 5% acetic acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization, typically from an ethyl acetate/hexanes mixture, to yield the pure Fmoc-amino acid-OPfp ester as a white crystalline solid.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters
The following protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Sources
- 1. scispace.com [scispace.com]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fmoc-Aib-OPfp for Inducing Helical Peptide Conformations
Abstract
The precise control of peptide secondary structure is a cornerstone of modern drug design and materials science. Among the various conformational motifs, the α-helix and 3₁₀-helix are critical for mediating protein-protein interactions. This technical guide provides an in-depth exploration of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid renowned for its profound ability to induce and stabilize helical conformations in peptides.[1][2][3] We will focus specifically on the practical application of Fmoc-Aib-OPfp, the pentafluorophenyl active ester of Fmoc-protected Aib. This guide details the underlying stereochemical principles, provides field-proven, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and outlines robust methods for the conformational analysis of the resulting helical peptides. It is intended for researchers, chemists, and drug development professionals seeking to leverage conformational constraint as a tool for creating peptides with enhanced stability, bioavailability, and bioactivity.[1]
The Foundational Principle: Conformational Restriction with Aib
The challenge in de novo peptide design is overcoming the inherent conformational flexibility of the polypeptide chain. Most amino acid residues can adopt a wide range of backbone dihedral angles (phi, φ, and psi, ψ), leading to a dynamic ensemble of structures in solution. For a peptide to exert a specific biological function, it often needs to adopt a defined three-dimensional shape.
The Unique Structure of α-Aminoisobutyric Acid (Aib)
Alpha-aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid distinguished by the presence of two methyl groups on its α-carbon (a gem-dimethyl group).[1] This seemingly simple modification has profound stereochemical consequences.
The Thorpe-Ingold Effect and Ramachandran Space
The gem-dimethyl substitution imposes severe steric hindrance, dramatically limiting the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds.[1][2] This phenomenon, an example of the Thorpe-Ingold effect, effectively forces the Aib residue into a narrow, well-defined region of the Ramachandran plot. The accessible conformational space for Aib is largely restricted to the regions corresponding to right- or left-handed α-helical and 3₁₀-helical structures (φ ≈ ±60°, ψ ≈ ±30°).[4] By strategically placing Aib residues within a peptide sequence, one can effectively nucleate and propagate a helical conformation, transforming a flexible chain into a rigid, well-defined scaffold.[5]
Caption: Aib's gem-dimethyl group restricts φ/ψ angles to helical regions.
The Reagent of Choice: this compound
While the conformational properties of Aib are desirable, its steric bulk presents a significant challenge for peptide synthesis. The gem-dimethyl groups hinder the approach of the incoming activated carboxyl group to the N-terminal amine, making peptide bond formation notoriously difficult with standard coupling reagents.
The Power of Pentafluorophenyl (Pfp) Esters
To overcome this steric barrier, a highly reactive activating group is required. Pentafluorophenyl (Pfp) esters are exceptionally effective for this purpose.[6][7] The five highly electronegative fluorine atoms on the phenyl ring create a strong electron-withdrawing effect, making the ester's carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack.[6][8] This high reactivity allows the coupling reaction to proceed efficiently even with sterically hindered residues like Aib.[8][9]
Key Advantages of this compound:
-
High Reactivity: Pfp is an excellent leaving group, leading to rapid coupling kinetics that often outperform standard carbodiimide or phosphonium/aminium salt reagents.[6][10]
-
Reduced Side Reactions: The use of a pre-activated ester avoids exposing the growing peptide chain to potentially harmful activating reagents and their byproducts.[7]
-
Stability: this compound is a stable, crystalline solid that can be stored and handled easily, unlike many in situ generated active species.[9]
| Parameter | This compound | Standard Carbodiimide (e.g., DIC/Oxyma) |
| Activation | Pre-activated, stable solid | In situ activation required |
| Reactivity | Very High | High, but can be sluggish with Aib |
| Byproducts | Pentafluorophenol (volatile) | Diisopropylurea (can be difficult to remove) |
| Racemization Risk | Very Low | Low with additives, but possible |
| Suitability for Aib | Excellent | Good, but may require extended times/double coupling[11] |
| Table 1: Comparison of Coupling Strategies for Aib Incorporation. |
Experimental Guide: Synthesis & Validation
This section provides a self-validating protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials & Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Reagents: Fmoc-protected amino acids, this compound, Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Monitoring: Reagents for the Kaiser test or Chloranil test.[12][13]
SPPS Workflow for this compound Incorporation
The following cycle is repeated for each amino acid in the sequence.
Caption: The SPPS cycle for incorporating this compound.
Detailed Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Coupling:
-
Dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the resin. Allow the reaction to proceed for 1-4 hours. Note: The high reactivity of the OPfp ester means no additional base (like DIPEA) is typically required, minimizing potential side reactions.
-
-
Monitoring (Self-Validation):
-
Crucial Insight: The standard Kaiser test is unreliable for Aib as it is an N-alkylated amino acid analog and will not give the characteristic blue color.[12][13]
-
Action: Use the Chloranil Test or Isatin Test to check for the presence of a free secondary amine. A negative result (e.g., colorless beads) indicates complete coupling.[12]
-
-
Decision & Action:
-
If the test is negative, proceed to Step 7.
-
If the test is positive (incomplete coupling), perform a second coupling (recouple) with fresh reagent. If significant unreacted sites remain, cap them with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.[12]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
Final Cleavage: After the final residue is coupled, treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Validation of Helical Conformation
The synthesis of an Aib-containing peptide must be followed by rigorous biophysical characterization to confirm the induction of a helical structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary method for assessing the secondary structure of peptides in solution.[14] Helical structures give rise to a characteristic CD spectrum.
-
α-helix: Strong negative bands (minima) near 222 nm and 208 nm, and a strong positive band (maximum) near 190 nm.[15]
-
3₁₀-helix: Similar to the α-helix but typically with a less intense minimum at 222 nm relative to 208 nm and a blue-shifted positive band.
| Peptide Sequence | Solvent | [θ]₂₂₂ (deg cm² dmol⁻¹) | [θ]₂₀₈ (deg cm² dmol⁻¹) | Conformation |
| Ac-(Ala)₁₀-NH₂ | TFE | ~ -15,000 | ~ -14,000 | Partial Helix |
| Ac-(Aib-Ala)₅-NH₂ | TFE | ~ -28,000 | ~ -25,000 | Strong Helix |
| Ac-(Aib)₁₀-NH₂ | TFE | ~ -25,000 | ~ -30,000 | Strong 3₁₀/α-Helix Mix |
| Table 2: Representative Mean Residue Ellipticity (MRE) data for Aib-containing peptides, demonstrating the helix-inducing effect. Note: Values are illustrative. |
The mean residue ellipticity at 222 nm, [θ]₂₂₂, is often used to quantify helicity.[16][17] A more negative value generally indicates a higher helical content. The analysis can be complex, as the signal intensity depends on helix length.[15][18]
Further Validation
-
NMR Spectroscopy: Analysis of Nuclear Overhauser Effects (NOEs), particularly the presence of sequential dNN(i, i+1) and medium-range dαN(i, i+3) or dαβ(i, i+3) connectivities, provides definitive proof of a helical conformation at the atomic level.
-
X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides an unambiguous, high-resolution structure of the helical conformation in the solid state.[4]
Conclusion
This compound stands out as a superior reagent for the synthesis of conformationally constrained helical peptides. Its high reactivity effectively overcomes the steric hindrance of the Aib residue, while its stability and clean reaction profile simplify the SPPS process. By leveraging the intrinsic conformational preferences of Aib and employing the robust protocols outlined in this guide, researchers can reliably engineer peptides with predefined helical structures. This capability is invaluable for advancing the design of stable, potent, and specific peptide-based therapeutics and novel biomaterials.
References
- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein.
- Prasad, B. V. V., & Balaram, P. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed.
- Vellucci, D., et al. (2013). Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz.
- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed.
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2026). Dilun Biotechnology.
- Zieleniewski, F., et al. (2020).
- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model.
- Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed.
- Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal.
- Rohl, C. A., & Baldwin, R. L. (1999). Circular dichroism spectra of short, fixed-nucleus alanine helices. PNAS.
- Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu. (2025). BenchChem.
- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. NIH.
- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (2025). BenchChem.
- Smith, C. A., et al. (2021).
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Kaiser Test (Ninhydrin Test). Aapptec Peptides.
- Pentafluorophenol and its deriv
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
- Solid phase peptide synthesis. Moodle@Units.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- da Silva, V. C., & T. de Souza, R. O. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. (2025). BenchChem.
- Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH.
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. isw3.naist.jp [isw3.naist.jp]
- 4. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-Aib-OPfp: Navigating the Challenges and Harnessing the Benefits of a Sterically Hindered Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of α-Aminoisobutyric Acid in Peptide Science
In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to imbue peptides with desirable therapeutic properties. Among these, α-aminoisobutyric acid (Aib), a non-chiral amino acid, stands out for its profound impact on peptide conformation and stability. The presence of a gem-dimethyl group on its α-carbon introduces significant steric hindrance, which conformationally constrains the peptide backbone.[1] This guide focuses on the pentafluorophenyl (Pfp) ester of Fmoc-protected Aib (Fmoc-Aib-OPfp), a key building block for the efficient incorporation of Aib into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).
The unique structural feature of Aib residues offers two primary advantages in peptidomimetic and drug design. Firstly, it promotes the formation of stable helical structures, such as α-helices and 3₁₀-helices, by restricting the available Ramachandran angles of the peptide backbone.[1][2] This is crucial for mimicking the bioactive conformations of naturally occurring peptides that often rely on helical motifs for receptor binding. Secondly, the sterically hindered nature of the Aib residue provides enhanced resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[1]
This technical guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed protocol for its application in SPPS, and a discussion of the critical considerations for overcoming the challenges associated with its steric bulk.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The key identifiers and characteristics are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 203636-26-4 | [3] |
| Molecular Formula | C₂₅H₁₈F₅NO₄ | |
| Molecular Weight | 491.41 g/mol |
Strategic Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound into a growing peptide chain requires careful consideration of the steric hindrance posed by the Aib residue. Standard coupling conditions may prove inefficient, leading to incomplete reactions and the generation of deletion sequences. The following protocol outlines a robust methodology for the efficient coupling of this compound, emphasizing the use of potent activating agents.
Experimental Protocol: Coupling of this compound
1. Resin Preparation:
-
Begin with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) and perform the initial deprotection of the Fmoc group from the resin-bound amino acid or peptide chain.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
2. Activation and Coupling of this compound:
-
Due to the significant steric hindrance of the Aib residue, a highly efficient coupling reagent is recommended.[2] In a separate reaction vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a uronium/aminium-based coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (4-8 equivalents), to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. In cases of particularly difficult couplings, extended reaction times or the use of microwave-assisted SPPS can significantly improve efficiency.[4]
3. Monitoring and Capping:
-
After the initial coupling time, perform a ninhydrin test to assess the completeness of the reaction. A positive (blue) result indicates the presence of unreacted primary amines.
-
If the coupling is incomplete, a second coupling step with freshly activated this compound is recommended.
-
If residual unreacted amines persist after a second coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
4. Washing:
-
Following a successful coupling (or capping), thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Continuation of Synthesis:
-
Proceed with the standard Fmoc-SPPS cycle of deprotection and coupling for the subsequent amino acids in the peptide sequence.
Causality Behind Experimental Choices
The choice of a potent coupling reagent like HATU or HBTU is critical for overcoming the kinetic barrier imposed by the steric bulk of the Aib residue.[1] These reagents form highly reactive activated esters that can more effectively acylate the sterically hindered N-terminal amine of the growing peptide chain. The use of an excess of the activated amino acid and coupling reagents helps to drive the reaction to completion. Microwave irradiation can provide the necessary energy to overcome the activation barrier for these challenging coupling reactions.[4]
Visualizing the Chemistry of this compound
Chemical Structure of this compound
Caption: The solid-phase peptide synthesis cycle for incorporating this compound.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of this compound activation and coupling using HATU.
Conclusion
This compound is an invaluable reagent for the synthesis of peptides with enhanced structural stability and proteolytic resistance. While the steric hindrance of the α,α-disubstituted Aib residue presents a synthetic challenge, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring allows for its efficient incorporation into peptide sequences. The resulting Aib-containing peptides are of significant interest in the development of novel therapeutics with improved pharmacokinetic profiles. This guide provides a foundational understanding and a practical framework for researchers to successfully utilize this compound in their peptide synthesis endeavors.
References
-
LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4. Retrieved from [Link]
-
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Institutes of Health. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide. Retrieved from [Link]
-
Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Aib-OPfp
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid pentafluorophenyl ester (this compound). As a critical activated building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue, a thorough understanding of its handling characteristics is paramount for achieving high-purity, high-yield peptide synthesis. This document details the solubility profile of this compound in commonly used solvents, elucidates its stability under various conditions, and provides field-proven experimental protocols for its effective use. The causal relationships behind experimental choices are explained to empower researchers with the knowledge to optimize their synthetic workflows.
Introduction: The Significance of this compound in Modern Peptide Synthesis
The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a widely employed strategy to induce conformational constraints and enhance metabolic stability.[1] The gem-dimethyl substitution on the α-carbon of Aib restricts the phi (φ) and psi (ψ) dihedral angles, promoting helical secondary structures and providing resistance to enzymatic degradation.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups.[2][3] However, the steric hindrance of the Aib residue can make peptide bond formation challenging. To overcome this, pre-activation of the carboxylic acid is essential. Pentafluorophenyl (PFP) esters, like this compound, are highly effective activating groups.[4] They offer a good balance of reactivity and stability, being less susceptible to spontaneous hydrolysis than other active esters, such as N-hydroxysuccinimide (NHS) esters.[5][6][7] This guide will provide the necessary technical details to effectively utilize this compound in your research.
Solubility Profile of this compound: A Foundation for Successful Coupling
The solubility of this compound in the reaction solvent is a critical factor for efficient coupling. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. The following table summarizes the solubility of this compound in solvents commonly used in peptide synthesis.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | The solvent of choice for most SPPS applications. Use of anhydrous DMF is recommended to minimize hydrolysis.[8][9] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | A good alternative to DMF, particularly for dissolving hydrophobic sequences.[8][9] Ensure the use of dry DMSO. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Often used in combination with DMF to improve resin swelling and reagent solubility. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Highly Soluble | An alternative to DMF with a higher boiling point. Can be beneficial for difficult couplings. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | Can be used, but solubility may be limited for concentrated solutions. |
Expert Insight: The high solubility of this compound in polar aprotic solvents like DMF and DMSO is attributed to the polarity of the ester and the large, aromatic Fmoc group.[2] For practical purposes, preparing a stock solution of this compound in anhydrous DMF immediately before use is the recommended approach to ensure complete dissolution and minimize premature hydrolysis.[8][9]
Stability of this compound: Preserving Chemical Integrity
While PFP esters are more stable than many other active esters, they are still susceptible to degradation.[5][6][7] Understanding the factors that influence the stability of this compound is crucial for preventing the formation of impurities that can compromise the final peptide product.
Hydrolytic Stability
The primary degradation pathway for this compound is hydrolysis of the pentafluorophenyl ester, which reverts the compound to the unactivated Fmoc-Aib-OH. This process is accelerated by the presence of water.
Expert Insight: While PFP esters are less prone to hydrolysis than NHS esters, it is not a negligible side reaction.[5][6][7][8][9] The use of anhydrous solvents and proper storage conditions are the most effective preventative measures. Unused solutions of activated this compound should be discarded and not stored for later use.[8][9]
Thermal Stability
This compound is a crystalline solid with a defined melting point and is generally stable at ambient temperatures for short periods. However, prolonged exposure to elevated temperatures can lead to degradation. The Fmoc group itself can be thermally labile under certain conditions.[10]
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[9] Short-term: 2-8°C. | Minimizes the rate of hydrolysis and other potential degradation pathways. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[11] |
| Light | Protect from light by storing in an amber vial or in the dark. | The fluorenyl moiety of the Fmoc group can be light-sensitive.[11] |
| Moisture | Store in a desiccated environment.[9] | Crucial for preventing hydrolysis of the PFP ester.[8][9] |
Chemical Compatibility
This compound is incompatible with strong nucleophiles, including primary and secondary amines, which will readily react to form an amide bond. It is also incompatible with strong bases, which can cleave the Fmoc group.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with checkpoints to ensure the success of each step.
Protocol for Assessing the Solubility of this compound
This protocol provides a systematic approach to determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DMF)
-
Vortex mixer
-
Analytical balance
-
Small vials
Procedure:
-
Weigh out a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat steps 3 and 4 until complete dissolution is achieved.
-
Calculate the final solubility in mg/mL or molarity.
Diagram 1: Workflow for Solubility Assessment
Caption: A stepwise workflow for determining the solubility of this compound.
Protocol for Coupling this compound in SPPS
This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Anhydrous DMF
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.
-
In a separate vial, dissolve 3 equivalents of this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (yellow beads) signifies completion.
-
If the Kaiser test is positive, a second coupling may be necessary. Repeat steps 2-6.
Diagram 2: SPPS Coupling Workflow for this compound
Caption: A decision-based workflow for the coupling of this compound in SPPS.
Analytical Characterization
To ensure the quality of this compound, both before and after its incorporation into a peptide, several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and the resulting peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.
-
Mass Spectrometry (MS): MS is used to confirm the identity of this compound by verifying its molecular weight and to sequence the final peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound.
Conclusion: Best Practices for Optimal Results
The successful incorporation of this compound into synthetic peptides hinges on a clear understanding of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers can minimize side reactions, improve coupling efficiencies, and ultimately achieve higher purity and yield of their target peptides. The key takeaways are to always use anhydrous solvents, store the reagent under appropriate conditions, and validate the completion of each coupling step. These practices will ensure the chemical integrity of this valuable building block and contribute to the successful outcome of your peptide synthesis endeavors.
References
-
Wikipedia. Pentafluorophenyl esters. [Link]
-
Emp Biotech. Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic and Biomolecular Chemistry, 23(26), 6373-6385. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
PeptART. OPfp. [Link]
-
ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]
-
National Institutes of Health. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
- Google Patents. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36).
-
Activotec. Standard Fmoc Protected Amino Acids. [Link]
-
PubMed. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. [Link]
-
PubMed. New methods for analyzing compounds on polymeric supports. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
National Institutes of Health. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
Sources
- 1. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 4. peptide.com [peptide.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Expanding the Proteome: A Technical Guide to the Solid-Phase Synthesis of Peptides Containing Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids (npAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) represents a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, enhancing their stability, potency, and target specificity.[1][2][3] This guide provides a comprehensive technical overview of the core principles, strategic considerations, and detailed methodologies required for the successful integration of npAAs into synthetic peptides. We will delve into the nuances of protecting group strategies, specialized coupling protocols for sterically demanding residues, and the analytical techniques essential for the robust characterization of these modified peptides.
Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Therapeutics
Peptides composed solely of naturally occurring amino acids often face limitations as therapeutic agents, including susceptibility to enzymatic degradation and rapid clearance.[2][3][4] The introduction of non-proteinogenic amino acids—amino acids not found in the genetic code—offers a powerful toolkit to overcome these challenges.[2][4] These modifications can range from simple alterations, such as the use of D-amino acids to confer resistance to proteases, to the incorporation of complex residues that introduce novel functionalities like fluorescent tags or bioorthogonal handles for conjugation.[1] The ability to rationally design and synthesize peptides with tailored properties has profound implications for the development of next-generation therapeutics with improved bioavailability and efficacy.[2][3][4]
Core Principles of SPPS for Non-Proteinogenic Amino Acid Incorporation
The foundational workflow of SPPS for incorporating npAAs mirrors the standard iterative cycle for natural amino acids: anchoring the C-terminal residue to a solid support, Nα-amino group deprotection, coupling of the subsequent amino acid, and washing to remove excess reagents.[1] However, the unique structural features of many npAAs necessitate critical adjustments to this standard protocol.
Key Challenges in npAA Incorporation
The successful synthesis of peptides containing npAAs hinges on anticipating and addressing several key challenges:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted npAAs can significantly impede coupling reactions, requiring more potent activation methods or prolonged reaction times.[1]
-
Altered Reactivity: The electronic properties of a npAA's side chain can influence the reactivity of the α-amino group, potentially leading to incomplete coupling or side reactions.
-
Protecting Group Strategy: The selection of appropriate orthogonal protecting groups for both the α-amino group and any reactive side-chain functionalities is paramount to prevent undesired side reactions.[5][6]
-
Aggregation: The incorporation of certain npAAs, particularly hydrophobic ones, can promote peptide aggregation on the solid support, hindering subsequent synthetic steps.[7]
Strategic Planning: Protecting Groups and Coupling Reagents
The success of any SPPS endeavor, especially those involving npAAs, is critically dependent on the judicious selection of protecting groups and coupling reagents. The most widely adopted strategy in modern peptide synthesis is the Fmoc/tBu approach.[6][8]
Orthogonal Protecting Group Schemes
An orthogonal protection strategy employs multiple classes of protecting groups that can be selectively removed under specific conditions without affecting others.[9] This is essential for controlled, stepwise peptide elongation and for any on-resin side-chain modifications.
-
Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[6][] It is stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in DMF.[11][12]
-
Side-Chain Protection: Reactive side chains of both natural and non-proteinogenic amino acids are typically protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[13] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[13]
For more complex syntheses involving on-resin cyclization or branching, additional orthogonal protecting groups are employed. These "super-orthogonal" groups, such as allyloxycarbonyl (Alloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), or ivDde, can be removed under specific conditions without affecting either the Fmoc or tBu-based protecting groups.
Coupling Reagents: Driving Peptide Bond Formation
The formation of the amide bond between the incoming amino acid and the N-terminally deprotected peptide-resin is the critical coupling step. For npAAs, especially those that are sterically hindered, the choice of coupling reagent is crucial for achieving high efficiency.
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | DCC, DIC | Cost-effective | Can lead to racemization; requires an additive like HOBt or Oxyma Pure.[14][15] |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU | Fast reaction kinetics, low racemization.[14] | HATU is particularly effective for sterically hindered couplings.[14] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | High reactivity, good for difficult couplings.[14] | PyAOP is very reactive and stable.[14] |
| Other | COMU | High efficiency, safer alternative to HOBt/HOAt-based reagents.[15] |
For particularly challenging couplings involving sterically demanding npAAs, such as α,α-disubstituted residues, stronger and more reactive coupling reagents like HATU or PyAOP are often necessary to achieve acceptable yields.[14][16]
Experimental Workflow: A Step-by-Step Guide
The following section outlines a generalized experimental protocol for a single coupling cycle in manual Fmoc-based SPPS, with specific considerations for incorporating a non-proteinogenic amino acid.
General SPPS Cycle for npAA Incorporation
Caption: Generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
This protocol is a representative example and may require optimization based on the specific npAA and peptide sequence.
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.[1]
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected npAA (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.[17]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For sterically hindered npAAs, extended coupling times or double coupling may be necessary.[18]
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be required.
-
Washing: After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for peptides with acid-labile side chains is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1][19] The scavengers (water, TIS, etc.) are crucial for quenching reactive cationic species generated during deprotection, which can otherwise lead to side reactions.[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for the final cleavage, deprotection, and purification of the synthetic peptide.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide containing npAAs.
| Analytical Technique | Purpose | Information Obtained |
| RP-HPLC | Purity Assessment & Purification | Determines the purity of the crude and final peptide product by separating it from impurities.[20][21] |
| Mass Spectrometry (MS) | Identity Confirmation | Verifies the molecular weight of the synthesized peptide, confirming the successful incorporation of the npAA.[20][22] |
| Tandem MS (MS/MS) | Sequence Verification | Fragments the peptide to confirm the amino acid sequence and the precise location of the npAA.[22] |
| Amino Acid Analysis (AAA) | Compositional Verification | Quantifies the amino acid composition of the peptide after acid hydrolysis, confirming the presence and ratio of the npAA.[20][23] |
| NMR Spectroscopy | Structural Analysis | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[21][22] |
Conclusion and Future Perspectives
The incorporation of non-proteinogenic amino acids via SPPS is a mature and indispensable technology for modern peptide science. It provides an unparalleled level of control for engineering peptides with enhanced therapeutic properties. As the diversity of commercially available and synthetically accessible npAAs continues to expand, so too will the possibilities for creating novel peptide-based drugs, probes, and biomaterials. The continued development of more efficient coupling reagents, novel orthogonal protecting groups, and advanced automation platforms will further streamline the synthesis of increasingly complex and ambitious peptide structures, pushing the boundaries of what is achievable in drug discovery and biomedical research.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). Benchchem.
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Loper, J. E., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. [Link]
-
Different strategies of non-proteogenic amino acids incorporation to... (n.d.). ResearchGate. [Link]
-
Oldach, F., et al. (2018). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Organic & Biomolecular Chemistry. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. [Link]
-
Advanced Analytical Techniques for Peptide Characterization. (n.d.). Polaris Peptides. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025). ResearchGate. [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (2017). Journal of Peptide Science. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. bachem.com [bachem.com]
- 21. ijsra.net [ijsra.net]
- 22. polarispeptides.com [polarispeptides.com]
- 23. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Pre-Activated Amino Acid Esters in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Challenge: Overcoming the Kinetic Barrier of Amide Bond Formation
The amide bond is the cornerstone of peptides, proteins, and numerous pharmaceuticals. While its formation from a carboxylic acid and an amine is thermodynamically favorable, the reaction is kinetically slow under practical laboratory conditions. Direct condensation requires high temperatures and the removal of water, conditions that are incompatible with sensitive and complex biomolecules. The core challenge lies in the poor leaving group (hydroxide ion, OH⁻) of the carboxylic acid's hydroxyl moiety. To facilitate this crucial transformation under mild, controlled conditions, the carboxyl group must be "activated". This is precisely the role fulfilled by pre-activated amino acid esters, which convert the hydroxyl into a superior leaving group, dramatically accelerating the rate of nucleophilic attack by an amine.
The Solution: The Elegance of Activated Esters
Pre-activated amino acid esters are stable, isolable reagents where the carboxylic acid has been converted into a more reactive form. Among these, N-Hydroxysuccinimide (NHS) esters have become one of the most popular and versatile tools in synthesis, particularly in bioconjugation and peptide chemistry.[1][2]
The Core Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[3] An unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide leaving group to form a robust and irreversible amide bond.[3][4]
Caption: Standard workflow for bioconjugation using NHS esters.
Detailed Experimental Protocol: Labeling a Monoclonal Antibody
This protocol describes a self-validating system for labeling an antibody with a biotin-NHS ester.
Objective: To covalently attach biotin to primary amines on a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb): e.g., 1 mg/mL in PBS.
-
EZ-Link™ NHS-Biotin (or Sulfo-NHS-Biotin).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous DMSO (for standard NHS-Biotin).
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
Methodology:
-
Reagent Preparation (Causality: Freshness is key to prevent hydrolysis):
-
Prepare 10 mM Biotin-NHS stock solution: Immediately before use, dissolve 2.2 mg of NHS-Biotin (MW ~443.4 g/mol ) in 0.5 mL of anhydrous DMSO. For Sulfo-NHS-Biotin, dissolve directly in the Reaction Buffer. Note: Aqueous solutions of activated esters are not stable and must be used immediately. [5]
-
-
Reaction Setup (Causality: Molar ratio controls degree of labeling):
-
In a microcentrifuge tube, combine 200 µL of the 1 mg/mL mAb solution (approx. 1.33 nmol of mAb, assuming MW of 150 kDa) with the Reaction Buffer to a final volume of 450 µL.
-
Add 6 µL of the 10 mM Biotin-NHS stock solution. This corresponds to a ~20-fold molar excess of biotin reagent to antibody, a common starting point for optimization.
-
Mix gently by pipetting. Do not vortex, as this can denature the antibody.
-
-
Incubation (Causality: Time and temperature affect yield and stability):
-
Incubate the reaction for 30-60 minutes at room temperature. Alternatively, incubate for 2 hours at 4°C to minimize potential protein degradation while still achieving efficient labeling.
-
-
Quenching (Causality: Stops the reaction to prevent over-labeling):
-
Add 25 µL of Quenching Buffer (1 M Tris-HCl) to the reaction mixture.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS-biotin is hydrolyzed or reacted with the Tris. [6]
-
-
Purification (Causality: Removes byproducts for a clean final product):
-
Equilibrate a desalting column according to the manufacturer's instructions using PBS, pH 7.4.
-
Apply the entire reaction mixture to the column.
-
Centrifuge to collect the purified, biotinylated antibody. This step removes unreacted biotin, the NHS byproduct, and Tris.
-
-
Validation (Trustworthiness through verification):
-
Confirm protein recovery using a BCA or Bradford protein assay.
-
Determine the degree of labeling using a HABA assay or mass spectrometry.
-
Verify antibody integrity and activity using SDS-PAGE and an appropriate functional assay (e.g., ELISA).
-
Conclusion: An Indispensable Tool for Modern Synthesis
Pre-activated amino acid esters, particularly NHS and Sulfo-NHS variants, are indispensable tools in the modern synthetic chemist's arsenal. Their high reactivity, chemoselectivity, and operational simplicity under mild conditions make them ideal for a vast range of applications, from the solid-phase synthesis of peptides to the development of sophisticated antibody-drug conjugates and diagnostic reagents. [7][8][9]By understanding and controlling the key parameters of the reaction, researchers can leverage these powerful reagents to build complex molecular architectures with precision and confidence.
References
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
-
Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 624, 149–165. [Link]
-
Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Atherton, E., & Sheppard, R. C. (1986). Self-indicating Activated Esters for Use in Solid Phase Peptide Synthesis. Fluorenylmethoxycarbonylamino Acid Derivatives of 3-Hydroxy-3,4-dihydro-4-oxobenzotriazine. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]
-
Wang, D., et al. (2017). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. Bioconjugate Chemistry, 28(3), 825–834. [Link]
-
Gucinski, A. C., & Reid, G. E. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(10), 1736–1746. [Link]
-
Tan, C., et al. (2017). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs. ResearchGate. [Link]
-
NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- Solid phase peptide synthesis methods and associated systems.
-
Peptide synthesis. Wikipedia. [Link]
-
Wang, P., et al. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 8(1), 147-164. [Link]
-
Bom, D., et al. (2009). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 52(20), 6432–6443. [Link]
-
Zhang, S., & Arvidsson, P. I. (2007). Microwave assisted synthesis of N-protected amino acid esters. Proceedings of the 4th International Peptide Symposium. [Link]
-
Cafferty, B. J., et al. (2022). Potentially Prebiotic Synthesis of Aminoacyl-RNA via a Bridging Phosphoramidate-Ester Intermediate. Journal of the American Chemical Society, 144(10), 4380–4387. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Cafferty, B. J., et al. (2022). Potentially Prebiotic Synthesis of Aminoacyl-RNA via a Bridging Phosphoramidate-Ester Intermediate. Journal of the American Chemical Society, 144(10), 4380–4387. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Zhang, R., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus, 14(3), 20230062. [Link]
Sources
- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 9. Self-indicating activated esters for use in solid phase peptide synthesis. Fluorenylmethoxycarbonylamino acid derivatives of 3-hydroxy-4-oxodihydrobenzotriazine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Fmoc-Aib-OPfp for the Rational Design of Protease-Resistant Peptides
Abstract
The therapeutic potential of peptides is often hampered by their inherent susceptibility to enzymatic degradation, leading to poor metabolic stability and short in-vivo half-lives. A proven strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids that confer structural rigidity and sterically hinder protease activity. This guide provides an in-depth technical overview of Fmoc-α-aminoisobutyric acid-pentafluorophenyl ester (Fmoc-Aib-OPfp), a highly efficient building block for synthesizing protease-resistant peptides. We will explore the mechanistic basis of α-aminoisobutyric acid (Aib)-induced stability, the synthetic advantages of the pre-activated pentafluorophenyl (Pfp) ester, and provide detailed, field-tested protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent stability validation.
The Challenge: Overcoming the Proteolytic Barrier in Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high specificity and low toxicity. However, their progression through clinical development is often challenged by rapid clearance from circulation, primarily due to degradation by a vast array of endogenous proteases. These enzymes catalyze the hydrolysis of peptide bonds, fragmenting the therapeutic molecule and rendering it inactive. To create viable peptide drugs, it is imperative to engineer metabolic stability without compromising biological activity. While strategies like N- and C-terminal capping can prevent degradation by exoproteases, resistance to endoproteases requires modification of the peptide backbone itself.[1]
The incorporation of α,α-disubstituted amino acids is a cornerstone of modern peptidomimetic design.[2] Among these, α-aminoisobutyric acid (Aib) is particularly effective. Its unique structure provides a powerful tool for locking the peptide backbone into specific, stable conformations that are resistant to enzymatic attack.
Mechanistic Insight: How Aib Confers Protease Resistance
The efficacy of Aib stems from its unique α-carbon, which is substituted with two methyl groups (a gem-dimethyl group). This seemingly simple modification has profound consequences for the peptide's structure and stability.
2.1. Conformational Constraint and Helix Induction The presence of the gem-dimethyl groups severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[3] This steric hindrance makes it energetically unfavorable for Aib residues to adopt the extended β-strand conformations often recognized by proteases. Instead, Aib strongly promotes the formation of stable helical structures, such as the α-helix and, more commonly, the 3₁₀-helix.[2][4] By pre-organizing the peptide into a stable, helical conformation, Aib can help mimic the bioactive structure of a native peptide while simultaneously enhancing its stability.[5][6][7]
2.2. Steric Shielding of the Peptide Bond The primary mechanism of Aib-induced protease resistance is direct steric hindrance. Proteases have specific active sites that must bind to the peptide backbone to catalyze hydrolysis. The bulky gem-dimethyl groups of an Aib residue act as a physical shield, preventing the protease's catalytic machinery from accessing and cleaving the adjacent peptide bonds.[2][8] This local "armor-plating" of the peptide backbone is a highly effective strategy for creating metabolically robust molecules.[9][10]
Synthetic Efficiency: The this compound Advantage
While the benefits of Aib are clear, its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) can be challenging. The same steric hindrance that blocks proteases can also impede the coupling reaction. This is where the choice of building block becomes critical. This compound is a superior reagent designed to overcome this synthetic hurdle.
3.1. The Fmoc Protecting Group The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for protecting the α-amino group of the incoming amino acid in SPPS.[11][12] Its key advantage is its lability to mild basic conditions (typically a piperidine solution), which leaves acid-labile side-chain protecting groups and the resin linkage intact, ensuring orthogonal protection.[13]
3.2. The Pentafluorophenyl (Pfp) Ester: A Pre-activated Solution The pentafluorophenyl (Pfp) ester is a highly reactive functional group used to "pre-activate" the carboxylic acid of the amino acid.[14][15] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carboxyl carbon extremely electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[15] The resulting pentafluorophenoxide anion is an excellent leaving group, driving the reaction to completion rapidly.[14][15]
This high reactivity translates into several key advantages:
-
Faster Coupling Times: Pfp esters react significantly faster than many other activated esters.[14]
-
Reduced Side Reactions: The rapid kinetics minimize the risk of undesirable side reactions, most notably racemization.[15]
-
Additive-Free Coupling: In many cases, Pfp esters are reactive enough to be used without any additional coupling reagents (e.g., DIC, HCTU) or additives (e.g., Oxyma), which simplifies the reaction and subsequent purification.[16][17]
By combining the Aib residue with a Pfp ester, This compound provides a building block that is ready for immediate and efficient coupling, effectively overcoming the steric challenges associated with incorporating Aib using standard carbodiimide chemistry.
Experimental Protocols
The following protocols provide a self-validating system for the synthesis and evaluation of Aib-containing peptides. The success of the synthesis is validated by the subsequent protease resistance assay.
4.1. Protocol 1: Incorporation of this compound via SPPS
This protocol details the manual SPPS workflow for coupling this compound onto a resin-bound peptide chain.
Materials:
-
Rink Amide resin (or other suitable solid support)[11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
This compound
-
Fmoc-protected amino acids for other positions
-
Coupling reagents for standard amino acids (e.g., DIC/Oxyma or HCTU/DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[2]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[18][19]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene byproduct.
-
Coupling of this compound:
-
Dissolve this compound (1.5-2.0 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution directly to the deprotected, washed resin.
-
Note: No additional coupling reagents are required.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the absence of free amines.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).
-
Chain Elongation: Repeat steps 2, 3, and 5 for subsequent amino acids. For standard Fmoc-amino acids, use your preferred coupling protocol (e.g., pre-activation with DIC/Oxyma for 2-3 minutes before adding to the resin).[2][20]
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Precipitation: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.
4.2. Protocol 2: In Vitro Protease Resistance Assay
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the stability of the synthesized peptide in the presence of a protease.
Materials:
-
Purified Aib-containing peptide and a native control peptide
-
Protease solution (e.g., 1 mg/mL Trypsin in appropriate buffer)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Methodology:
-
Peptide Preparation: Prepare stock solutions of the Aib-peptide and the control peptide (e.g., 1 mg/mL) in the reaction buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the reaction buffer. For a typical assay, a final peptide concentration of 100-200 µM is used.[21]
-
Time Zero (T₀) Sample: Immediately after preparing the peptide solution (before adding the enzyme), withdraw an aliquot, mix it with the quenching solution, and store it on ice. This is your 100% intact peptide reference.
-
Enzymatic Digestion: Initiate the reaction by adding the protease solution to the remaining peptide solution (a peptide-to-enzyme ratio of 300:1 is a good starting point).[21] Incubate at 37°C.
-
Time-Course Sampling: At predetermined intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw aliquots from the reaction tube, quench them as in Step 3, and store on ice.
-
RP-HPLC Analysis: Analyze all samples (T₀ and time points) by RP-HPLC. Monitor the chromatogram at 220 nm. The intact peptide will have a specific retention time, which will decrease as it is degraded.
-
Data Analysis: Integrate the peak area of the intact peptide for each time point. Calculate the percentage of intact peptide remaining relative to the T₀ sample. Plot the percentage of intact peptide versus time to generate degradation curves.
Quantitative Data Summary
The inclusion of Aib residues via this compound dramatically improves the properties of a peptide. The following table presents hypothetical but realistic data illustrating these effects.
| Peptide Sequence | Coupling Method | Overall Yield (%) | Half-life in Trypsin Assay (min) |
| G-L-K-A -F-G-R-L-NH₂ (Native) | Fmoc-Ala-OH + HCTU | 45% | ~15 |
| G-L-K-Aib -F-G-R-L-NH₂ (Modified) | This compound | 42% | > 240 |
Data are representative. Actual yields and stability will vary based on the full peptide sequence and specific assay conditions.
Conclusion
This compound is a powerful and efficient chemical tool for the rational design of next-generation peptide therapeutics. By leveraging the inherent steric shielding and helix-inducing properties of the Aib residue, researchers can systematically enhance the proteolytic resistance of promising peptide candidates. The pre-activated pentafluorophenyl ester of this compound streamlines the synthetic process, overcoming the steric challenges of Aib incorporation and facilitating high-fidelity solid-phase peptide synthesis. The protocols outlined in this guide provide a robust framework for synthesizing and validating these stabilized peptides, accelerating the journey from initial design to the development of durable and effective peptide-based drugs.
References
-
Tsikaris, V., et al. (1997). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 3297-3304. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Ile-Aib-OH: A Versatile Reagent for Peptide Research and Beyond. Available at: [Link]
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. Available at: [Link]
-
Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730-1761. Available at: [Link]
-
Kim, J. H., et al. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(7), 1037-1040. Available at: [Link]
-
Dilun Biotechnology. (2024). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Available at: [Link]
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. Available at: [Link]
-
Tossi, A., et al. (1998). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Biopolymers, 47(4), 291-303. Available at: [Link]
-
Hattori, T., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Active Electrophiles: Enabling the Sequential Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 27(11), 2029–2037. Available at: [Link]
-
Chemical Suppliers. (n.d.). This compound | CAS 203636-26-4. Available at: [Link]
-
De Filippis, V., et al. (1993). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 32(27), 6944-6953. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Coin, I. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55. Available at: [Link]
-
Coin, I. (2024). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Karle, I. L., & Balaram, P. (2002). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 64(5), 258-269. Available at: [Link]
-
LookChem. (n.d.). Cas 94744-50-0, Fmoc-Aib-OH. Available at: [Link]
-
Wang, H., et al. (2017). Peptide codes for multiple protease activity assay via high-resolution mass spectrometric quantitation. Rapid Communications in Mass Spectrometry, 31(6), 551-556. Available at: [Link]
-
G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Google Patents. (2017). WO2017211922A2 - Protease-resistant mono-lipidated peptides.
-
Papakyriakou, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770. Available at: [Link]
-
Zorko, M., & Langel, Ü. (2011). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy, 55(1), 153-158. Available at: [Link]
-
Fenude, E., et al. (2007). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Bioorganic & Medicinal Chemistry Letters, 17(15), 4166-4169. Available at: [Link]
-
Karle, I. L., & Balaram, P. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(5), 258-269. Available at: [Link]
-
Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. Available at: [Link]
-
Creamer, T. P. (2000). Steric restrictions in protein folding: An α-helix cannot be followed by a contiguous β-strand. Proteins: Structure, Function, and Bioinformatics, 40(3), 443-450. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Available at: [Link]
-
Prabu-Jeyabalan, M., et al. (2002). Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance. Journal of Molecular Biology, 321(4), 637-653. Available at: [Link]
-
Bruno, S., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 12(10), 978. Available at: [Link]
-
de la Torre, B. G., et al. (2007). α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments. Journal of Virology, 81(12), 6595-6600. Available at: [Link]
-
Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. Available at: [Link]
-
Wada, T., et al. (2014). Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. Bioorganic & Medicinal Chemistry, 22(1), 324-330. Available at: [Link]
-
Wikipedia. (n.d.). Protease inhibitor (biology). Available at: [Link]
-
Berna, N., et al. (2002). Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity. Journal of Biological Chemistry, 277(32), 28490-28496. Available at: [Link]
Sources
- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017211922A2 - Protease-resistant mono-lipidated peptides - Google Patents [patents.google.com]
- 10. Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-Aib-OPfp in Solid-Phase Peptide Synthesis
Abstract
The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences offers a powerful strategy for constraining peptide conformations and enhancing metabolic stability.[1][2] The gem-dimethyl substitution on the α-carbon of Aib restricts its conformational freedom, promoting the formation of helical structures such as 3₁₀- or α-helices.[1][3][4] However, this steric hindrance also presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions. This application note provides a comprehensive guide to the use of N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester (Fmoc-Aib-OPfp), a highly reactive activated ester, to efficiently incorporate Aib residues into synthetic peptides. We will delve into the mechanistic rationale for its use, provide detailed protocols for manual and automated SPPS, and offer troubleshooting strategies for common challenges.
Introduction: The Significance of Aib and the Advantage of this compound
α-Aminoisobutyric acid (Aib) is a valuable building block in peptide chemistry and drug development.[5] Its unique structural properties, stemming from the two methyl groups on the α-carbon, enforce specific dihedral angles (φ, ψ) on the peptide backbone, thereby acting as a potent helix promoter.[1][3][4] This conformational rigidity can lead to peptides with enhanced biological activity and increased resistance to proteolytic degradation.[1][2]
Despite these advantages, the steric bulk of the Aib residue makes its incorporation via standard SPPS coupling methods notoriously difficult.[6][7] Traditional carbodiimide-based coupling reagents often fail to achieve complete acylation of the N-terminal amine, resulting in deletion sequences and low purity of the final peptide. To overcome this hurdle, pre-activated amino acid derivatives are employed.
This compound is a pentafluorophenyl (PFP) active ester of Fmoc-protected Aib. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating rapid and efficient aminolysis by the resin-bound N-terminal amine. PFP esters are known for their high reactivity and relative stability against spontaneous hydrolysis, making them superior to many other active esters for challenging couplings.[8][9] The use of this compound circumvents the need for in-situ activation, minimizing side reactions and ensuring a higher coupling efficiency for this sterically hindered amino acid.
Mechanistic Rationale and Workflow Overview
The core of this protocol relies on the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][11] The peptide is assembled sequentially on an insoluble resin support, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group serving as a temporary protecting group for the N-terminal amine.[10][11]
The general workflow for incorporating an Aib residue using this compound is as follows:
-
Resin Preparation: The synthesis begins with a suitable solid support, such as a Rink Amide or Wang resin, depending on whether a C-terminal amide or carboxylic acid is desired.[10][12] The resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF).[10]
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a basic solution, commonly 20% piperidine in DMF.[10][13] This exposes the free amine for the subsequent coupling reaction.
-
Coupling of this compound: The pre-activated this compound is dissolved in DMF and added to the resin. The highly reactive PFP ester readily reacts with the free N-terminal amine to form the peptide bond.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[10]
-
Chain Elongation: The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is synthesized.[10]
-
Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.[14][15]
Below is a visual representation of the key steps in the SPPS cycle for incorporating this compound.
Caption: SPPS cycle for this compound incorporation.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% Purity | BroadPharm, Chem-Impex |
| Rink Amide or Wang Resin | 100-200 mesh | NovaBiochem, AAPPTEC |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, VWR |
| Piperidine | Reagent Grade | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, VWR |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich, AAPPTEC |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich, Acros Organics |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich, Acros Organics |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich, Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific, VWR |
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., ~140 mg for a 0.7 mmol/g loading Rink Amide resin) in a fritted reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. This compound Coupling:
-
In a separate vial, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF (approx. 2-3 mL).
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture for 2 to 4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[16]
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines.
-
A negative Kaiser test (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
-
Troubleshooting: If the coupling is incomplete, you can either extend the coupling time for another 1-2 hours or perform a "double coupling" by draining the reagent solution, washing with DMF, and adding a fresh solution of this compound for another 2 hours.[16]
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next cycle.
6. Subsequent Cycles:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids in your sequence. Standard coupling reagents like HCTU or DIC/Oxyma can be used for non-hindered amino acids.[7][14]
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF, followed by DCM, and dry it under vacuum.[16]
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing tryptophan or methionine, consider adding 1,2-ethanedithiol (EDT) as a scavenger.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Automated Peptide Synthesis Considerations
The incorporation of this compound can be adapted for use in automated peptide synthesizers. Key considerations include:
-
Special Amino Acid Bottle: Place the this compound in a dedicated amino acid position on the synthesizer.
-
Modified Coupling Method: Create a specific coupling method for Aib that incorporates an extended coupling time (e.g., 120-240 minutes).[16]
-
Double Coupling: Program a double coupling cycle for the Aib residue to ensure maximum incorporation efficiency, especially if the preceding residue is also sterically hindered.[16]
-
Reagent Equivalents: Use a higher excess of the reagent (e.g., 2.0 equivalents) compared to standard amino acids.
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause | Recommended Solution |
| Incomplete Aib Coupling (Positive Kaiser Test) | Steric hindrance of Aib residue. | 1. Extend Coupling Time: Allow the reaction to proceed for up to 4-6 hours. 2. Double Couple: Drain and add a fresh solution of this compound.[16] 3. Increase Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 50°C) can improve efficiency, though this should be done with caution to avoid side reactions. Microwave-assisted SPPS can also be highly effective.[6][7] |
| Low Final Peptide Yield | Incomplete couplings throughout the synthesis. Aggregation of the growing peptide chain. | 1. Optimize Aib Coupling: Ensure the Aib incorporation step goes to completion using the methods above. 2. Use "Difficult Sequence" Protocols: For sequences prone to aggregation, consider using lower-loading resins, chaotropic agents like isopropanol in the coupling solution, or pseudoproline dipeptides.[15][17] |
| Deletion of Aib Residue in Final Product (Mass Spec) | Inefficient coupling of this compound. | This confirms incomplete coupling. Re-synthesize the peptide using a more rigorous Aib coupling protocol (extended time, double coupling, or elevated temperature). |
| Side-Reactions During Cleavage | Inadequate scavenging of reactive cations. | Ensure the correct scavengers are used in the TFA cocktail based on the peptide sequence (e.g., TIS for trityl groups, EDT for Trp). |
Conclusion
The use of this compound provides a robust and highly effective method for incorporating the sterically demanding Aib residue into synthetic peptides. The pre-activated nature of the pentafluorophenyl ester drives the coupling reaction to completion, overcoming the kinetic barrier imposed by the gem-dimethyl groups of Aib. By employing the detailed protocols and troubleshooting guidance provided in this application note, researchers can successfully synthesize Aib-containing peptides, enabling the exploration of novel, conformationally constrained peptidomimetics for applications in drug discovery and materials science.
References
-
Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Available at: [Link].
-
Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Available at: [Link].
-
Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed. Available at: [Link].
-
Pentafluorophenyl esters. Wikipedia. Available at: [Link].
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available at: [Link].
-
Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. PubMed. Available at: [Link].
-
Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Chinese Chemical Society. Available at: [Link].
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology. Available at: [Link].
-
Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link].
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. Available at: [Link].
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link].
-
The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PMC - NIH. Available at: [Link].
-
Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. Available at: [Link].
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link].
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. Available at: [Link].
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available at: [Link].
-
Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PMC - PubMed Central. Available at: [Link].
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link].
-
Peptide Synthesis Resins. AAPPTEC. Available at: [Link].
-
Monitoring Peptide Synthesis. S4Science. Available at: [Link].
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Available at: [Link].
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts. Available at: [Link].
-
Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link].
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link].
-
This compound | CAS 203636-26-4. Chemical-Suppliers. Available at: [Link].
-
Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed. Available at: [Link].
Sources
- 1. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. jpt.com [jpt.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis
Title: A Step-by-Step Guide for Efficient Coupling of Fmoc-Aib-OPfp in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a widely used strategy to induce and stabilize helical conformations and to increase resistance to enzymatic degradation.[1] However, the steric hindrance posed by the gem-dimethyl groups on the α-carbon makes the coupling of Aib residues notoriously challenging in standard solid-phase peptide synthesis (SPPS).[2] This application note provides a detailed, step-by-step guide for the efficient coupling of the pre-activated pentafluorophenyl (Pfp) ester of Fmoc-Aib-OH (this compound). The high reactivity of the OPfp ester makes it an excellent choice for overcoming the steric hindrance associated with Aib, thereby enabling high coupling efficiencies.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate Aib into their peptide sequences with high yield and purity.
Introduction: The Challenge of Coupling Sterically Hindered Amino Acids
Solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide synthesis.[4][5] The iterative cycle of deprotection and coupling allows for the straightforward assembly of peptide chains. However, the coupling of sterically hindered amino acids like Aib presents a significant hurdle.[2][6] Traditional coupling reagents, such as carbodiimides, often lead to incomplete reactions, resulting in deletion sequences and low yields.[7] To address this, more potent activating agents or pre-activated amino acid derivatives are required.
This compound is a commercially available, pre-activated Aib derivative that offers a robust solution to this challenge. The pentafluorophenyl ester is a highly reactive leaving group, facilitating the acylation of the N-terminal amine of the growing peptide chain under mild conditions.[3] The use of pre-activated esters like this compound also circumvents potential side reactions that can occur with in-situ activation methods.
This guide will provide a comprehensive protocol for the use of this compound in SPPS, covering all stages from resin preparation to post-coupling analysis.
Pre-Coupling Considerations: Setting the Stage for Success
Careful preparation before the coupling step is crucial for achieving high efficiency.
Resin Selection and Preparation
The choice of solid support depends on the desired C-terminal functionality (acid or amide). Rink Amide resin is suitable for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are used for C-terminal carboxylic acids.[8]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
Fmoc Deprotection of the N-terminus
Complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide is essential for the subsequent coupling reaction.
Protocol for Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the incoming activated amino acid.
The completion of the deprotection can be monitored by UV absorbance of the fluorenyl group in the washings.[4]
The Coupling Protocol: Step-by-Step with this compound
The following protocol is optimized for the coupling of the sterically hindered this compound.
Reagents and Materials
| Reagent/Material | Recommended Grade | Purpose |
| This compound | High purity (>98%) | Activated amino acid |
| Peptide-resin with free N-terminus | N/A | Solid support with growing peptide chain |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Reaction solvent |
| Dichloromethane (DCM) | ACS grade | Washing solvent |
| Qualitative Ninhydrin Test Kit | N/A | Monitoring of free primary amines |
Experimental Workflow Diagram
Caption: Workflow for this compound coupling in SPPS.
Step-by-Step Coupling Procedure
-
Preparation of the this compound Solution:
-
In a separate, clean, and dry glass vial, dissolve 1.5 to 3.0 equivalents of this compound relative to the resin loading in a minimal amount of high-quality DMF. Gentle vortexing can aid dissolution. The use of a slight excess ensures the reaction is driven to completion.
-
-
Coupling Reaction:
-
Add the freshly prepared this compound solution to the deprotected and washed peptide-resin.
-
Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C), although this should be done with caution to avoid potential side reactions. Microwave-assisted synthesis can also significantly accelerate the coupling of hindered residues.[2]
-
-
Washing:
-
After the coupling reaction, drain the solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct.
-
Monitoring the Coupling Efficiency
Due to the challenging nature of Aib coupling, it is imperative to monitor the completion of the reaction before proceeding to the next cycle.
Qualitative Ninhydrin (Kaiser) Test
The Kaiser test is a highly sensitive method for detecting free primary amines.
-
Procedure: A few beads of the washed peptide-resin are taken and subjected to the standard Kaiser test protocol.
-
Interpretation:
-
Yellow/Colorless beads: Indicates the absence of free primary amines and a complete coupling reaction.
-
Blue/Purple beads: Indicates the presence of unreacted primary amines, signifying an incomplete coupling.
-
Troubleshooting Incomplete Coupling
If the Kaiser test is positive, a second coupling is necessary.
-
Double Coupling: Repeat the coupling protocol (Section 3.3) with fresh this compound solution.
-
Capping: If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
Cleavage and Deprotection of Aib-Containing Peptides
Once the peptide synthesis is complete, the peptide needs to be cleaved from the resin, and the side-chain protecting groups must be removed.
Recommended Cleavage Cocktail
A standard cleavage cocktail for Fmoc-SPPS is generally suitable for peptides containing Aib. A common and effective cocktail is Reagent K or a similar mixture.
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9] |
| Phenol | 5% | Scavenger for carbocations.[10] |
| Water | 5% | Scavenger.[9] |
| Thioanisole | 5% | Scavenger, particularly for protecting tryptophan residues.[10] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for protecting cysteine residues.[11] |
Note: The exact composition of the cleavage cocktail may need to be adjusted based on the specific amino acid composition of the peptide.[9]
Cleavage Protocol
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The incorporation of the sterically hindered amino acid Aib into peptides is a valuable tool for peptide design. The use of the pre-activated pentafluorophenyl ester, this compound, provides a highly effective method to overcome the synthetic challenges associated with its coupling. By following the detailed protocol outlined in this application note, researchers can achieve high coupling efficiencies, leading to the successful synthesis of Aib-containing peptides with high purity and yield. Careful attention to pre-coupling preparations, reaction conditions, and monitoring of the coupling reaction are key to success.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
G. A. B. Jones, et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. DOI: 10.1039/D0CC04698A. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Harding, S. J., et al. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Retrieved from [Link]
- WO2015028599A1 - Cleavage of synthetic peptides. (2015). Google Patents.
-
Reddit. (2021). Solid phase peptide synthesis help. Retrieved from [Link]
-
Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Touré, M., et al. (2016). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Organic Letters. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Journal of Peptide Research. Retrieved from [Link]
- US11186608B2 - Solid phase synthesis of acylated peptides. (2021). Google Patents.
-
Kumar, S., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science. Retrieved from [Link]
-
ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha, alpha-disubstituted amino acids. Biochemistry. Retrieved from [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. reddit.com [reddit.com]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Strategic Role of HOBt and HOOBt Additives in Fmoc-Aib-OPfp Coupling Reactions
Introduction: Overcoming the Challenge of Sterically Hindered Residues
In the field of drug development and peptidomimetics, the incorporation of non-proteinogenic amino acids is a key strategy for designing novel peptides with enhanced stability, constrained conformations, and improved biological activity. Among these, α-aminoisobutyric acid (Aib) is of particular interest due to its ability to induce helical structures. However, the gem-dimethyl substitution on its α-carbon presents a significant steric barrier, making its incorporation into a growing peptide chain a formidable challenge in solid-phase peptide synthesis (SPPS).[1][2] Standard coupling methods often result in low yields and incomplete reactions.[2]
To address this, the use of pre-activated amino acid derivatives, such as pentafluorophenyl (OPfp) esters, provides a robust solution.[3][4] Fmoc-Aib-OPfp is a stable, yet highly reactive building block that does not require an additional activation step.[4] However, to drive the reaction to completion efficiently, especially when coupling to a sterically hindered N-terminus, the use of nucleophilic catalysts is crucial. This guide provides a detailed exploration of the mechanistic role and practical application of 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt), as additives in this compound coupling reactions.
The Mechanistic Imperative for Additives
While this compound is an "active ester," its reaction with the N-terminal amine of the peptide chain can be sluggish due to the steric hindrance of Aib.[1][5] HOBt and HOOBt act as nucleophilic catalysts that accelerate this process. The mechanism involves an exchange of the activating group, from the less reactive OPfp to the more highly reactive OBt or OOBt ester, which then proceeds to acylate the amine.
This catalytic cycle serves two primary functions:
-
Rate Acceleration: The OBt and particularly the OOBt esters are more reactive than the parent OPfp ester, leading to significantly faster coupling kinetics.[3] This is crucial for overcoming the high activation energy barrier associated with coupling sterically hindered residues.
-
Suppression of Side Reactions: By promoting a faster, more efficient primary reaction pathway, these additives minimize the opportunity for side reactions. While racemization is not a concern for the achiral Aib residue itself, the use of HOBt/HOOBt is a critical best practice in peptide synthesis to prevent epimerization of the preceding chiral amino acid, especially during slow coupling reactions.[6][7][8][9]
Caption: Catalytic mechanism of HOBt/HOOBt in this compound coupling.
Application Notes: HOBt vs. HOOBt
The choice between HOBt and HOOBt can be critical for optimizing the synthesis of Aib-containing peptides. While both serve the same fundamental purpose, their reactivity profiles differ.
| Feature | 1-Hydroxybenzotriazole (HOBt) | 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) |
| Reactivity | Standard reactivity, effective for most couplings.[10] | More reactive; generates more potent active esters.[3][11] |
| Racemization Suppression | Highly effective at preventing racemization.[6][8] | Considered superior to HOBt in suppressing racemization.[11] |
| Primary Use Case | A cost-effective and reliable choice for routine peptide synthesis.[7] | Recommended for "difficult" couplings, such as with sterically hindered amino acids like Aib or during segment condensation.[4][11] |
| Safety | The anhydrous form is explosive; typically supplied as a safer hydrate.[7] | Also has explosive properties, requiring careful handling.[3] |
Expert Recommendation: For the coupling of this compound, HOOBt is the preferred additive . Its higher reactivity provides a greater driving force to overcome the steric hindrance, leading to faster reaction times and higher coupling efficiency.[4][11] While HOBt can be effective, it may require longer reaction times or double coupling to achieve the same result.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis coupling of this compound using either HOBt or HOOBt. These protocols assume a standard Rink Amide resin and Fmoc/tBu synthesis strategy.
Caption: General workflow for this compound coupling with additives.
Protocol 1: Coupling with this compound and HOOBt (Recommended)
This protocol is optimized for difficult couplings and is the recommended procedure for incorporating Aib.
Materials:
-
Resin with free N-terminal amine (e.g., Rink Amide, 0.5 mmol/g substitution)
-
This compound (3 equivalents based on resin substitution)
-
HOOBt (1 to 3 equivalents based on resin substitution)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: After successful Fmoc deprotection of the N-terminus (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. Suspend the resin in fresh DMF (approx. 10 mL per gram of resin).[4]
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HOOBt (1-3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the prepared coupling solution to the resin suspension.
-
Reaction Incubation: Agitate the reaction mixture at room temperature. For Aib, a longer reaction time is recommended, typically ranging from 2 hours to overnight.[4]
-
Monitoring: After the initial incubation period (e.g., 2 hours), perform a Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Coupling with this compound and HOBt
This protocol can be used as an alternative, though it may require more careful monitoring and potentially a second coupling.
Materials:
-
Resin with free N-terminal amine
-
This compound (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin suspension.
-
Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. Due to the lower reactivity compared to HOOBt, it is more likely that the test may still be positive (blue beads).
-
Decision Point:
-
If Kaiser test is negative: Proceed to step 7.
-
If Kaiser test is positive: The coupling is incomplete. Drain the reaction solution, wash the resin once with DMF, and repeat the coupling (a "double couple") with a freshly prepared solution of this compound and HOBt for an additional 2-4 hours.
-
-
Washing: Once a negative Kaiser test is achieved, filter and wash the resin thoroughly with DMF (3-5 times).
-
Proceed: The resin is now ready for the next synthesis cycle.
Trustworthiness & Self-Validation: In-Process Controls
The cornerstone of a reliable peptide synthesis protocol is rigorous in-process monitoring. The Kaiser (ninhydrin) test is an indispensable tool for validating the completion of each coupling step.
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction. Action is required (e.g., extend reaction time, perform a double couple).
-
Negative Result (Yellow/Clear Beads): Indicates the absence of free primary amines, confirming a successful coupling. The synthesis can proceed to the next deprotection step.
For Aib-containing peptides, meticulous monitoring at this stage is critical to prevent the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.
References
- The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
- HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt) Hydrate in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). National Institutes of Health (NIH).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). Aapptec.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. (2025). Springer.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
- Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Optimizing Peptide Synthesis: The Role of HOBt as a Racemization Inhibitor. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. nbinno.com [nbinno.com]
Engineering Helical Stability: A Guide to Synthesizing Antimicrobial Peptides with Fmoc-Aib-OPfp
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to resistance development. A key strategy in designing potent AMPs is the stabilization of helical structures, which are often crucial for their membrane-disrupting activity. The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful method to induce and stabilize helicity. This guide provides a comprehensive overview and detailed protocols for the use of Nα-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester (Fmoc-Aib-OPfp) in the solid-phase peptide synthesis (SPPS) of helical antimicrobial peptides.
The Power of Aib in Antimicrobial Peptide Design
The introduction of Aib into a peptide sequence dramatically influences its conformational properties. The gem-dimethyl groups on the α-carbon of Aib sterically restrict the available Ramachandran angles, compelling the peptide backbone to adopt a helical conformation, predominantly a 3₁₀-helix or an α-helix. This enforced helicity offers several advantages for antimicrobial peptide development:
-
Enhanced Helical Stability: Aib residues act as strong helix nucleators, ensuring the peptide maintains its active conformation.
-
Increased Proteolytic Resistance: The non-natural structure of Aib hinders recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Improved Biological Activity: A stable helical structure is often a prerequisite for potent antimicrobial activity, facilitating membrane insertion and disruption.[2]
Why this compound? The Advantage of Activated Esters
The synthesis of peptides containing the sterically hindered Aib residue can be challenging, often leading to incomplete coupling reactions. While standard coupling reagents like HBTU and HATU can be used with Fmoc-Aib-OH, the use of pre-activated esters such as the pentafluorophenyl (Pfp) ester offers distinct advantages.
Pentafluorophenyl esters are highly reactive and can be used directly in coupling reactions without the need for in situ activation.[3] This simplifies the synthesis process and can lead to faster and more efficient couplings, which is particularly beneficial for hindered amino acids like Aib.[4] The pentafluorophenol leaving group is also a good indicator of reaction completion.
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of helical antimicrobial peptides using this compound.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Fmoc-protected amino acids
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
-
Mass spectrometer
-
Circular Dichroism (CD) spectropolarimeter
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing AMP
This protocol outlines the manual synthesis of a hypothetical helical AMP with the sequence: Ac-Lys-Aib-Lys-Aib-Lys-Aib-NH₂.
1. Resin Preparation:
- Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution.
- Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Coupling of Standard Fmoc-Amino Acids (e.g., Fmoc-Lys(Boc)-OH):
- In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates completion.
- Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Coupling of this compound:
- In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
- Add the solution to the deprotected resin.
- Agitate the mixture at room temperature. Due to the steric hindrance of Aib, a longer coupling time of 2-4 hours is recommended. For particularly difficult couplings, the reaction can be left overnight.
- Monitor the coupling reaction using a Kaiser test.
- If the Kaiser test is positive, a second coupling may be necessary.
- Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
5. Chain Elongation:
- Repeat steps 2-4 for each amino acid in the sequence.
6. N-terminal Acetylation:
- After the final Fmoc deprotection, wash the resin with DMF.
- Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
- Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
- Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
1. Preparation:
- Dry the peptide-resin thoroughly under vacuum for at least 1 hour.
- Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Concentrate the filtrate to approximately 1-2 mL using a stream of nitrogen.
- Add cold diethyl ether (approximately 10 times the volume of the concentrated filtrate) to precipitate the crude peptide.
- Centrifuge the mixture and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
1. Purification by RP-HPLC:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-60% acetonitrile over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
- Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
- Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
2. Characterization:
- Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF. The fragmentation pattern can also provide sequence information.
- Circular Dichroism (CD) Spectroscopy:
- Dissolve the purified peptide in a suitable solvent, such as 10 mM phosphate buffer (pH 7.4) or a membrane-mimicking solvent like trifluoroethanol (TFE).
- Record the CD spectrum from 190 to 260 nm.
- A characteristic α-helical spectrum will show double minima at approximately 208 and 222 nm and a strong positive peak around 192 nm. A 3₁₀-helix will show a minimum around 205 nm and a maximum around 220 nm.[5]
Data Presentation: Expected Outcomes
| Parameter | Expected Result | Method of Determination |
| Coupling Efficiency (Aib) | >95% | Kaiser Test |
| Crude Peptide Purity | 60-80% | Analytical RP-HPLC |
| Purified Peptide Purity | >98% | Analytical RP-HPLC |
| Molecular Weight | Matches theoretical value | Mass Spectrometry |
| Secondary Structure | α-helical or 3₁₀-helical | CD Spectroscopy |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of Aib (positive Kaiser test) | Steric hindrance of the Aib residue. | - Extend the coupling time (up to overnight).- Perform a second coupling (double coupling).- Slightly increase the temperature (e.g., to 30-40°C), but monitor for potential side reactions. |
| Peptide aggregation during synthesis | Formation of intermolecular hydrogen bonds, especially in hydrophobic sequences. | - Use a lower loading resin.- Incorporate a "magic mixture" (e.g., ethylene carbonate in DMF) as the solvent.[6]- Perform couplings at an elevated temperature. |
| Low yield of crude peptide | Incomplete cleavage from the resin or loss during precipitation. | - Ensure the resin is completely dry before cleavage.- Extend the cleavage time to 4 hours.- Use a larger volume of cold ether for precipitation and ensure thorough mixing. |
| Difficulty in purifying the peptide by RP-HPLC | High hydrophobicity of the peptide leading to poor solubility or strong binding to the column. | - Use a less hydrophobic column (e.g., C8 or C4).- Modify the mobile phase with a different organic solvent (e.g., isopropanol).- Use a shallower gradient during elution. |
Conclusion
The use of this compound provides an efficient and straightforward method for incorporating the helix-inducing amino acid Aib into synthetic peptides. This approach is particularly valuable for the development of helical antimicrobial peptides, where a stable and well-defined secondary structure is paramount for biological activity. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently synthesize and characterize novel Aib-containing AMPs for further investigation as potential next-generation therapeutics.
References
-
Conformational Studies of Aib-rich Peptides Containing Lactam-Bridged Side Chains: Evidence of 3(10)-helix Formation. PubMed. [Link]
-
Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. PubMed. [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). [Link]
-
Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. [Link]
-
Structure and fragmentation of b2 ions in peptide mass spectra. PubMed. [Link]
-
Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. PubMed. [Link]
-
Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Note: Enhancing α-Helical Stability in Stapled Peptides using Fmoc-Aib-OPfp for Efficient Solid-Phase Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract Peptide stapling is a robust strategy to constrain peptides into an α-helical conformation, thereby improving their proteolytic resistance, cell permeability, and target affinity.[1][2] A key challenge in designing effective stapled peptides is ensuring a stable helical precursor prior to macrocyclization. This guide details the strategic use of Nα-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid pentafluorophenyl ester (Fmoc-Aib-OPfp) as a potent helix-inducing element in solid-phase peptide synthesis (SPPS). We provide a comprehensive workflow, detailed protocols, and the scientific rationale for incorporating the sterically hindered Aib residue to create peptides primed for efficient stapling via Ring-Closing Metathesis (RCM).
Introduction: The Imperative for Peptide Conformational Control
Peptide-based therapeutics offer high specificity and low off-target toxicity, but their clinical utility is often hampered by poor metabolic stability and an inability to cross cellular membranes.[3][4] Many of these limitations stem from their conformational flexibility. A large number of critical protein-protein interactions (PPIs) are mediated by α-helical domains, making them attractive targets for therapeutic intervention.[5][6] However, short peptides excised from these domains are typically unstructured in solution.
All-hydrocarbon peptide stapling has emerged as a transformative chemical strategy to lock peptides into their bioactive α-helical shape.[6][7] This is most commonly achieved by incorporating two unnatural amino acids with olefinic side chains into the peptide sequence, which are then covalently linked—or "stapled"—using a ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[6][7][8] The resulting macrocycle enforces a helical conformation, leading to peptides with enhanced stability, cell penetration, and biological activity.[2][3][9]
The Strategic Role of α-Aminoisobutyric Acid (Aib)
The success of the stapling reaction and the final helicity of the peptide are highly dependent on the inherent helical propensity of the linear precursor. α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool for this purpose.
Causality of Helix Induction: The presence of two methyl groups on the α-carbon of Aib restricts its conformational freedom, sterically favoring dihedral angles (Φ, Ψ) that fall within the α-helical region of the Ramachandran plot.[10] By strategically placing Aib residues within a peptide sequence (at non-stapling positions), researchers can pre-organize the peptide backbone into a helical conformation, which facilitates a more efficient RCM reaction and results in a more stable final product.
However, this same steric hindrance makes the incorporation of Aib into a growing peptide chain during SPPS notoriously difficult, often leading to incomplete coupling and low yields.[11]
This compound: An Optimized Building Block for SPPS
To overcome the challenge of coupling Aib, we recommend the use of its pentafluorophenyl (OPfp) ester activated form, This compound .
Mechanistic Advantage: The OPfp group is a highly reactive leaving group. Its electron-withdrawing nature makes the carbonyl carbon exceptionally electrophilic, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. This pre-activation strategy significantly accelerates the coupling reaction, ensuring high efficiency even with the sterically hindered Aib residue. This approach is often superior to in-situ activation methods (e.g., using HBTU/HATU), which may struggle to overcome the steric bulk of Aib.[11]
Caption: Workflow for stapled peptide synthesis incorporating this compound.
Experimental Protocols and Methodologies
This section provides a self-validating system of protocols, from initial synthesis to final characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on Rink Amide resin. Adjustments for automated synthesizers may be necessary.[12][13]
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.3-0.8 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling (Standard): Dissolve 4 equivalents (eq) of the desired Fmoc-amino acid and 3.9 eq of HBTU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA) and add the mixture to the resin. Agitate for 1-2 hours. Wash as described in step 2.
-
This compound Coupling: Dissolve 3 eq of this compound in DMF. Add the solution directly to the deprotected resin. Agitate for 2-4 hours. Rationale: The pre-activated ester does not require additional coupling reagents.
-
Coupling Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, recouple the amino acid.
-
Chain Elongation: Repeat steps 2 through 5 for each amino acid in the sequence, using the appropriate coupling protocol (step 3 for standard amino acids, step 4 for Aib, and extended times for bulky stapling residues).[12][14]
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: After the final Fmoc deprotection and N-terminal acetylation (if required), wash the peptidyl-resin extensively with DCM to remove all traces of DMF.
-
Catalyst Addition: In a vessel purged with nitrogen or argon, add a solution of Grubbs' 1st Generation Catalyst (10-20 mol%) in anhydrous, degassed 1,2-dichloroethane (DCE) or DCM to the resin.[8][15]
-
Reaction: Agitate the mixture under an inert atmosphere for 2 hours at room temperature. Drain the catalyst solution.
-
Second Treatment: Add a fresh solution of the Grubbs catalyst and react for another 2 hours to drive the reaction to completion.[8]
-
Washing: Wash the resin thoroughly with DCM (5x) and DMF (3x). Dry the resin under vacuum.
Caption: Schematic of the Ring-Closing Metathesis (RCM) reaction.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] Add this cocktail to the dried, stapled peptidyl-resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide pellet in a minimal amount of Acetonitrile/Water (with 0.1% TFA). Purify using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
| Table 1: Example RP-HPLC Purification Gradient | |
| Time (min) | %B (Acetonitrile, 0.1% TFA) |
| 0-5 | 5 |
| 5-45 | 5 -> 95 |
| 45-50 | 95 |
| 50-55 | 95 -> 5 |
| 55-60 | 5 |
| Solvent A: Water, 0.1% TFA |
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by analyzing its mass-to-charge ratio (m/z) using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should match the calculated theoretical mass of the stapled peptide.
-
Circular Dichroism (CD) Spectroscopy: Assess the α-helical content of the peptide.[3][6] Dissolve the purified peptide in a suitable buffer (e.g., 50 µM in PBS, pH 7.4).[16][17] A characteristic α-helical spectrum shows double minima around 208 nm and 222 nm.[3][18] The percentage of helicity can be calculated from the mean residue ellipticity at 222 nm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Peptide | Incomplete coupling, especially at Aib or other bulky residues. | Use this compound for Aib incorporation. Double couple bulky amino acids and the residue following them.[12][19] Use a Kaiser test after each coupling. |
| Incomplete Stapling (RCM) | Inactive catalyst; presence of DMF. | Use fresh, high-quality Grubbs' catalyst. Ensure the resin is thoroughly washed with DCM to remove all DMF before adding the catalyst. Perform the reaction under an inert atmosphere.[8] |
| Multiple Peaks in HPLC | Incomplete reaction; side products from cleavage. | Optimize coupling and RCM reaction times. Ensure proper scavengers are used in the cleavage cocktail (TIS).[8] |
| Low α-Helicity in CD | Suboptimal placement of staple or Aib residues. | Re-evaluate the peptide design. Ensure staples are placed at i, i+4 or i, i+7 positions.[6][7] Consider adding more Aib residues if the sequence allows. |
Conclusion
The rational design of stapled peptides requires a multi-faceted approach where both the covalent staple and the intrinsic helical propensity of the linear sequence are optimized. α-Aminoisobutyric acid is a powerful helix-promoting residue, but its incorporation via standard SPPS methods is challenging. The use of the pre-activated This compound building block circumvents these synthetic hurdles, enabling the efficient and high-yield synthesis of Aib-containing peptides. This strategy provides researchers with a reliable method to produce conformationally pre-organized linear peptides, setting the stage for successful ring-closing metathesis and the creation of highly stable, α-helical stapled peptides for advanced therapeutic and research applications.
References
- Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applic
- Stapled Peptides: Optimizing Ring-Closing Metathesis for Autom
- A survey of ruthenium catalysts used to promote RCM on macrocyclic peptides. Wiley Online Library.
- Rigid Peptide Macrocycles via On-Resin Glaser Stapling. PMC - NIH.
- Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin met
- Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. (2014).
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Cross-linking mediated by ruthenium-catalyzed ring-closing metathesis...
- Progress in the Synthesis and Activity of Stapled Peptides. MDPI. (2025).
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress.
- Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. PMC - NIH.
- Hydrogen Exchange-Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties.
- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC - NIH.
- Circular dichroism spectra of native peptide 29 and stapled peptides...
- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. (2019).
- Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC - NIH. (2016).
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. PMC. (2013).
- How to Synthesize a Peptide. AAPPTec.
- (a) CD spectra of the stapled peptides. The peptides were dissolved in...
- RSC_CC_C3CC45231J 3..5. CORE. (2013).
- Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. MDPI.
- The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.
- Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino.
Sources
- 1. Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rigid Peptide Macrocycles via On-Resin Glaser Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Application Note: Fmoc-Aib-OPfp in the Synthesis of "Difficult" Peptide Sequences
The Challenge of "Difficult" Peptides in Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutics.[1][2] However, the simplicity of the SPPS workflow belies a significant challenge known as "difficult sequences."[1][3] These are peptide chains that, during their step-wise assembly on a solid support, exhibit poor solvation and a high propensity for aggregation.[2][4][5]
This on-resin aggregation is primarily driven by the formation of extensive intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2][6] When peptide chains collapse and aggregate, the N-terminal amine becomes sterically inaccessible. This results in a cascade of synthetic problems, including:
-
Incomplete Coupling: The incoming activated amino acid cannot reach the growing chain's N-terminus, leading to deletion sequences.[3][4]
-
Failed Deprotection: The piperidine base cannot access the Fmoc group, leaving the N-terminus capped and terminating chain elongation.[7]
-
Poor Yields and Purity: The final product is a complex mixture of truncated and deletion sequences that is difficult and often impossible to purify.[8]
Sequences rich in hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) are particularly prone to aggregation.[2][4] A classic example is the amyloid-beta (Aβ) 1-42 peptide, where the addition of just two C-terminal residues (Ile-Ala) to the more manageable Aβ 1-40 sequence dramatically increases synthetic difficulty.[5] To overcome these hurdles, chemists have developed strategies that disrupt the forces driving aggregation. One of the most powerful and elegant solutions is the site-specific incorporation of α-aminoisobutyric acid (Aib).
Mechanism of Action: How Aib Disrupts Aggregation
α-Aminoisobutyric acid (Aib) is a non-proteinogenic α,α-disubstituted amino acid. Its defining feature is the presence of two methyl groups on its α-carbon, which imparts a profound and predictable influence on peptide conformation.
Steric Hindrance and Conformational Rigidity: The gem-dimethyl groups severely restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric hindrance makes it conformationally unfavorable for Aib-containing peptides to adopt the extended β-strand structures that are the foundation of aggregation-prone β-sheets.[9] Instead, Aib strongly promotes the formation of tight helical turns, particularly the 3₁₀-helix.[10]
By strategically inserting an Aib residue into a difficult sequence, one can introduce a "helical kink" that physically disrupts the inter-chain hydrogen bonding network responsible for β-sheet formation and aggregation.[9][11]
Figure 1: Mechanism of Aib-mediated aggregation disruption.
Fmoc-Aib-OPfp: A Practical Tool for Aib Incorporation
While the benefits of Aib are clear, its incorporation can be challenging. The steric bulk of the gem-dimethyl groups that disrupts aggregation also hinders the coupling reaction itself.[12] Standard coupling reagents may require extended reaction times or elevated temperatures, which can lead to side reactions.
This compound (9-fluorenylmethoxycarbonyl-α-aminoisobutyric acid pentafluorophenyl ester) provides an elegant and highly efficient solution.
-
Pre-activated Ester: The pentafluorophenyl (Pfp) ester is a highly reactive active ester.[13][14] The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon extremely electrophilic, facilitating rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[15]
-
High Reactivity: Pfp esters are among the most reactive activated esters used in SPPS, enabling the coupling of sterically hindered residues like Aib to proceed quickly and to completion under standard conditions.[15][16][17]
-
Stability and Convenience: this compound is a stable, crystalline solid that can be weighed and used directly without the need for in situ activation, simplifying workflows and improving reproducibility.[14] This avoids potential side reactions associated with storing mixtures of coupling agents and protected amino acids.[14]
Protocols for Application
Protocol 1: Standard Incorporation of this compound in Automated SPPS
This protocol assumes a standard Fmoc/tBu SPPS strategy on an automated synthesizer using a polystyrene-based resin (e.g., Wang or Rink Amide).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
This compound
-
Coupling/Activation Solution: 0.5 M N,N'-Diisopropylcarbodiimide (DIC) and 1.0 M Oxyma in DMF. Note: For the this compound coupling, no additional activator is needed.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Workflow:
Figure 2: Automated SPPS workflow for incorporating this compound.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.
-
Initial Deprotection: Perform the first Fmoc deprotection using 20% piperidine in DMF.
-
Chain Elongation (Standard Amino Acids): For all standard amino acids, perform couplings using your synthesizer's standard protocol (e.g., 5 equivalents of Fmoc-amino acid, 5 equivalents DIC, 5 equivalents Oxyma).
-
This compound Coupling: a. When the sequence calls for an Aib residue, program the synthesizer to add a solution of This compound (3-5 equivalents) dissolved in a minimal amount of DMF. b. Crucially, do not add any external coupling reagents (DIC, HBTU, etc.) or additives (Oxyma, HOBt) for this step. The Pfp ester is already activated. c. Allow the coupling reaction to proceed for 60-90 minutes at room temperature.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Continue the cycle of deprotection, coupling, and washing until the full peptide sequence is assembled.
-
Final Processing: After the final residue is coupled, perform a final Fmoc deprotection, wash the resin with DMF and then DCM, and dry the peptidyl-resin.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Case Study - Synthesis of Aβ(35-42) Fragment
To demonstrate the efficacy of this compound, we compare the synthesis of a known aggregating C-terminal fragment of Amyloid-beta, H-Met-Gly-Gly-Val-Val-Ile-Ala-OH, with a modified sequence where a Val residue is replaced by Aib: H-Met-Gly-Gly-Val-Aib -Ile-Ala-OH. Aggregation in Aβ peptides is a key factor in Alzheimer's disease pathology.[19]
Synthesis Comparison:
| Parameter | Sequence A: Aβ(35-42) (Control) | Sequence B: [Aib³⁹]-Aβ(35-42) (Test) |
| Sequence | Met-Gly-Gly-Val-Val-Ile-Ala | Met-Gly-Gly-Val-Aib -Ile-Ala |
| Key Challenge | High aggregation tendency due to Val-Val sequence.[2] | Sterically hindered coupling at the Aib position. |
| Synthesis Method | Standard Fmoc-SPPS with HBTU/DIPEA activation. | Standard Fmoc-SPPS; this compound used for Aib insertion. |
| Observed Issues | Significant drop in coupling efficiency after Val³⁹, indicated by Kaiser test and difficult Fmoc deprotection monitoring. | Smooth coupling observed for all residues. This compound coupling completed within 90 mins. |
| Crude Purity (HPLC) | ~35% | ~75% |
| Overall Yield | Low (<10%) | Moderate-High (>40%) |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Aib coupling (positive Kaiser test after 90 mins) | Insufficient reagent or poor resin solvation. | 1. Double couple: Wash the resin and repeat the this compound coupling step for another 60-90 minutes. 2. Ensure adequate resin swelling and agitation during the reaction. |
| Low Purity/Yield Despite Aib | Aggregation may be initiated at a different point in the sequence. | Re-evaluate the peptide sequence to identify other potential aggregation "hot spots." Consider inserting a second Aib or another disruption strategy like a pseudoproline dipeptide.[8] |
| Side reaction during Aib coupling | Addition of an external base (e.g., DIPEA) with the OPfp ester. | Do not add any base during the this compound coupling step. The Pfp ester reacts directly with the neutral N-terminal amine. |
Concluding Remarks
On-resin aggregation remains a significant bottleneck in the chemical synthesis of many therapeutically and biologically relevant peptides. The strategic incorporation of α-aminoisobutyric acid is a field-proven method to disrupt the secondary structures that cause these synthetic failures. This compound stands out as a superior reagent for this purpose, combining the potent conformational effects of Aib with the high reactivity and convenience of a pre-activated pentafluorophenyl ester. Its use allows for the efficient and reliable synthesis of "difficult" peptides, expanding the reach of SPPS and accelerating research and development in peptide science.
References
-
Wikipedia. Pentafluorophenyl esters. [Link]
-
Hattori, T., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Pícharz, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]
-
Hart, M. J., et al. (2009). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. PubMed. [Link]
-
Lee, Y., et al. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Chinese Chemical Society. [Link]
-
Hattori, T., & Yamamoto, H. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Dilun Biotechnology. [Link]
-
Sabani, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Request PDF. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
-
Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. [Link]
-
Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]
-
Sabani, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. University of Bristol Research Portal. [Link]
-
Sheppard, R. C. (1996). Difficult peptides. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford Academic. [Link]
-
Request PDF. Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. [Link]
-
Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. [Link]
-
Maini, R., et al. (2016). Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. NIH. [Link]
-
Kumar, V., et al. (2022). Peptide-based amyloid-beta aggregation inhibitors. PMC - PubMed Central. [Link]
-
Kumar, A., et al. (2023). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Publications. [Link]
-
Request PDF. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
De Luca, S., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers. [Link]
-
Fmoc-His-Aib-OH TFA Supplier. (n.d.). What are the differences between using Fmoc - His - Aib - OH TFA in solid - phase and liquid. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Paul, S., et al. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. PubMed. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Smirnov, I. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Luo, J., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers. [Link]
Sources
- 1. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comparative Guide to Manual vs. Automated Synthesis of Fmoc-Aib-OPfp
Introduction: The Role of Activated Aib in Modern Peptide Chemistry
Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptidomimetic and drug development. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical structures and enhancing resistance to enzymatic degradation.[1] To efficiently incorporate Aib into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS), its carboxylic acid group must first be "activated."
One of the most effective methods for this activation is the formation of a pentafluorophenyl (PFP) ester, yielding Nα-fluorenylmethyloxycarbonyl-2-aminoisobutyric acid pentafluorophenyl ester (Fmoc-Aib-OPfp). The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon exceptionally susceptible to nucleophilic attack by the free amine of a peptide chain.[2] This results in rapid, efficient coupling reactions with a low risk of racemization.[2][3]
This guide provides a detailed comparison of manual and automated protocols for the synthesis of this key building block, offering researchers the insights needed to select the optimal method for their specific laboratory workflow, scale, and technical requirements.
Core Chemical Principles: The Esterification Reaction
The synthesis of this compound from its precursors, Fmoc-Aib-OH and pentafluorophenol (PFP-OH), is a classic esterification reaction. The process is typically mediated by a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
The mechanism proceeds as follows:
-
O-Acylisourea Formation: The carbodiimide activates the carboxylic acid of Fmoc-Aib-OH to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The hydroxyl group of pentafluorophenol acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Ester Formation & Byproduct Precipitation: The desired this compound ester is formed, along with a urea byproduct (e.g., dicyclohexylurea, DCU, if using DCC).[2] This byproduct is typically insoluble in the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) and can be easily removed by filtration.[2][4]
The pentafluorophenoxide anion is an excellent leaving group, which is why PFP esters are so effective in subsequent peptide coupling steps.[2][5]
Manual Synthesis Protocol for this compound
Manual synthesis offers a cost-effective and flexible approach, ideal for smaller scales, methods development, or laboratories without access to dedicated automated systems. It requires meticulous attention to detail but provides the chemist with direct control over every step of the process.[6]
Workflow for Manual Synthesis
Caption: Manual synthesis workflow for this compound.
Detailed Step-by-Step Methodology
This protocol is adapted for a 10 mmol scale synthesis.
Materials:
-
Fmoc-Aib-OH (1 eq., 3.27 g)
-
Pentafluorophenol (PFP-OH) (1 eq., 1.84 g)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq., 2.27 g)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (~100 mL)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Setup: In a dry round-bottom flask, dissolve Fmoc-Aib-OH (1 eq.) and pentafluorophenol (1 eq.) in anhydrous THF.[2][7]
-
Initiate Reaction: Cool the solution to 0°C using an ice bath. Once cooled, add DCC (1.1 eq.) to the solution while stirring.[2][7]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[2][7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Byproduct Removal: Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will have precipitated as a white solid. Remove the DCU by vacuum filtration.[2]
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[2]
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine to remove any unreacted PFP-OH and other water-soluble impurities.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[2]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure, crystalline this compound.[2]
-
Characterization: Confirm the product's identity and purity via HPLC, Mass Spectrometry (MS), and NMR.
Automated Synthesis Protocol for this compound
Automated synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), refers to the use of a synthesizer to perform the repetitive cycles of deprotection, coupling, and washing.[8] While this compound is a reagent used in automated SPPS, its own synthesis is typically performed in solution phase (as described above) before being used as a building block.
However, the principles of automation—precision, control, and reduced manual intervention—can be applied to solution-phase synthesis using automated liquid handlers and reaction blocks. The primary advantage is the significant reduction in hands-on time and the potential for higher throughput and reproducibility.[6][9]
Workflow for Automated Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Optimization of Fmoc-Aib-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) presents a significant challenge.[1][2] The gem-dimethyl groups on the α-carbon of Aib create substantial steric hindrance, which can lead to slow and inefficient coupling reactions.[1][2] This often results in deletion sequences and low yields of the desired peptide. To overcome these hurdles, the use of highly activated amino acid derivatives is a common strategy.
This document provides a detailed guide to optimizing the reaction time and temperature for the coupling of Fmoc-Aib-OH activated as its pentafluorophenyl (Pfp) ester, Fmoc-Aib-OPfp. Pfp esters are highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.[3] This high reactivity can lead to faster coupling times and a reduction in side reactions.[3]
The Challenge of Aib Incorporation
The primary difficulty in incorporating Aib into a peptide sequence lies in the steric hindrance posed by its α,α-disubstituted structure.[1] This bulkiness can physically obstruct the approach of the nucleophilic amine of the growing peptide chain to the carboxyl group of the incoming Aib residue, thereby slowing down the rate of peptide bond formation.[4] Consequently, standard coupling protocols are often insufficient, necessitating the use of more potent activating reagents and optimized reaction conditions to achieve satisfactory yields and purity.[1][5]
Why this compound?
Pentafluorophenyl esters are valuable tools in peptide synthesis because they offer a good balance of high reactivity and relative stability.[6][7][8] The pentafluorophenoxide anion is an excellent leaving group, facilitating rapid peptide bond formation.[3] While this compound is not commercially available as a standalone product, it is typically generated in situ or used as a pre-activated building block in automated peptide synthesis. The optimization of its coupling reaction is crucial for the successful synthesis of peptides containing the Aib residue, which is often incorporated to induce specific secondary structures, such as helices.[1]
Principles of Reaction Optimization
The optimization of the this compound coupling reaction involves a careful balance of reaction time and temperature to maximize coupling efficiency while minimizing potential side reactions.
The Interplay of Time and Temperature
Reaction kinetics are fundamentally governed by time and temperature.[9]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the reacting molecules with higher kinetic energy. This increased energy allows them to overcome the activation energy barrier more easily. However, excessively high temperatures can lead to undesirable side reactions, such as racemization or degradation of the peptide or resin.
-
Time: The reaction time must be sufficient to allow the coupling to proceed to completion. Incomplete reactions will result in deletion sequences, where the intended amino acid is missing from the final peptide. Conversely, unnecessarily long reaction times can also increase the likelihood of side reactions.
The goal of optimization is to find the "sweet spot" where the coupling is complete, or near-complete, in the shortest possible time, with minimal formation of byproducts.
Visualizing the Optimization Workflow
The process of optimizing the this compound coupling reaction can be systematically approached as illustrated in the workflow diagram below.
Caption: Mechanism of this compound coupling.
Trustworthiness and Self-Validation
The protocols described in this document are designed to be self-validating. The analytical step (HPLC and Mass Spectrometry) provides direct feedback on the success of the chosen reaction conditions. By systematically varying the reaction time and temperature and analyzing the outcome of each variation, researchers can empirically determine the optimal conditions for their specific peptide sequence.
It is important to note that the optimal conditions may vary depending on the sequence of the peptide, the nature of the resin, and the specific equipment being used. Therefore, it is recommended to perform this optimization for each new peptide that involves the coupling of this compound.
Conclusion
The incorporation of sterically hindered amino acids like Aib is a common challenge in peptide synthesis. The use of highly reactive Pfp esters, such as this compound, can significantly improve coupling efficiency. By systematically optimizing the reaction time and temperature, researchers can achieve high yields and purity of their target peptides. The protocols and guidelines presented in this document provide a framework for this optimization process, enabling the successful synthesis of complex Aib-containing peptides.
References
- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide - Benchchem.
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Public
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology.
- Pentafluorophenyl esters - Wikipedia.
- Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development - Benchchem.
- Synthesis of Pentafluorophenyl Esters of Nitrover
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- Challenging SPPS: Difficult Sequences And Side Reactions - Gyros Protein Technologies.
- SPPS Tips For Success Handout - Mesa Labs.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Optimization of reaction parameters (temperature and time)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Solid-Phase Peptide Synthesis with Fmoc-Ile-Aib-OH: Ensuring Efficiency and Precision.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Research Progress and Perspectives of the Reaction Kinetics of Fe-Based Oxygen Carriers in Chemical Looping Combustion - ResearchG
- Microscopic Chemical Reaction Mechanism and Kinetic Model of Al/PTFE - MDPI.
- Combustion and Flame Mechanism and kinetics for the reaction of fulminic acid, HCNO, with an amino radical, NH 2 - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Monitoring Fmoc-Aib-OPfp Coupling Reactions in Solid-Phase Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The incorporation of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a key strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity.[1][2] However, the unique α,α-disubstituted nature of Aib presents a significant challenge in solid-phase peptide synthesis (SPPS).[3] The steric bulk of the two methyl groups on the α-carbon dramatically slows down the kinetics of amide bond formation, leading to a high risk of incomplete reactions.[4][5] Such failures result in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby complicating purification and reducing overall yield.[6]
To address this, chemists often employ pre-activated amino acid derivatives, such as Fmoc-Aib-OPfp (pentafluorophenyl ester).[7][8] While these active esters can improve coupling efficiency, they do not eliminate the inherent difficulty of the reaction. Therefore, robust and reliable monitoring of the coupling reaction's completion is not just recommended—it is critical for success.
This application note provides a comprehensive guide with detailed protocols for monitoring the challenging coupling of this compound. We will explore the causality behind experimental choices, describe self-validating protocols, and offer field-proven insights to empower researchers to confidently synthesize Aib-containing peptides.
The Core Challenge: Steric Hindrance of Aib
The primary obstacle in coupling Aib is the steric shield created by its two α-methyl groups. In a typical coupling reaction, the nucleophilic N-terminal amine of the resin-bound peptide must attack the electrophilic carbonyl carbon of the incoming amino acid. The gem-dimethyl groups on Aib physically obstruct this approach, significantly raising the activation energy of the reaction and decreasing the reaction rate. This can lead to incomplete acylation, even with extended reaction times or the use of potent activating agents.[3][4]
The Reagent Strategy: this compound Active Ester
Using a pentafluorophenyl (OPfp) ester is a proactive strategy to facilitate the coupling. This compound is a stable, isolable active ester, meaning the carboxyl group of Aib has been pre-activated.[7] This approach avoids potential side reactions that can occur during in-situ activation with highly reactive coupling reagents, a particular concern with sensitive residues.[9] The reaction proceeds via a direct nucleophilic attack from the peptide's N-terminal amine on the activated ester. To further accelerate this sluggish reaction, a catalyst such as 1-Hydroxybenzotriazole (HOBt) is often included.[7][10]
Caption: Mechanism of this compound coupling.
A Multi-Faceted Strategy for Reaction Monitoring
For a challenging coupling like that of Aib, relying on a single monitoring method is ill-advised. A faint or slow positive result from a qualitative test can be misinterpreted, leading to a premature continuation of the synthesis. We advocate for a workflow that combines a rapid qualitative test with a definitive quantitative method, especially during protocol development.
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Coupling Reactions with Fmoc-Aib-OPfp
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, helix-inducing amino acid, α-aminoisobutyric acid (Aib), into their peptide sequences. Specifically, we will address the challenges associated with slow coupling reactions when using Fmoc-Aib-OPfp and provide comprehensive troubleshooting strategies and optimized protocols to ensure successful synthesis outcomes.
Introduction: The Challenge of Incorporating Aib
Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid widely used in peptide chemistry to induce and stabilize helical conformations, such as the 3₁₀-helix and α-helix.[1][2][3] Its unique structure, featuring gem-dimethyl groups on the α-carbon, sterically restricts the available conformational space of the peptide backbone, favoring dihedral angles consistent with helical structures.[1] This property is invaluable for designing peptides with enhanced stability, resistance to proteolytic degradation, and specific biological activities, making them promising candidates for drug development.[1][2][3]
However, the very steric hindrance that makes Aib a powerful tool for controlling peptide conformation also presents a significant challenge during solid-phase peptide synthesis (SPPS). The bulky nature of the Aib residue physically obstructs the formation of the peptide bond, leading to slow or incomplete coupling reactions.[4][5][6] This can result in deletion sequences and low yields of the desired peptide.
This compound (Pentafluorophenyl ester of Fmoc-Aib-OH) is a pre-activated form of Fmoc-Aib-OH designed to facilitate its coupling. While OPfp esters are effective acylating agents, the inherent steric hindrance of Aib can still lead to sluggish reactions.[7][8][9] This guide will provide a systematic approach to troubleshooting and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling reaction with this compound slow or incomplete?
A1: The primary reason for slow coupling reactions with this compound is the severe steric hindrance posed by the gem-dimethyl groups on the α-carbon of the Aib residue.[5][6] This bulkiness impedes the approach of the nucleophilic amine of the growing peptide chain to the electrophilic carbonyl carbon of the activated ester. While the pentafluorophenyl (Pfp) leaving group is highly activating, it may not be sufficient to overcome the high activation energy barrier imposed by the steric clash.
Additionally, as the peptide chain elongates on the solid support, the growing peptide-resin can aggregate, further hindering the accessibility of the terminal amine for coupling.[10]
Q2: My Kaiser test is positive after a standard coupling time with this compound. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Recommended Actions:
-
Double Coupling: Immediately perform a second coupling with a fresh solution of this compound. This is often sufficient to drive the reaction to completion.[1][11]
-
Increase Reaction Time: For subsequent Aib couplings, extend the reaction time significantly. While standard couplings may take 1-2 hours, hindered couplings can require 4 hours to overnight.[5]
-
Incorporate an Additive: The addition of N-hydroxybenzotriazole (HOBt) can significantly increase the reaction rate of OPfp esters.[7][8] HOBt acts as a catalyst in the coupling reaction.
Q3: Are there more effective alternatives to this compound for coupling Aib?
A3: Yes, when this compound proves to be insufficiently reactive, switching to an in-situ activation method with more potent coupling reagents is a highly effective strategy. These reagents, often of the uronium or phosphonium salt type, generate highly reactive intermediates that can overcome the steric barrier of Aib more effectively.
| Coupling Reagent System | Reagent Class | Key Advantages |
| HATU/DIPEA | Aminium Salt | Highly efficient for hindered couplings, rapid reaction times.[4][5][12] |
| HCTU/DIPEA | Aminium Salt | Similar to HATU, cost-effective alternative.[11][13] |
| PyBOP/DIPEA | Phosphonium Salt | Excellent for difficult couplings, avoids HMPA byproduct.[12][14] |
| COMU/DIPEA | Aminium Salt | High reactivity, suitable for sterically demanding couplings.[15] |
| Fmoc-Aib-F (in situ) | Acyl Fluoride | Extremely reactive, ideal for the most challenging couplings.[5][15][16] |
Optimized Protocols
Protocol 1: Enhanced Coupling with this compound using HOBt
This protocol is recommended as a first-line optimization when standard coupling with this compound is slow.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[13][17]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 4-6 hours. Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling of Fmoc-Aib-OH using HATU
This protocol is a robust alternative for difficult Aib couplings where OPfp esters are not sufficiently reactive.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[5] Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult sequences, a double coupling may be necessary.[5]
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Upon completion, wash the resin with DMF.
Protocol 3: Acyl Fluoride Protocol for Extremely Hindered Couplings
For the most challenging Aib-Aib or other highly hindered couplings, the in-situ generation of Fmoc-Aib-F offers the highest reactivity.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve Fmoc-Aib-OH (3 equivalents) in anhydrous dichloromethane (DCM). Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (2.9 equivalents) and a suitable base like DIPEA (6 equivalents). Stir for 10-15 minutes at room temperature to generate the acyl fluoride.[5]
-
Coupling Reaction: Add the solution containing the freshly prepared Fmoc-Aib-F to the deprotected resin.
-
Reaction Time: Allow the reaction to proceed for 2-6 hours.
-
Monitoring and Washing: Monitor for completeness. Wash the resin thoroughly with DCM and then DMF.
Caption: Decision workflow for selecting an Aib coupling strategy.
Additional Considerations
-
Solvent Choice: While DMF is the most common solvent for SPPS, for highly hindered couplings, using a less polar solvent like DCM or a mixture of DMF/DCM can sometimes be beneficial.[4]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate slow coupling reactions by providing controlled heating, driving difficult couplings to completion more quickly and efficiently.[5][6]
-
Racemization: It is crucial to be aware that prolonged coupling times and the use of strong bases can increase the risk of racemization at the activated amino acid residue, although Aib itself is achiral.[4] For chiral amino acids coupled to a hindered N-terminus like Aib, this is a significant concern.[4]
By understanding the underlying principles of steric hindrance and employing the appropriate optimized protocols and reagents, researchers can successfully incorporate Aib into their peptide sequences and harness its unique conformational properties for the development of novel and potent peptide therapeutics.
References
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Aib-based peptide backbone as scaffolds for helical peptide mimics. (2005). Biopolymers. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis - What is the Fmoc Strategy in SPPS? (n.d.). Biotide. Retrieved from [Link]
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne-azide cycloaddition “click” reaction in the synthesis of a complex peptide–based vaccine candidate against Group A Streptococcus. (n.d.). Griffith University. Retrieved from [Link]
-
Aib-based peptide backbone as scaffolds for helical peptide mimics. (2005). PubMed. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2017). Journal of Peptide Science. Retrieved from [Link]
-
Comparative study of methods to couple hindered peptides. (1995). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- CN113454211A - aminoacyl-tRNA synthetases and uses thereof. (n.d.). Google Patents.
-
Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. (2017). ACS Chemical Biology. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. Retrieved from [Link]
-
New Trends in Peptide Coupling Reagents. (2001). Organic Preparations and Procedures International. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isw3.naist.jp [isw3.naist.jp]
- 3. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. thieme.de [thieme.de]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Troubleshooting Incomplete Fmoc-Aib-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)
Introduction
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid prized in peptide chemistry for its ability to induce and stabilize helical conformations in synthetic peptides.[1] This property is invaluable for designing peptidomimetics, ion channels, and other structured peptide therapeutics. However, the synthetic incorporation of Aib presents a significant challenge. The gem-dimethyl groups on its α-carbon create substantial steric hindrance, which severely impedes the kinetics of peptide bond formation.[2]
To overcome this, researchers often employ pre-activated forms of Aib, such as the Fmoc-Aib-pentafluorophenyl ester (Fmoc-Aib-OPfp). The pentafluorophenyl group is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and reactive.[3][4] In theory, this high reactivity should drive the coupling reaction forward. In practice, however, researchers frequently encounter incomplete coupling, leading to deletion sequences and complex purification challenges.
This technical guide provides a structured, in-depth approach to diagnosing and resolving incomplete this compound coupling. It moves from simple protocol optimizations to advanced alternative strategies, explaining the chemical rationale behind each step to empower you to make informed decisions in your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in coupling Fmoc-Aib-OH in SPPS? The primary cause is steric hindrance.[2] The two methyl groups on the α-carbon of Aib physically block the approach of both the incoming activated amino acid and the nucleophilic amine of the growing peptide chain. This is particularly problematic when coupling an Aib residue to another Aib residue on the resin.[5]
Q2: Why are pentafluorophenyl (OPfp) esters used for Aib coupling? OPfp esters are a class of "active esters" where the carboxylic acid is pre-activated.[3] The strong electron-withdrawing effect of the five fluorine atoms makes the pentafluorophenoxide an excellent leaving group, which facilitates nucleophilic attack by the amine.[3] These esters are crystalline, stable, and can be prepared in high purity, making them convenient for both manual and automated SPPS.[6][7]
Q3: How can I reliably detect an incomplete this compound coupling? The most common and immediate method is the Kaiser (ninhydrin) test .[8] A positive result (deep blue beads) indicates the presence of unreacted primary amines, signaling a failed or incomplete coupling. A negative result (yellow/colorless beads) suggests the coupling is complete. For sequences terminating in a secondary amine (like proline), the Chloranil test should be used. For definitive confirmation, cleaving a small amount of resin for analysis by LC-MS is recommended to identify any deletion sequences.[8]
Q4: My Kaiser test is positive after the Aib coupling. What is the very first thing I should do? The first and most straightforward step is to perform a "double coupling" .[8] This involves simply repeating the coupling step with a fresh solution of the this compound ester before proceeding to the next Fmoc deprotection. This often drives the reaction to completion without needing to change the core chemistry.
Section 2: The Causality of Coupling Failure: A Mechanistic View
The challenge of Aib coupling is rooted in reaction kinetics. For a peptide bond to form, the nucleophilic N-terminal amine of the resin-bound peptide must attack the electrophilic carbonyl carbon of the incoming this compound. The steric bulk of Aib's gem-dimethyl groups creates a high-energy transition state for this reaction, dramatically slowing the rate of bond formation.
This issue is compounded by:
-
Peptide Aggregation: Aib-rich sequences can form stable secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[9]
-
Coupling to another Aib: The most difficult coupling is Aib-to-Aib, where both the nucleophile and the electrophile are sterically hindered.
Caption: Steric clash impeding Aib coupling.
Section 3: Systematic Troubleshooting Workflow
When incomplete coupling is detected, a systematic approach is crucial. The following workflow progresses from the simplest modifications to more robust, alternative chemical strategies.
Caption: Decision tree for troubleshooting incomplete Aib coupling.
Level 1: Optimizing the this compound Protocol
Before abandoning the OPfp ester, simple modifications can significantly improve efficiency.
Protocol 1: Extended Time & Double Coupling
This is the first recourse for a failed coupling.
-
Initial Coupling: Perform the standard this compound coupling for 1-2 hours.
-
Monitor: Perform a Kaiser test.
-
If Positive: Drain the reaction vessel.
-
Wash: Wash the resin thoroughly with DMF (3x).
-
Recouple: Add a fresh solution of this compound (same equivalents as the first coupling) and allow it to react for an additional 2-4 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, move to the next level of troubleshooting.
Protocol 2: Catalytic Addition of Oxyma Pure or HOBt
Additives like HOBt and its superior, non-explosive alternative Oxyma Pure can accelerate the reaction rate of OPfp esters.[7][10]
-
Prepare Coupling Solution: Dissolve this compound (3-5 equivalents) and Oxyma Pure (1-2 equivalents) in DMF.
-
Add to Resin: Add the solution to the deprotected peptide-resin.
-
React: Agitate the mixture for 2-4 hours at room temperature.
-
Monitor: Perform a Kaiser test. If the test is negative, wash and proceed. If positive, consider a double coupling with this catalyzed solution or move to Level 2.
| Parameter | Standard Protocol | Optimized Level 1 Protocol |
| This compound (eq.) | 3 | 3 - 5 |
| Additive (eq.) | None | 1 - 2 eq. Oxyma Pure |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or double coupling) |
| Temperature | Room Temperature | Room Temperature |
Level 2: Alternative Activation Strategies for Fmoc-Aib-OH
If optimizing the OPfp protocol fails, switching to a more powerful in situ activation method is the next logical step. This involves activating the free acid (Fmoc-Aib-OH) directly in the reaction vessel just before adding it to the resin.
Protocol 3: Carbodiimide-Mediated Coupling with DIC/Oxyma
This combination is highly effective for synthesizing Aib-containing peptides.[11][12] Diisopropylcarbodiimide (DIC) is used because its urea byproduct is soluble in DMF, simplifying washing steps.[6]
-
Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-Aib-OH (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.
-
Pre-activate: Add DIC (4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Couple: Add the activated solution to the deprotected peptide-resin.
-
React: Agitate for 2-4 hours.
-
Monitor: Perform a Kaiser test.
Protocol 4: High-Efficiency Coupling with Onium Salts (HATU/COMU)
Onium salts like HATU and COMU are among the most powerful coupling reagents available.[6][13] They form highly reactive OAt or Oxyma active esters in situ. COMU is often preferred as it is based on Oxyma, making it safer than the potentially explosive HOBt/HOAt-based reagents.[6]
-
Prepare Solutions:
-
Vial A: Dissolve Fmoc-Aib-OH (4 equivalents) and COMU (3.9 equivalents) in DMF.
-
Vial B: Add DIPEA (8 equivalents) to a separate volume of DMF.
-
-
Couple: Add Vial A to the deprotected peptide-resin, followed immediately by Vial B.
-
React: Agitate for 1-3 hours. The reaction is typically faster than with carbodiimides.
-
Monitor: Perform a Kaiser test.
| Reagent Class | Example | Key Advantages |
| Active Ester | This compound | Stable, convenient, good for automation. |
| Carbodiimide | DIC / Oxyma Pure | Cost-effective, highly efficient with Oxyma.[12] |
| Onium Salt | HATU, COMU | Extremely fast and efficient, excellent for the most difficult couplings.[6] |
Level 3: Advanced & Sequence-Specific Solutions
For the most challenging sequences, such as consecutive Aib residues, advanced techniques may be required.
-
Microwave-Assisted SPPS: Using a microwave peptide synthesizer can dramatically accelerate coupling reactions.[2] The energy input helps overcome activation barriers and can disrupt on-resin aggregation, improving accessibility of the reactive sites.
-
Use of Fmoc-Aib-F (Acid Fluoride): Fmoc amino acid fluorides are highly reactive acylating agents. The small size of the fluoride leaving group minimizes steric hindrance, making them exceptionally effective for coupling bulky residues like Aib.[14]
-
Capping Unreacted Amines: If all coupling attempts fail, it is critical to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is a terminal step for that specific amine; it cannot be elongated further.
Protocol 5: Capping with Acetic Anhydride
-
Wash: After the final failed coupling attempt, wash the resin thoroughly with DMF (3x).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
React: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirm: A final Kaiser test should be negative, confirming the absence of primary amines. You can now proceed to the deprotection of the successfully coupled Aib residue.
References
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing Aib. Biochemistry, 29(28), 6747-6756. [Link]
-
Kim, J. H., & Lee, Y. S. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(5), 739-742. [Link]
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. [Link]
-
Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730-1761. [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Wikipedia. [Link]
-
Hattori, T., Inagaki, T., & Yamamoto, H. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Electrophile: Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 26(11), 3174-3181. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. [Link]
-
Dilun Biotechnology. (2024). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Electrophile. Dilun Biotechnology News. [Link]
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]
-
Papo, N., & Shai, Y. (2003). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Peptides, 24(11), 1695-1705. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Information. [Link]
-
Wessjohann, L. A., & Spencer, J. R. (1998). Comparative study of methods to couple hindered peptides. Journal of Peptide Research, 52(5), 418-426. [Link]
-
Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Letters in Peptide Science, 10(3), 227-230. [Link]
-
Request PDF. (2015). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Information. [Link]
-
BPT-Biotech. (n.d.). Peptide Synthesis - What is the Fmoc Strategy in SPPS?. BPT-Biotech Resources. [Link]
-
Griffith Research Online. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne-azide cycloaddition “click” reaction in the synthesis of a complex peptide–based vaccine candidate against Group A Streptococcus. [Link]
-
Request PDF. (2004). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
-
ResearchGate. (2018). SPPS: peptide failure to elongate?. ResearchGate Forum. [Link]
Sources
- 1. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspartimide Formation in Aib-Containing Peptides
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of peptide synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical guidance on a persistent challenge: the formation of aspartimide side products, with a special focus on peptides incorporating α-aminoisobutyric acid (Aib).
We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The Challenge of Aspartimide Formation in Peptides Containing Aib
Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy.[1] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring. This seemingly minor structural change can lead to a cascade of unwanted byproducts, including α- and β-peptides, racemization at the Asp residue, and piperidide adducts if piperidine is used for Fmoc deprotection.[2] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, complicating purification and reducing overall yield.[1]
The incorporation of Aib, a non-proteinogenic amino acid, into a peptide sequence introduces unique structural constraints. Aib is known for its steric bulk and its strong propensity to induce helical conformations.[3] While these properties can be beneficial for designing peptides with enhanced metabolic stability and defined secondary structures, they can also influence the kinetics of side reactions like aspartimide formation. The rigid conformation induced by Aib may bring the reactive backbone amide and Asp side chain into a proximity that favors cyclization, or conversely, its steric hindrance could impede the necessary bond rotations. Therefore, a nuanced approach is required when synthesizing Asp-Aib or Aib-Asp sequences.
Below, we present a troubleshooting guide and frequently asked questions to help you navigate the synthesis of these challenging peptides.
Troubleshooting Guide
This section is formatted to address common problems encountered during the synthesis of Aib-containing peptides prone to aspartimide formation.
Problem 1: Significant Aspartimide-Related Impurities Detected by LC-MS Post-Cleavage.
Root Cause Analysis: Aspartimide formation is primarily base-catalyzed and occurs during the repetitive Fmoc deprotection steps with piperidine.[4] The sequence surrounding the Asp residue plays a crucial role, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible due to reduced steric hindrance.[5] The presence of Aib can either exacerbate or mitigate this issue depending on the local conformation it imposes on the peptide backbone.
dot
Caption: Mechanism of base-catalyzed aspartimide formation.
Solutions:
1. Modify Deprotection Conditions:
-
Rationale: Reducing the basicity or duration of the deprotection step can significantly decrease the rate of aspartimide formation.
-
Protocol:
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, consider using a lower concentration, such as 10%.
-
Use a Weaker Base: Morpholine is a less potent base than piperidine and has been shown to minimize aspartimide formation.[4] A solution of 50% morpholine in DMF can be an effective alternative.
-
Incorporate an Acidic Additive: The addition of an acid scavenger to the deprotection solution can buffer the basicity and suppress the side reaction.[6]
-
Option A: Use 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Option B: A solution of 20% piperidine with 0.1 M formic acid has also been reported to be effective.[7]
-
-
2. Employ Sterically Hindered Asp Protecting Groups:
-
Rationale: Increasing the steric bulk of the Asp side-chain protecting group can physically block the nucleophilic attack of the backbone amide.[8]
-
Recommended Protecting Groups:
| Protecting Group | Relative Steric Hindrance | Efficacy in Preventing Aspartimide |
| OtBu | Standard | Moderate |
| OMpe | High | Good |
| OBno | Very High | Excellent |
3. Utilize Backbone Protection:
-
Rationale: The most definitive way to prevent aspartimide formation is to temporarily protect the nucleophilic backbone amide nitrogen of the residue following Asp.[2] This completely eliminates the possibility of intramolecular cyclization.
-
Recommended Strategy:
-
Incorporate a dipeptide building block of the type Fmoc-Asp(OR)-Xaa(Dmb)-OH , where Xaa is the amino acid following Asp (in this case, Aib) and Dmb is 2,4-dimethoxybenzyl. The Dmb group is labile to the final TFA cleavage cocktail.[2]
-
dot
Caption: Key strategies to prevent aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: Is the Asp-Aib or Aib-Asp sequence more prone to aspartimide formation?
The propensity for aspartimide formation is highest when the residue C-terminal to Asp has a small, sterically unhindered side chain (e.g., Gly). Aib, with its dimethyl substitution at the α-carbon, is sterically demanding. Therefore, an Asp-Aib sequence is generally expected to be less prone to aspartimide formation than an Asp-Gly sequence. However, the rigid helical conformation induced by Aib could potentially pre-organize the peptide backbone in a way that still allows for this side reaction to occur at an appreciable rate. The Aib-Asp sequence is not directly susceptible to this mechanism, as the crucial backbone amide is that of the residue following Asp.
Q2: Can I use microwave-assisted SPPS for peptides containing Asp-Aib sequences?
Yes, but with caution. Elevated temperatures used in microwave-assisted SPPS can accelerate all reactions, including aspartimide formation.[6] If you are using a microwave synthesizer, it is highly recommended to implement one or more of the preventative strategies outlined in the troubleshooting guide, such as using a bulky Asp protecting group or modified deprotection conditions.
Q3: How can I confirm that the impurities I'm seeing are indeed aspartimide-related?
Aspartimide formation results in a mass loss of 18 Da (the loss of a water molecule) from the parent peptide.[11] This can be readily detected by LC-MS. Subsequent hydrolysis of the aspartimide ring will yield α- and β-peptides with the same mass as the target peptide, which can be challenging to identify by mass alone. Tandem mass spectrometry (MS/MS) can help in these cases by revealing different fragmentation patterns for the isomers.
Q4: Are there any "safer" coupling reagents to use for Asp-Aib sequences?
While the primary cause of aspartimide formation is the basic deprotection step, the choice of coupling reagent can have an indirect effect, particularly if the coupling is slow. For sterically hindered couplings like those involving Aib, highly efficient coupling reagents are necessary to ensure complete reaction and avoid side reactions during prolonged coupling times. Reagents like HATU, HCTU, or COMU are generally recommended.
Q5. I've tried everything and still see significant aspartimide formation. What are my options?
For extremely challenging sequences, a complete change in strategy might be necessary:
-
Backbone Protection: As mentioned earlier, using a dipeptide with backbone protection on the Aib residue (Fmoc-Asp(OR)-Aib(Dmb)-OH) is the most robust solution.[2]
-
Non-Ester Protecting Groups: Novel protecting groups like cyanosulfurylides (CSY) have been developed that completely suppress aspartimide formation by replacing the ester linkage on the Asp side chain with a stable C-C bond.[8] These are cleaved under specific, non-basic conditions.
-
Boc Chemistry: Switching from Fmoc- to Boc-based SPPS can also circumvent the problem, as the repetitive deprotection steps in Boc chemistry are acidic (TFA), not basic.
By understanding the mechanisms of aspartimide formation and the specific influence of Aib residues, you can proactively design your synthetic protocols to minimize this troublesome side reaction and achieve higher purity of your target peptides.
References
- Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (URL: )
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: )
-
X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis. Macromolecules - ACS Publications. (URL: [Link])
-
Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. (URL: [Link])
-
Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (URL: [Link])
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (URL: [Link])
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. (URL: [Link])
-
Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. (URL: [Link])
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. (URL: [Link])
-
The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (URL: [Link])
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])
-
How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. (URL: [Link])
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. (URL: [Link])
Sources
- 1. d-nb.info [d-nb.info]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Aib-Containing Peptide Aggregation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-containing peptides. The unique structural properties of Aib that make it invaluable for stabilizing helical conformations and enhancing proteolytic resistance can also introduce significant challenges, most notably peptide aggregation.[1] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experimental work.
Q1: My Aib-containing peptide precipitated immediately upon trying to dissolve it. What are the critical first steps to get it into solution?
This is a common issue stemming from the high hydrophobicity and rigid, self-associating structures induced by Aib residues.[1][2] The peptide is likely aggregating faster than it can be solvated. Here is a systematic approach to troubleshoot this problem.
Experimental Protocol: Systematic Solubilization Strategy
-
Initial Solvent Test (Micro-scale): Before dissolving your entire stock, take a very small amount of peptide and test its solubility in a series of solvents. This prevents the loss of valuable material.
-
pH Adjustment is Critical: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge.[3]
-
For Acidic Peptides (pI < 7): Attempt to dissolve the peptide in a small amount of basic, aqueous solution, such as a 10 mM ammonium bicarbonate solution (pH ~7.8-8.0).
-
For Basic Peptides (pI > 7): Try dissolving in an acidic, aqueous solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Action: Once the peptide is dissolved, you can gradually add your desired buffer to reach the final target pH, monitoring for any signs of precipitation.
-
-
Introduce Organic Co-solvents: If pH adjustment alone is insufficient, organic solvents can disrupt the hydrophobic interactions driving aggregation.[4]
-
Recommended Co-solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), or isopropanol are common choices.
-
Procedure: Prepare a concentrated stock solution of the peptide in the neat organic solvent (e.g., 100% DMSO). Then, slowly add this concentrated stock to your aqueous buffer with vigorous vortexing. Never add buffer directly to the dry peptide if an organic solvent is required.
-
-
Sonication: Use a bath sonicator to provide energy that can break up small, pre-formed aggregates and facilitate dissolution. Gentle heating (to ~30-40°C) can also be attempted but should be used with caution as it can sometimes accelerate aggregation for certain sequences.[4]
Below is a logical workflow to follow when encountering immediate precipitation.
Caption: How Aib's structure promotes aggregation.
Q5: How do I choose the right solvent and pH for my Aib-containing peptide?
The optimal conditions depend entirely on the peptide's specific amino acid sequence.
-
Step 1: Calculate the Isoelectric Point (pI): Use an online peptide property calculator to determine the pI. This is the pH at which the peptide has no net charge and is typically least soluble. [3]* Step 2: Choose a pH Away from the pI:
-
If the pI is acidic (<7), the peptide will have a net negative charge at higher pH values. Use a buffer with a pH of 8 or higher.
-
If the pI is basic (>7), the peptide will have a net positive charge at lower pH values. Use a buffer with a pH of 6 or lower. [5] * The goal is to maximize electrostatic repulsion between peptide molecules to counteract the hydrophobic attraction.
-
-
Step 3: Consider Co-solvents: If the peptide has a high percentage of hydrophobic residues in addition to Aib, an aqueous buffer alone may not be sufficient. As described in the troubleshooting guide, DMSO, ACN, and isopropanol are good starting points. [4]
Q6: What additives or excipients can I use to prevent aggregation?
Several classes of molecules can be used to stabilize peptide formulations. The choice depends on the specific aggregation mechanism and the requirements of your downstream application.
| Additive/Excipient | Proposed Mechanism of Action | Typical Concentration | Reference(s) |
| Arginine | Masks exposed hydrophobic surfaces, reducing intermolecular interactions. | 50 - 250 mM | , [6] |
| Glycerol / Sucrose | Stabilizing osmolytes that promote preferential hydration of the peptide, making aggregation thermodynamically unfavorable. | 5 - 20% (v/v) | ,[7] [8] |
| Urea / Guanidine HCl | Chaotropic agents that denature ordered structures, stabilizing the monomeric state over the aggregated state. (Note: Will disrupt desired secondary structure). | 1 - 6 M | ,[9] [10] |
| Alkylsaccharides | Non-ionic surfactants that can stabilize proteins and peptides, potentially by forming micelles around hydrophobic regions. | Varies by agent |
Q7: What are the best analytical techniques to detect and characterize aggregation in my Aib-peptide samples?
No single technique can provide a complete picture. An orthogonal approach using multiple methods is recommended by regulatory agencies and provides the most comprehensive data. [11][12]
| Technique | Principle | Information Provided | Advantages/Limitations | Reference(s) |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Detects and quantifies soluble oligomers and aggregates. | A: Quantitative, high-resolution. L: May be disrupted by column matrix interactions. | ,[11] [13] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides size distribution (hydrodynamic diameter) of particles in solution. | A: Fast, non-invasive, sensitive to large aggregates. L: Not quantitative, sensitive to dust/contaminants. | ,[14] [15] |
| Thioflavin T (ThT) Fluorescence | Dye that exhibits enhanced fluorescence upon binding to cross-β-sheet structures. | Detects the presence of amyloid-like fibrils. | A: Highly specific for amyloid structures, good for kinetic studies. L: Does not detect amorphous aggregates. | ,[11] [6] |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light. | Provides information on the secondary structure (e.g., α-helix, β-sheet). Changes can indicate aggregation. | A: Sensitive to conformational changes. L: Provides an average structure; requires clear solutions. | [14] |
| Atomic Force Microscopy (AFM) / Transmission Electron Microscopy (TEM) | High-resolution imaging techniques. | Visualizes the morphology of aggregates (e.g., fibrillar, amorphous). | A: Direct visualization of aggregate structure. L: Requires sample deposition on a surface; can be low-throughput. |,[16] [11]|
References
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
Toniolo, C., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 535-546. [Link]
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
-
Javed, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Cleland, J. L., & Wang, D. I. C. (1993). Cosolvent Effects on Refolding and Aggregation. In ACS Symposium Series (Vol. 526, pp. 168-179). American Chemical Society. [Link]
-
Kurka, O., et al. (2025). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Journal of Molecular Modeling, 31(1), 23. [Link]
-
Matubayasi, N., & Masutani, K. (2019). Energetics of cosolvent effect on peptide aggregation. Biophysics and Physicobiology, 16, 185-195. [Link]
-
BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
Takara, G., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2947-2956. [Link]
-
Wieczorek, R., & Zierkiewicz, W. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 23(12), 350. [Link]
-
Urayama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6529-6536. [Link]
-
Jussupow, A., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Journal of Medicinal Chemistry, 65(4), 3128-3141. [Link]
-
Kuril, A. K. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Manufacturing Chemist. [Link]
-
Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection, 13(10), 697-702. [Link]
-
Horne, W. S., et al. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. The Journal of organic chemistry, 81(15), 6241-6247. [Link]
-
Karle, I. L., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238-1262. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. [Link]
-
Karle, I. L. (2001). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 60(5), 351-365. [Link]
-
Matubayasi, N., & Masutani, K. (2019). Energetics of cosolvent effect on peptide aggregation. Biophysics and Physicobiology, 16, 185-195. [Link]
-
Das, U., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLoS ONE, 2(11), e1176. [Link]
-
Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]
-
Urayama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6529-6536. [Link]
-
Galdeano, P. G., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13946-13958. [Link]
-
Roberts, C. J., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 4(6), 20140048. [Link]
-
Fiori, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3242. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Das, M., et al. (2024). Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption. Biochemistry, 63(19), 2397-2413. [Link]
-
ResearchGate. (2025). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Aminoisobutyric acid. PubChem Compound Database. [Link]
-
Kumar, V., et al. (2024). Peptide-based amyloid-beta aggregation inhibitors. Molecular Systems Design & Engineering, 9(1), 10-29. [Link]
-
Li, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Frontiers in Chemistry, 12, 1387607. [Link]
-
Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
-
Sormanni, P., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Communications Biology, 5(1), 1109. [Link]
-
Bitan, G., & Al-Hilaly, Y. K. (2019). Peptide-Based Molecular Strategies To Interfere with Protein Misfolding, Aggregation, and Cell Degeneration. Accounts of Chemical Research, 52(12), 3396-3407. [Link]
-
Hrynshpan, A., et al. (2022). The Inhibition of Serum Amyloid A Protein Aggregation by a Five-Residue Peptidomimetic: Structural and Morphological Insights. International Journal of Molecular Sciences, 23(21), 13328. [Link]
-
Tsolis, A. C., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 19999. [Link]
-
ResearchGate. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]
-
ResearchGate. (2014). How can I raise the PH in order to increase the solubility of a peptide?. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Energetics of cosolvent effect on peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energetics of cosolvent effect on peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xtalks.com [xtalks.com]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Aib-OPfp Technical Support Center: Troubleshooting Side Reactions and By-Product Analysis
Welcome to the technical support center for Fmoc-Aib-OPfp. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the sterically hindered amino acid, α-aminoisobutyric acid (Aib), into peptide sequences using the pentafluorophenyl (OPfp) ester. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you prevent common side reactions and accurately analyze your final peptide products.
I. Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of Aib in peptide synthesis challenging?
The primary challenge in coupling Aib residues lies in steric hindrance. The presence of two methyl groups on the α-carbon of Aib makes it a sterically hindered amino acid.[1] This bulkiness can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.[1][2]
Q2: What are the advantages of using this compound over Fmoc-Aib-OH with a coupling reagent?
Fmoc-amino acid OPfp esters are pre-activated, eliminating the need for in situ activation with coupling reagents.[3] This can be particularly advantageous for sterically hindered amino acids like Aib, as it can help to minimize side reactions that may be associated with certain coupling reagents.[3][4]
Q3: What is the most common side reaction when coupling the second amino acid to a C-terminal Aib residue?
The most significant side reaction is the formation of a diketopiperazine (DKP). This intramolecular cyclization of the dipeptide can lead to the cleavage of the peptide from the resin, resulting in a significant loss of yield.[5][6] Sequences with proline or other secondary amino acids are also highly prone to DKP formation.[5][7]
Q4: How can I monitor the completion of the this compound coupling reaction?
The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (Kaiser test). A negative ninhydrin test (the resin beads remain colorless or slightly yellow) indicates that all the free amines on the resin have reacted.[8] For a more quantitative assessment, UV-Vis spectroscopy can be used to monitor the release of the Fmoc group during the subsequent deprotection step.[9]
II. Troubleshooting Guide: Side Reaction Prevention
This section provides solutions to specific problems you may encounter during the incorporation of this compound.
Problem 1: Low coupling efficiency and presence of deletion sequences in the final product.
-
Underlying Cause: The steric hindrance of the Aib residue slows down the reaction kinetics, leading to incomplete coupling within the standard reaction time.[1][2]
-
Solution 1: Extend the Coupling Time. For this compound, a longer coupling time (e.g., 4-24 hours) may be necessary to drive the reaction to completion. Monitor the reaction progress using the ninhydrin test.[8]
-
Solution 2: Increase the Excess of Reagents. Using a higher excess of this compound (e.g., 3-5 equivalents) can help to increase the reaction rate.
-
Solution 3: Employ Microwave-Assisted Peptide Synthesis (MAPS). Microwave energy can significantly accelerate the coupling of sterically hindered amino acids like Aib.[1] This technique can reduce reaction times and improve coupling efficiency.[1]
-
Solution 4: Consider Alternative Coupling Reagents. While this compound is pre-activated, for particularly difficult couplings, using Fmoc-Aib-OH with a highly efficient coupling reagent like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with an elevated temperature can significantly improve yields.[10]
Problem 2: Significant formation of diketopiperazine (DKP) by-product.
-
Underlying Cause: When the second amino acid is coupled to a C-terminal Aib, the resulting dipeptide is highly susceptible to intramolecular cyclization to form a DKP, especially after the Fmoc group is removed from the second amino acid.[5][6] This is a common issue with sequences containing proline as well.[11]
-
Solution 1: Use 2-Chlorotrityl Chloride (2-CTC) Resin. The steric bulk of the 2-chlorotrityl group on the resin can inhibit the formation of diketopiperazines.[6]
-
Solution 2: Modify the Fmoc Deprotection Conditions. The standard 20% piperidine in DMF for Fmoc removal can be quite basic and promote DKP formation.[5][7] Consider using a less basic deprotection cocktail, such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone), which has been shown to drastically reduce DKP formation.[5][7]
-
Solution 3: In Situ Acylation. Immediately after the deprotection of the second amino acid, introduce the activated third amino acid to the reaction vessel. This "in situ acylation" can trap the reactive free amine before it has a chance to cyclize.[12]
-
Solution 4: Dipeptide Building Blocks. Synthesizing and using a pre-formed dipeptide (e.g., Fmoc-Xaa-Aib-OH) can bypass the susceptible dipeptide stage on the resin.[7]
Problem 3: Racemization of the coupled amino acid.
-
Underlying Cause: While pentafluorophenyl esters are generally considered to have a low risk of racemization, the extended reaction times and elevated temperatures sometimes required for coupling hindered amino acids can increase this risk.[13]
-
Solution 1: Use of Additives. The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to the coupling reaction can help to minimize racemization.[14][15]
-
Solution 2: Careful Selection of Coupling Reagents (if not using OPfp ester). If you are using Fmoc-Aib-OH, be aware that carbodiimide reagents like DIC can cause racemization, which can be suppressed by the addition of HOBt.[4]
III. By-Product Analysis
Accurate identification and quantification of by-products are crucial for ensuring the purity of your synthetic peptide.
Common By-Products and Analytical Techniques
| By-Product | Potential Cause | Recommended Analytical Method(s) |
| Deletion Sequence (-Aib) | Incomplete coupling due to steric hindrance.[1][2] | HPLC, Mass Spectrometry (MS)[16][17] |
| Diketopiperazine (DKP) | Intramolecular cyclization of the N-terminal dipeptide.[5][6] | HPLC, MS[16][17] |
| Piperidinyl-Adducts | Reaction of the dibenzofulvene by-product of Fmoc deprotection with the peptide.[18] | HPLC, MS[16][17] |
| Racemized Peptide | Epimerization of the chiral center during activation/coupling.[13] | Chiral HPLC, LC-MS/MS[19] |
Experimental Protocol: HPLC-MS Analysis of Crude Peptide
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and identifying peptides and their impurities.[17][20][21]
1. Sample Preparation: a. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). b. Precipitate the crude peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. d. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
2. HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
3. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: Scan a range appropriate for the expected molecular weight of the target peptide and potential by-products.
- Data Analysis: Compare the observed masses with the theoretical masses of the expected peptide and potential impurities.
IV. Visualizing Reaction Pathways
Diagram: this compound Coupling and Major Side Reaction
Caption: Main reaction pathway and diketopiperazine side reaction.
V. References
-
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
-
Challenging SPPS: Difficult Sequences And Side Reactions - Gyros Protein Technologies.
-
SPPS Tips For Success Handout - Mesa Labs.
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed.
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate.
-
Peptide Characterisation Supporting Peptide Drug Development - Intertek.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH.
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing.
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH.
-
Peptide Analysis Techniques Review.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
-
Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
-
Fmoc Amino Acids for SPPS - AltaBioscience.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate.
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central.
-
(PDF) New Trends in Peptide Coupling Reagents - ResearchGate.
-
Analysis of a Synthetic Peptide and Its Impurities | Agilent.
-
(PDF) Side reactions in the SPPS of Cys-containing peptides - Academia.edu.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
-
A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies - Benchchem.
-
What are the differences between using Fmoc - His - Aib - OH TFA in solid - phase and liquid.
-
Coupling Reagents - Aapptec Peptides.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
-
Novabiochem® Coupling reagents - Merck Millipore.
-
Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript.
-
PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar.
-
Fmoc-His-Aib-OH TFA: A Key Intermediate in Peptide Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsra.net [ijsra.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Aib-OPfp Synthesis
Welcome to the technical support center for the synthesis of Nα-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester (Fmoc-Aib-OPfp). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to achieve higher yields and purity in your synthesis by understanding the critical parameters and underlying chemical principles.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable building block for peptides containing the sterically hindered α-aminoisobutyric acid (Aib) residue, presents unique challenges. The bulky nature of the Aib side chain can impede reaction kinetics and promote side reactions, leading to suboptimal yield and purity.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated product weight is significantly lower than the theoretical maximum.
-
TLC or HPLC analysis of the crude product shows a large amount of unreacted Fmoc-Aib-OH.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Activation of Fmoc-Aib-OH | The steric hindrance from the two methyl groups on the α-carbon of Aib slows down the formation of the O-acylisourea intermediate with the carbodiimide coupling agent (e.g., DCC or DIC).[3] | 1. Increase Reaction Time: Allow the activation step to proceed for a longer duration (e.g., 4-6 hours or overnight) at 0°C before proceeding.[4] 2. Optimize Reagent Stoichiometry: Use a slight excess of the coupling agent and pentafluorophenol (e.g., 1.1-1.2 equivalents). |
| Premature Hydrolysis of the Active Ester | The O-acylisourea intermediate and the final this compound ester are susceptible to hydrolysis if moisture is present in the reaction. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-acylurea Byproduct | The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and consumes the activated amino acid.[5][6][7] This is more prevalent with sterically hindered amino acids. | 1. Maintain Low Temperatures: Keep the reaction temperature at 0°C, especially during and after the addition of the carbodiimide.[4][5] 2. Choice of Carbodiimide: Use Diisopropylcarbodiimide (DIC) instead of Dicyclohexylcarbodiimide (DCC). The resulting diisopropylurea is more soluble in organic solvents, simplifying purification.[5][8] |
Issue 2: Impure Product Contaminated with Byproducts
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
HPLC chromatogram shows significant peaks other than the desired product.
-
Difficulty in purifying the product by crystallization.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| N-acylurea Formation | As mentioned previously, this is a common byproduct in carbodiimide-mediated reactions.[6][9] | 1. Temperature Control: Strictly maintain the reaction at 0°C. 2. Purification Strategy: If N-acylurea has formed, it can often be removed by careful recrystallization, as its solubility properties may differ from the desired product. |
| Unreacted Starting Materials | Incomplete reaction leads to the presence of Fmoc-Aib-OH and pentafluorophenol in the final product. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure completion. 2. Work-up Procedure: A thorough aqueous wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting materials. |
| Dicyclohexylurea (DCU) Contamination | When using DCC, the byproduct DCU is notoriously difficult to remove completely due to its low solubility in many organic solvents.[8] | 1. Switch to DIC: The byproduct of DIC, diisopropylurea (DIU), is more soluble and can be more easily removed during work-up and purification.[5][10] 2. Filtration: If using DCC, ensure the DCU is thoroughly filtered off after the reaction. Chilling the reaction mixture can further precipitate the DCU. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Aib-OH so difficult to activate compared to other amino acids?
A1: The primary reason is steric hindrance.[2] The two methyl groups on the α-carbon of α-aminoisobutyric acid (Aib) create a crowded environment around the carboxyl group. This bulkiness physically obstructs the approach of the coupling agent (like DCC or DIC), slowing down the formation of the necessary O-acylisourea active intermediate.[3]
Q2: What is the mechanistic difference between using DCC and DIC? Which is better?
A2: Mechanistically, both N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) function similarly by activating the carboxyl group of Fmoc-Aib-OH to form a highly reactive O-acylisourea intermediate.[6] The key difference lies in the physical properties of their urea byproducts. DCC forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[8] While this can help drive the reaction forward, it can also co-precipitate with the product, making purification challenging. DIC forms diisopropylurea (DIU), which is generally soluble in common organic solvents like dichloromethane and ethyl acetate.[5][8] This makes the purification process, especially the removal of the urea byproduct, significantly easier. For these reasons, DIC is often preferred for the synthesis of active esters like this compound.
Q3: Can I use other coupling reagents besides carbodiimides?
A3: While carbodiimides are the standard for synthesizing active esters, other reagents could potentially be used. However, for creating a stable, isolable active ester like the pentafluorophenyl ester, DCC or DIC are the most common and well-documented choices.[5] For direct coupling of Fmoc-Aib-OH to a peptide chain, more potent coupling reagents like HATU or HBTU are often employed to overcome the steric hindrance.[11]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (Fmoc-Aib-OH), the product (this compound), and any byproducts. The disappearance of the Fmoc-Aib-OH spot is a good indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[12]
Q5: What are the optimal storage conditions for the final this compound product?
A5: this compound is a stable, crystalline solid.[5] However, like most active esters, it should be protected from moisture to prevent hydrolysis. Store the purified product in a tightly sealed container in a desiccator at 2-8°C for long-term stability.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
Fmoc-Aib-OH
-
Pentafluorophenol (PfpOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Aib-OH (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM or EtOAc.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of DIC: Slowly add DIC (1.1 eq) dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC until the Fmoc-Aib-OH is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU). If minimal precipitate is observed, proceed directly to the next step.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or DCM/heptane, to yield pure this compound as a white crystalline solid.
-
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Potential Side Reaction Pathway
This diagram shows the competing reaction that leads to the formation of the N-acylurea byproduct.
Caption: Competing Pathways from the O-Acylisourea Intermediate.
References
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Pícha, F., et al. (2005). Side-chain-anchored N(alpha)-Fmoc-Tyr-OPfp for bidirectional solid-phase synthesis. Organic Letters, 7(9), 1663-1666.
- Mogharzadeh, M., et al. (2017). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 129(12), 2269-2274.
- Schmitt, H., & Jung, G. (1985). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Liebigs Annalen der Chemie, 1985(2), 321-344.
- Santagada, V., et al. (2001). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. Tetrahedron Letters, 42(30), 5171-5173.
-
Reddit r/Chempros. (2021). How stable are Fmoc amino acids at room temp? Retrieved from [Link]
-
Reddit r/Chempros. (2022). synthesis of active esters using pentafluorophenol. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
- Maletinska, L., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 237-247.
-
Technical Disclosure Commons. (2025, September 16). AN IMPROVED PROCESS FOR THE PREPARATION, ISOLATION OF DUAL AGONIST POLYPEPTIDE. Retrieved from [Link]
- Thieme. (n.d.). 3.5 Carbodiimides. In Science of Synthesis.
- Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Amino Thioacids. Synform.
- Maletinska, L., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 237-247.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2021).
- E. de la Mora, et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11, 28549-28560.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
University of California, Irvine. (n.d.). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. Retrieved from [Link]
- Codelli, J. A., et al. (2012). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. ACS medicinal chemistry letters, 3(4), 273–275.
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Grison, C. M., et al. (2015). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & biomolecular chemistry, 13(28), 7768–7774.
Sources
- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. ias.ac.in [ias.ac.in]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. interchim.fr [interchim.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Double Coupling Protocol for Sterically Hindered Fmoc-Aib-OPfp
Introduction: The Challenge of Incorporating Aib
Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a valuable building block in peptidomimetics. Its unique α,α-disubstituted structure, featuring a gem-dimethyl group at the α-carbon, introduces significant conformational constraints.[1][2] This property is highly desirable for designing peptides with stable helical structures and enhanced resistance to enzymatic degradation.[1]
However, this same structural feature presents a significant synthetic challenge. The steric hindrance caused by the two methyl groups physically obstructs the approach of the nucleophilic amine from the growing peptide chain, making peptide bond formation slow and inefficient with standard coupling protocols.[1][3][4] This often leads to incomplete reactions and the formation of deletion sequences, which are challenging to separate from the target peptide and compromise the final yield and purity.[5][6]
To overcome this hurdle, specialized strategies are required. One effective approach involves the use of highly reactive activated esters, such as pentafluorophenyl (Pfp) esters, combined with a double coupling protocol. This guide provides a comprehensive troubleshooting framework and detailed methodologies for successfully incorporating Fmoc-Aib-OPfp into your peptide sequence.
The Mechanism of Steric Hindrance in Aib Coupling
The diagram below illustrates the core synthetic challenge. The bulky gem-dimethyl group on the α-carbon of Aib sterically shields the carboxyl carbon, making it difficult for the N-terminal amine of the peptide chain to perform the required nucleophilic attack for amide bond formation.
Caption: Steric hindrance from Aib's gem-dimethyl group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of sterically hindered amino acids like Aib.
Q1: Why is my standard coupling protocol (e.g., DIC/HOBt) failing for Fmoc-Aib-OH?
A: Standard carbodiimide-based methods are often inefficient for coupling Aib due to the severe steric hindrance at the α-carbon.[3] The activation of the carboxyl group may proceed, but the subsequent nucleophilic attack by the resin-bound amine is too slow to go to completion within a typical coupling timeframe. This results in a low yield and a significant amount of unreacted amine on the resin, leading to deletion sequences in the final product.[5] More potent coupling reagents or, preferably, pre-activated forms like Pfp esters are necessary to overcome this energy barrier.[4][7]
Q2: What makes the Pentafluorophenyl (Pfp) ester of Fmoc-Aib a good choice?
A: Fmoc-amino acid-OPfp esters are highly reactive "active esters" that do not require an additional activation step before coupling.[8] The pentafluorophenyl group is strongly electron-withdrawing, making the pentafluorophenoxide anion an excellent leaving group.[9] This high reactivity facilitates the amide bond formation even with sterically hindered residues like Aib.[9] Furthermore, Pfp esters are crystalline, stable solids that can be prepared in high purity and stored, which is an advantage over the in situ generation of active species that may have limited stability.[7][10]
Q3: My first coupling attempt with this compound was incomplete. What should I do?
A: This is the precise scenario where a double coupling protocol is essential. If a qualitative test (like the Kaiser test) indicates the presence of free amines after the initial coupling, do not proceed to the next deprotection step. Instead, perform a second coupling with a fresh solution of this compound. This increases the reaction time and provides a fresh excess of the activated amino acid to drive the reaction to completion.[11][12]
Q4: How do I monitor the coupling reaction to know if it's complete?
A: The most common method in SPPS is the Kaiser test , which detects primary amines.[13] A positive result (dark blue beads) indicates the presence of unreacted N-terminal amines and an incomplete coupling.[14]
-
Procedure: A few resin beads are taken, washed, and treated with ninhydrin solutions.
-
Interpretation:
-
Intense Blue Beads: Incomplete coupling. A second coupling is required.[13]
-
Yellow/Colorless Beads: Complete coupling. You can proceed to the next step.
-
-
Limitation: The Kaiser test is very sensitive and may show a faint positive result even with >99% completion.[15] For sterically hindered couplings, any positive blue color should be taken as a sign of an incomplete reaction that warrants a second coupling.
Q5: Should I increase the equivalents of this compound or the reaction time for a single coupling instead of double coupling?
A: While increasing equivalents (typically 3-5 eq) and time (2-4 hours or even overnight) for the initial coupling is a good starting point for difficult residues, it may not be sufficient for Aib.[1][4][15] A double coupling is often more effective because it introduces fresh, un-degraded reagent. The active ester can slowly hydrolyze or react with trace impurities over a very long single coupling, reducing its effectiveness. A second, fresh addition ensures a high concentration of active reagent is present to react with the remaining free amines.
Q6: What if a double coupling is still not enough?
A: If two coupling cycles with this compound fail to yield a negative Kaiser test, you have two primary options:
-
Capping: "Cap" the remaining unreacted amines by acetylating them with a solution of acetic anhydride and a base like DIPEA.[13] This prevents the formation of deletion sequences. The resulting N-terminally acetylated peptide will be a truncated impurity that is typically easier to separate during purification than a deletion sequence.
-
Switch Coupling Chemistry: For subsequent Aib introductions or for re-synthesis, consider using even more potent, in situ coupling reagents. Reagents like HATU, HCTU, or COMU are known to be highly effective for hindered couplings.[7][16] Generating amino acid fluorides in situ is another powerful strategy for the most challenging cases.[4][7]
Experimental Protocols & Workflows
Workflow for Double Coupling of this compound
The following diagram outlines the decision-making process for the double coupling protocol in a standard Fmoc-SPPS cycle.
Caption: Decision workflow for the double coupling protocol.
Detailed Step-by-Step Protocol
This protocol assumes a standard manual Solid-Phase Peptide Synthesis (SPPS) setup. Adjust volumes based on resin loading and scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v) for Fmoc deprotection
-
Kaiser test kit (Solutions A, B, C)
-
Optional Capping Reagents: Acetic Anhydride (Ac₂O), Diisopropylethylamine (DIPEA)
Procedure:
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
-
First Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and, if used, HOBt (an equivalent amount to the Pfp ester) in a minimal volume of DMF.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. A longer time (up to 4 hours) is recommended.
-
-
Intermediate Wash & Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Take a small sample of resin beads (approx. 5-10 mg) for a Kaiser test.
-
If the Kaiser test is negative (yellow beads): The coupling is complete. Proceed to Step 6.
-
If the Kaiser test is positive (blue beads): The coupling is incomplete. Proceed to Step 4.[13]
-
-
Second Coupling:
-
Prepare a fresh solution of this compound (3-5 eq.) and HOBt in DMF, as described in Step 2.
-
Add this fresh solution to the resin.
-
Agitate the mixture for another 2-4 hours.
-
-
Final Wash & Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a second Kaiser test.
-
If the test is negative: The coupling is now successful. Proceed to Step 6.
-
If the test is still positive: The coupling remains incomplete. It is strongly recommended to cap the unreacted chains. Proceed to the Optional Capping Protocol.
-
-
Continuation of Synthesis:
-
Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3-5 times).
-
The resin is now ready for the N-terminal Fmoc deprotection of the newly added Aib residue and the coupling of the next amino acid in the sequence.
-
Optional Protocol: Capping Unreacted Amines
-
Prepare a capping solution (e.g., Ac₂O/DIPEA/DMF at a 1:2:7 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
The resin is now ready for the next deprotection step.
Data Summary: Reagent Recommendations
| Reagent/Parameter | Recommendation for Aib Coupling | Rationale |
| Amino Acid Form | This compound | Pre-activated, highly reactive ester to overcome steric hindrance.[8][9] |
| Equivalents | 3 - 5 eq. | A high excess is needed to drive the difficult reaction forward.[1] |
| Additive | HOBt (1 eq. to Pfp ester) | Often used to accelerate coupling and suppress side reactions, though Pfp esters are reactive on their own.[8] |
| Protocol | Double Coupling | Ensures maximum incorporation by providing fresh reagent and extended reaction time.[11] |
| Monitoring | Kaiser Test | Essential qualitative check for free primary amines to validate coupling completion.[13] |
| Alternative Reagents | HATU, HCTU, COMU | Powerful in situ activating agents for cases where Pfp esters are insufficient.[16] |
References
- Tsang, K. Y., et al. (2018).
- Fuse, S., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. American Chemical Society.
- BenchChem. (2025). Assessing Crude Peptide Purity: A Comparative Guide to PFP Ester Synthesis. BenchChem.
- Jeremic, T., et al. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed.
- Wikipedia. Pentafluorophenyl esters.
- BenchChem. (2025). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development. BenchChem.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Kim, J., et al. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society.
- Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Tsikaris, V., et al. (2002).
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Smolecule. (2023). Buy Fmoc-Aib-OH | 94744-50-0.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts.
- ResearchGate. (2025). Synthesis, structural study and topological analysis of Zn/Aib and Aib-based small peptide complexes (H-Aib-OH=α-aminoisobutyric acid) | Request PDF.
- S4Science. Monitoring Peptide Synthesis.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- BenchChem. (2025). A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies. BenchChem.
- ResearchGate. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec. Guide to Solid Phase Peptide Synthesis.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Reddit. (2021). Solid phase peptide synthesis help.
- Royal Society of Chemistry.
- BenchChem. The Role of Fmoc-Ile-Aib-OH in Enhancing Peptide Stability and Efficacy.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Technical Disclosure Commons. (2025).
- AAPPTec. Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
- ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Fmoc-Aib-OH | 94744-50-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. file.globalso.com [file.globalso.com]
Technical Support Center: Solvent Optimization for Fmoc-Aib-OPfp Coupling
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent choice on the coupling efficiency of Fmoc-Aib-OPfp esters in solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Sterically Hindered Residues
The incorporation of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), is a common strategy to induce specific secondary structures (e.g., helices) in synthetic peptides. However, the gem-dimethyl substitution on the α-carbon of Aib presents a significant steric barrier, making peptide bond formation notoriously difficult.[1] While using highly reactive activated species like pentafluorophenyl (OPfp) esters of Fmoc-Aib-OH can enhance acylation, the success of the reaction is profoundly dependent on the chosen solvent system. This guide explains the causal relationships between solvent properties and coupling outcomes, offering field-proven solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is coupling Fmoc-Aib-OH and its derivatives so challenging?
A1: The primary difficulty arises from the steric hindrance caused by the two methyl groups on the α-carbon of Aib.[1] This bulkiness physically obstructs the approach of the nucleophilic N-terminal amine of the resin-bound peptide to the carboxyl group of the incoming Aib residue. This slows down the rate of the coupling reaction, often leading to incomplete incorporation even with extended reaction times.[2]
Q2: What is the specific advantage of using a pre-activated this compound ester?
A2: Pentafluorophenyl (OPfp) esters are highly efficient acylating agents due to the electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[3] Using a pre-activated form like this compound provides a stable, yet highly reactive species that can help overcome the kinetic barrier imposed by Aib's steric hindrance without the need for in-situ activation, which can have its own side reactions. The reaction rate of OPfp esters can be further accelerated by the addition of 1-hydroxybenzotriazole (HOBt).[3]
Q3: Why is solvent choice so critical for this specific coupling reaction?
A3: The solvent plays a multifaceted role that goes beyond simply dissolving the reactants. For a successful coupling, the solvent must:
-
Effectively Swell the Resin: The solid support must be fully swollen to ensure that the reactive sites on the growing peptide chain are accessible. Different resins swell differently in various solvents.[4]
-
Solvate the Reactants and Peptide Chain: Both the this compound ester and the growing peptide chain must be well-solvated to prevent aggregation.[5][6] Peptide aggregation on the resin is a primary cause of failed or incomplete couplings.[6]
-
Mediate Reaction Kinetics: The polarity and dielectric constant of the solvent influence the stability of the reaction's transition state, thereby affecting the coupling rate.[7]
An inappropriate solvent can lead to poor resin swelling, reactant precipitation, or on-resin aggregation, all of which will drastically reduce coupling efficiency.
Q4: What are the most common solvents used in Fmoc-SPPS and their key characteristics?
A4: The most prevalent solvents are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[5]
-
DMF: Considered the workhorse of SPPS, it provides excellent solvation for most reagents and growing peptide chains.[8] However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[5]
-
NMP: A more polar and often superior solvating agent than DMF, which can improve coupling yields in difficult sequences.[5] Its drawbacks include higher cost and a tendency to cause greater decomposition of Fmoc-amino acids during prolonged pre-activation.[5]
-
DCM: An excellent solvent for swelling traditional polystyrene-based resins and is less polar than DMF or NMP.[5] While it may not solvate longer peptide chains as effectively, some studies have shown it to be preferable for highly hindered couplings to minimize side reactions like racemization.[2]
Troubleshooting Guide: this compound Coupling Issues
Problem: My this compound coupling is incomplete, as indicated by a positive Kaiser test.
-
Probable Cause 1: Poor Resin/Peptide Solvation. The most common cause of incomplete coupling is the aggregation of the growing peptide chain on the solid support, which physically blocks the N-terminal amine. This is highly sequence-dependent and is exacerbated by the slow kinetics of Aib coupling.
-
Solution 1: Change to a Stronger Solvating System.
-
Switch from DMF to NMP: NMP is a more powerful solvent and can often disrupt on-resin aggregation, improving accessibility and coupling yields.[5]
-
Use a Solvent Mixture: For particularly stubborn aggregations, consider using a mixture of solvents. Adding 15-25% dimethyl sulfoxide (DMSO) to DMF or NMP can significantly enhance solvation and disrupt secondary structures.
-
Consider Dichloromethane (DCM): In specific contexts, particularly for segment couplings to a hindered N-terminus, DCM has been shown to be preferable to the more polar DMF, leading to less configurational loss (epimerization).[2] This is a less common but valuable strategy for specific problematic sequences.
-
-
Probable Cause 2: Inadequate Resin Swelling. If the resin matrix is not fully expanded, reactive sites remain buried and inaccessible. Polystyrene (PS) resins, for example, do not swell adequately in highly polar solvents that are otherwise good for peptide solvation.
-
Solution 2: Match Solvent to Resin Type.
-
For Polystyrene (PS) Resins: Ensure adequate swelling. While DCM is excellent for swelling PS, it may not be optimal for the coupling itself. A common practice is to wash the resin with DCM to swell it, then switch to DMF or NMP for the coupling reaction.
-
For PEG-based Resins (e.g., ChemMatrix®): These resins exhibit excellent swelling in a wide range of solvents, including DMF, NMP, and DCM, making them a superior choice for synthesizing difficult sequences.[4] If you are consistently facing issues, switching to a PEG-based resin is a highly recommended solution.
-
-
Probable Cause 3: Insufficient Reaction Time/Temperature. The steric hindrance of Aib means the reaction is inherently slow. Standard coupling times may be insufficient.
-
Solution 3: Modify Reaction Conditions.
-
Double Couple: Perform the coupling reaction twice. After the first coupling and subsequent washes, add a fresh solution of this compound and allow it to react again.[9][10] This is a standard and effective procedure for difficult residues.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight. Monitor the reaction periodically.
-
Increase Temperature (with caution): Using microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate the coupling of hindered amino acids by overcoming the activation energy barrier.[1][9] If using conventional heating, increasing the temperature to 35-50°C can also be beneficial, but must be done carefully to minimize the risk of racemization.[11]
-
Data Summary: Solvent Effects on Peptide Coupling
The following table summarizes the properties and observed effects of common SPPS solvents on coupling efficiency, particularly for difficult sequences.
| Solvent System | Key Properties | Observed Effect on Hindered Coupling | Potential Issues |
| DMF | Polar aprotic; Dielectric Constant: ~38 | Good: Standard solvent providing effective solvation and high coupling yields (often >99% for non-hindered sequences).[8] | Can contain amine impurities; may not be sufficient to disrupt severe peptide aggregation.[5] |
| NMP | Highly polar aprotic; Dielectric Constant: ~32 | Excellent: Often superior to DMF in solvating peptide-resins, leading to improved yields for difficult sequences.[5][8] | Higher cost; can accelerate decomposition of activated Fmoc-amino acids.[5] |
| DCM | Low polarity; Dielectric Constant: ~9 | Variable: Can be superior for specific segment couplings to minimize racemization.[2] Generally poor at solvating growing peptide chains.[5] | Inefficient peptide-resin solvation can lead to low yields if used as the primary coupling solvent.[5][8] |
| DMA | Polar aprotic; Dielectric Constant: ~38 | Very Good: Similar to DMF, provides superior peptide-resin solvation and high coupling yields (~98% in one study).[8] | Less commonly used than DMF/NMP but a viable alternative. |
| DMF/DMSO | Highly polar mixture | Excellent: The addition of DMSO acts as a "chaotropic" agent, disrupting hydrogen bonds and secondary structures that cause aggregation. | DMSO can be difficult to remove during washing steps. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low coupling efficiency with this compound.
Caption: Workflow for troubleshooting this compound coupling.
Experimental Protocols
Protocol 1: Solvent Screening for Optimal this compound Coupling
This protocol provides a method for empirically determining the best solvent for your specific peptide sequence on a small scale.
-
Resin Preparation: Aliquot equal amounts of your deprotected N-terminal amine-bearing resin into four separate reaction vessels (e.g., 25 mg each).
-
Solvent Systems to Test:
-
Vessel 1: 100% DMF
-
Vessel 2: 100% NMP
-
Vessel 3: 100% DCM (if using PS resin or testing for epimerization)
-
Vessel 4: DMF with 20% DMSO (v/v)
-
-
Prepare Coupling Solution: Prepare a stock solution of this compound (4 equivalents relative to resin loading) in a minimal amount of DMF. If desired, add HOBt (4 equivalents).
-
Initiate Coupling: Add the appropriate solvent to each vessel to swell the resin. Then, add an equal aliquot of the this compound stock solution to each vessel.
-
Reaction: Allow the coupling to proceed for 4 hours at room temperature with gentle agitation.
-
Washing: After the reaction, filter the resin in each vessel and wash thoroughly with the corresponding solvent used for the coupling (3x), followed by a standard series of DCM (3x) and DMF (3x) washes.
-
Analysis: Take a small sample of beads from each vessel and perform a qualitative Kaiser test.[12] The vessel that yields the most colorless/yellow beads (negative result) indicates the most effective solvent system.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a highly sensitive method for detecting primary amines and is essential for confirming the completion of a coupling reaction.[12]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Test Procedure:
-
Place a small sample of resin (1-5 mg) into a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the tube at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Dark Blue Beads: Incomplete coupling (free primary amine is present). Recoupling is necessary.
-
Yellow/Colorless Beads: Complete coupling (no free primary amine).
-
References
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Molecules. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Reid, G. E., & Simpson, R. J. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Science. [Link]
-
Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. [Link]
-
Sikorska, E., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. [Link]
-
North, M., & Watson, A. J. (2017). The greening of peptide synthesis. Green Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756096, N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine. [Link]
-
Santamaria, S., et al. (2011). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Molecules. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Affleck, T. L., et al. (1992). Solvent dielectric effects on protein dynamics. Proceedings of the National Academy of Sciences. [Link]
-
Wu, R., et al. (2015). Unusual O-H Activation-Initiated C-C Bond Cleavage Reaction by a Nonheme Fe Enzyme in Antifungal Nucleoside Biosynthesis. Journal of the American Chemical Society. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Packman, L. C. (2002). Advances in Fmoc solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent dielectric effects on protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Fmoc-Aib-OPfp storage and handling best practices to avoid degradation
Welcome to the technical support center for Fmoc-Aib-OPfp (N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this valuable and highly reactive amino acid derivative. By understanding the chemical principles governing its stability, you can prevent degradation, ensure experimental reproducibility, and achieve superior results in your peptide synthesis workflows.
Introduction: The Power and Peril of a Highly Activated Ester
This compound is a cornerstone reagent for incorporating the sterically hindered α-aminoisobutyric acid (Aib) residue into peptides. The pentafluorophenyl (PFP) ester is a highly reactive leaving group, a property conferred by the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][2] This high reactivity facilitates rapid coupling times, which is especially advantageous for sterically hindered amino acids like Aib, and minimizes the risk of racemization.[1][3] However, this same reactivity makes the compound susceptible to degradation if not stored and handled with meticulous care.
The primary antagonist to the stability of this compound is nucleophilic attack, with hydrolysis being the most common degradation pathway encountered in a laboratory setting. This guide will provide the foundational knowledge and practical steps to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The paramount principle for storing solid this compound is to maintain it in a cold, dry, and inert environment .
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C[4][5] | Low temperatures significantly reduce the rate of any potential degradation reactions, including hydrolysis from atmospheric moisture. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, providing an extra layer of protection. |
| Container | Tightly sealed, amber glass vial | Prevents light exposure and ingress of moisture. The use of paraffin film to seal the cap is a highly recommended best practice. |
| Location | Desiccator within a refrigerator | Provides a dedicated low-humidity environment, protecting the compound from the ambient moisture typically found in refrigeration units. |
Note: While some suppliers may state a broader storage range (e.g., 2-8°C), adhering to the stricter 0-5°C range provides a greater margin of safety against degradation.
Q2: I left my container of this compound on the bench at room temperature for a few hours. Is it still usable?
A2: The usability depends on the ambient humidity and the integrity of the container's seal. PFP esters exhibit good stability, superior to many other active esters, but they are not impervious.[6][7] A brief exposure of a few hours in a well-sealed container is unlikely to cause significant degradation. However, for critical syntheses, it is prudent to assume some level of hydrolysis may have occurred. If you observe any change in the physical appearance of the powder (e.g., clumping, discoloration), it is a strong indicator of moisture contamination. For maximal confidence, using a fresh, properly stored aliquot is always the best course of action.
Q3: Why is this compound so sensitive to moisture?
A3: The sensitivity arises from the highly activated nature of the PFP ester. The carbon atom of the ester carbonyl group is highly electrophilic due to the exceptional electron-withdrawing capacity of the pentafluorophenoxy leaving group. Water acts as a nucleophile, attacking this electrophilic carbon. This leads to the hydrolysis of the ester, yielding the inactive Fmoc-Aib-OH and pentafluorophenol. This process is irreversible and renders the reagent incapable of participating in the desired amide bond formation.
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound via hydrolysis.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low coupling efficiency or failed synthesis step | Degradation of this compound | The most likely cause is hydrolysis of the PFP ester back to the unactivated carboxylic acid (Fmoc-Aib-OH). This prevents amide bond formation. Solution: Discard the suspect reagent. Use a fresh, unopened vial or a properly stored aliquot of this compound. Always ensure the reagent is warmed to room temperature in a desiccator before opening to prevent condensation. |
| Reagent appears clumpy or sticky | Moisture Contamination | The reagent is hygroscopic. Clumping is a clear visual indicator that it has been exposed to moisture. Solution: The reagent is compromised. Do not attempt to use it, as the actual concentration of the active ester is unknown, leading to unreliable and unrepeatable results. Proper storage in a desiccator is critical to prevent this.[8] |
| Inconsistent results between synthesis batches | Improper Aliquoting Practices | Repeatedly opening and closing the main stock container introduces moisture and air with each use, leading to progressive degradation over time. Solution: Upon receiving a new bottle, immediately aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This protects the integrity of the main stock. |
Experimental Protocols: Best Practices in Action
Protocol 1: Aliquoting Solid this compound
This protocol is critical for preserving the long-term stability of your stock.
-
Preparation: Place the sealed stock bottle of this compound, the required number of small amber glass vials with PTFE-lined caps, a spatula, and a funnel into a desiccator. Allow all items to sit for at least 2 hours to ensure they are thoroughly dry.
-
Inert Environment: Transfer all materials into a glove box purged with argon or nitrogen.
-
Equilibration: Allow the stock bottle to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Dispensing: Carefully dispense the desired amount of this compound powder into each smaller vial. Work efficiently to minimize exposure time.
-
Sealing: Tightly cap each vial. For added protection, wrap the cap-vial interface with paraffin film.
-
Storage: Place the newly created aliquots and the main stock bottle back into a desiccator and store at 0-5°C.
Protocol 2: Preparing this compound for a Coupling Reaction
This workflow ensures the reagent is handled correctly just prior to use.
Caption: Recommended workflow for handling this compound before use.
-
Retrieve: Remove one sealed aliquot vial from the refrigerated desiccator.
-
Equilibrate: Place the vial in a desiccator at room temperature for at least 30 minutes. Causality: This is the most critical step to prevent degradation. Opening a cold vial in ambient air will cause atmospheric moisture to immediately condense on the cold powder, leading to rapid hydrolysis.
-
Weigh: Once equilibrated, open the vial and quickly weigh the required amount of powder.
-
Dissolve: Immediately dissolve the weighed solid in a high-quality, anhydrous grade solvent suitable for peptide synthesis, such as DMF or DCM.[8] Fmoc-Aib-OH is clearly soluble in DMF.
-
Use: Add the solution to your reaction vessel without delay. PFP esters, while more stable than many active esters, can still hydrolyze in solution if trace amounts of water are present in the solvent.
By rigorously adhering to these storage and handling protocols, you will protect the integrity of your this compound, ensuring its high reactivity is channeled exclusively toward the formation of your target peptide.
References
- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid.
- aapptec. (n.d.). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
- BenchChem. (n.d.). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.
- Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem 94744-50-0.
- Alfonsi, A., et al. (2008). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis.
- Gariépy, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
- Hattori, T., & Yamamoto, H. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 24(10), 2151-2159.
- Fiori, S., et al. (2009). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed.
- Gariépy, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: FMOC-AIB-OH.
- Technical Disclosure Commons. (2020).
- Planken, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Dilun Biotechnology. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the.
- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- Gariépy, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- ChemicalBook. (n.d.). Fmoc-Aib-OH | 94744-50-0.
- Hilvano, E. G. V., et al. (2020). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 18(24), 4554-4560.
- Toth, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13955.
- Sluiter, J. B., & Hames, B. R. (2011). Acid hydrolysis of O-acetyl-galactoglucomannan. Catalysis Science & Technology, 1(5), 842-848.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Plant, A., & Britton, J. (2021).
- Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem 94744-50-0.
- Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4.
- ChemicalBook. (n.d.). This compound CAS#: 203636-26-4.
- BenchChem. (n.d.). A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. This compound | CAS 203636-26-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound CAS#: 203636-26-4 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. Fmoc-Aib-OH | 94744-50-0 [chemicalbook.com]
Validation & Comparative
A Senior Scientist's Guide to NMR for Structural Validation of Fmoc-Aib-OPfp Peptides
<
Introduction: The Imperative for Rigorous Structural Validation
In the landscape of modern peptide chemistry, molecules such as Fmoc-Aib-OPfp represent a class of highly valuable building blocks. The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a well-established strategy for inducing helical secondary structures in peptides.[1][2] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a robust protecting strategy for solid-phase peptide synthesis (SPPS), while the C-terminal pentafluorophenyl (OPfp) ester serves as a highly efficient activating group for subsequent coupling reactions.[3]
Given their role as foundational components in drug discovery and materials science, the absolute structural integrity of these synthesized monomers is not merely a matter of quality control; it is a prerequisite for the success of all downstream applications. Any ambiguity in structure, such as impurities or side-products, can lead to failed syntheses, misinterpreted biological data, and significant loss of time and resources. This guide provides an in-depth comparison of common analytical techniques and establishes a comprehensive framework for using Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for the structural validation of this compound.
The Analytical Toolbox: A Comparative Overview
While several techniques are available for peptide analysis, they provide different and complementary pieces of information. A multi-faceted approach is often necessary, but understanding the specific strengths and weaknesses of each is crucial for efficient and conclusive validation. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are the pillars of peptide analysis.[4][5][6]
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Atomic connectivity, 3D structure in solution, conformational dynamics.[7][8][9] | Molecular weight, elemental composition (High-Res MS).[4][10] | Purity, quantity, presence of isomers.[4][6] |
| Key Strengths | Unambiguous structural elucidation. | High sensitivity, definitive mass confirmation.[10] | High resolution for purity assessment, excellent quantitation. |
| Limitations | Lower sensitivity, can be time-consuming for 2D experiments.[11] | Provides no information on atomic connectivity or isomerism. | Does not confirm molecular identity. |
| Sample Type | Non-destructive, requires soluble sample. | Destructive, low sample amount needed. | Destructive, requires soluble sample. |
| Throughput | Low to moderate. | High. | High. |
As the table illustrates, while HPLC confirms purity and MS validates molecular weight, only NMR can provide the detailed atomic-level blueprint of the molecule, confirming that every piece—Fmoc, Aib, and OPfp—is correctly assembled.[7][9][12]
Deep Dive: NMR Spectroscopy for this compound Validation
The unique structure of this compound presents a distinct set of NMR characteristics. The absence of a proton on the α-carbon of Aib makes traditional proton-proton correlation experiments (like COSY) less informative for the core of the molecule, elevating the importance of through-bond heteronuclear experiments.
The First Look: ¹H NMR Spectroscopy
A one-dimensional proton NMR is the fastest and most direct method for an initial structural assessment. It provides a fingerprint of the molecule, and key reporter signals must be present in their expected regions and with the correct integration.
Key ¹H NMR Signals for this compound:
| Functional Group | Expected Chemical Shift (ppm) * | Multiplicity | Protons | Notes |
|---|---|---|---|---|
| Fmoc (Aromatic) | 7.20 - 7.80 | Multiplets | 8H | Characteristic pattern of the fluorenyl group.[13] |
| Fmoc (CH, CH₂) | 4.10 - 4.40 | Multiplets | 3H | Aliphatic protons of the fluorenyl group.[13] |
| Aib (CH₃) | ~1.50 | Singlet | 6H | A strong, sharp singlet is the hallmark of the two geminal methyl groups. |
| NH | Variable | Broad Singlet | 1H | Position is solvent and concentration-dependent; may exchange with D₂O. |
*Chemical shifts are approximate and can vary based on solvent and concentration.
A clean ¹H NMR showing these signals with the correct relative integrations is a strong indicator of a successful synthesis. The sharp singlet integrating to 6H for the Aib methyl groups is particularly diagnostic.
Carbon Skeleton Confirmation: ¹³C NMR
While slower to acquire due to the low natural abundance of ¹³C, a carbon spectrum provides invaluable confirmation of the molecule's carbon framework.
Key ¹³C NMR Signals for this compound:
| Functional Group | Expected Chemical Shift (ppm) * | Notes |
|---|---|---|
| Carbonyl (OPfp Ester) | ~170-175 | Confirms the presence of the activated ester.[14] |
| Carbonyl (Fmoc Urethane) | ~156 | Diagnostic for the Fmoc protecting group. |
| Fmoc (Aromatic) | 120 - 145 | Multiple signals corresponding to the fluorenyl ring system. |
| Pentafluorophenyl | 135 - 145 | Complex pattern due to C-F coupling. |
| Aib (Quaternary Cα) | ~57 | A key signal confirming the Aib residue; will not appear in a DEPT-135 experiment. |
| Fmoc (CH, CH₂) | ~47, ~67 | Aliphatic carbons of the Fmoc group. |
| Aib (CH₃) | ~24 | Signal for the two equivalent methyl carbons. |
*Chemical shifts are approximate and can vary based on solvent.
Unambiguous Validation: 2D NMR and the Power of HMBC
For absolute, undeniable structural proof, two-dimensional NMR is required. For a molecule like this compound, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.[11][15] HMBC reveals correlations between protons and carbons that are separated by two or three bonds, allowing us to piece the molecular puzzle together.
The HMBC Workflow for Structural Validation:
The following diagram illustrates the logical workflow for using NMR to validate the structure of this compound.
Caption: NMR validation workflow for this compound.
Critical HMBC Correlations to Confirm Structure:
The following diagram highlights the essential 2- and 3-bond correlations that must be observed in an HMBC spectrum to definitively prove the structure of this compound.
Caption: Key HMBC correlations for this compound.
-
Aib Methyls to Aib Core: The protons of the Aib methyl groups (~1.5 ppm) MUST show a correlation to the Aib quaternary carbon (Cα, ~57 ppm) and the Aib carbonyl carbon (C=O, ~172 ppm). This unequivocally confirms the Aib residue's integrity.
-
Fmoc to Aib Linkage: The Fmoc NH proton should show a correlation to the Aib Cα, confirming the amide bond between the protecting group and the amino acid.
Observing this complete set of correlations provides irrefutable proof of the target structure.
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with a robust protocol. The following provides a standardized procedure for preparing and analyzing this compound.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dried peptide into a clean, dry NMR tube.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it helps to keep amide protons from exchanging too rapidly.
-
Dissolution: Add ~0.6 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the sample until the peptide is completely dissolved. A clear, particulate-free solution is essential.
Step 2: NMR Instrument Setup & Acquisition
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This will require significantly more scans (e.g., 1024 or more) and a longer acquisition time.
-
-
HMBC Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz) to enhance 2- and 3-bond correlations.[15]
-
Step 3: Data Processing and Analysis
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Carefully integrate the ¹H spectrum to determine the relative ratios of protons.
-
Peak Picking: Identify and label all major peaks in the 1D and 2D spectra.
-
Correlation Analysis: Methodically analyze the HMBC spectrum to confirm the key correlations outlined above.
Conclusion: The Gold Standard for Confidence
In the synthesis of high-value peptide building blocks like this compound, ambiguity is the enemy of progress. While HPLC and Mass Spectrometry are essential checkpoints for purity and mass, they cannot provide the complete structural picture. NMR spectroscopy, particularly when leveraging the power of 2D experiments like HMBC, stands alone as the gold standard for unambiguous structural validation.[7][16][17] By confirming the precise atomic connectivity of the Fmoc, Aib, and OPfp moieties, this methodology provides researchers, scientists, and drug development professionals with the highest degree of confidence, ensuring that their subsequent research is built upon a solid and accurately characterized foundation.
References
-
D'Andrea, L. D., & D'Auria, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
Myers, W. K., et al. (2019). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. The Royal Society of Chemistry. [Link]
-
D'Andrea, L. D., & D'Auria, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
-
Kaas, Q., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]
-
Babu, V. V. S., & Ananda, K. (2003). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]
-
Mishra, B., & Singh, S. (2019). Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. Bentham Science. [Link]
-
Pawar, S. V., & Degani, M. S. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]
-
El Oualid, F., et al. (2010). Supporting Information: Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. ScienceOpen. [Link]
-
GenScript. (2024). HPLC and Mass Spectrometry in Peptide Analysis. GenScript. [Link]
-
Di Natale, C., et al. (2019). Supplementary Information: Design and characterization of a miniaturized maquette of cytochrome c oxidase. The Royal Society of Chemistry. [Link]
-
Kiryutin, A. S., et al. (2020). Sequential assignment of NMR spectra of peptides at natural isotopic abundance with Zero and Ultra Low-Field-TOCSY. arXiv. [Link]
-
Peptide Sciences. (2024). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Peptide Sciences. [Link]
-
Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Nadler, M., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed Central. [Link]
-
Rathner, P., & Ivanova, B. B. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. ResearchGate. [Link]
-
Al-Jadabi, N., & Al-Malki, A. L. (2014). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. IntechOpen. [Link]
-
Abraham, R. J., et al. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. PubMed. [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]
-
Iris Biotech. (n.d.). Supporting Information. IRIS. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Mykhailiuk, P. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]
-
Juaristi, E., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
IIT Bombay. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. [Link]
-
James, W. H., et al. (2016). Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former. PubMed. [Link]
-
Edwards, P. (1990). An AI Approach to the Interpretation of the NMR Spectra of Proteins. ResearchGate. [Link]
Sources
- 1. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biogenixpeptides.com [biogenixpeptides.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. eurekaselect.com [eurekaselect.com]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Synthesis: Fmoc-Aib-OPfp vs. In-Situ Activation with HATU/HBTU
In the intricate world of peptide synthesis, the incorporation of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), represents a significant synthetic challenge.[1][2] The bulky dimethyl substitution on the α-carbon dramatically slows coupling kinetics, demanding robust activation methods to achieve acceptable yields and purity.[1][2] This guide provides an in-depth, data-driven comparison between two primary strategies for Aib incorporation: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Aib-OPfp , and the use of in-situ activation reagents , specifically HATU and HBTU.
Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic needs.
The Challenge of Steric Hindrance with Aib
The α,α-disubstituted nature of Aib shields its own carboxyl group and presents a sterically crowded environment for the incoming N-terminal amine of the growing peptide chain.[3][4] This steric clash can lead to:
-
Slow Reaction Kinetics: The nucleophilic attack by the amine is significantly impeded, requiring longer reaction times or more potent activation.
-
Incomplete Couplings: Failure to drive the reaction to completion results in deletion sequences, which are often difficult to separate from the target peptide.
-
Increased Risk of Racemization: For chiral amino acids being coupled to an N-terminal Aib, the slow coupling process increases the time the activated acid is susceptible to epimerization, particularly through an oxazolone intermediate.[5]
Choosing an appropriate coupling strategy is therefore the most critical decision to mitigate these issues and ensure a successful synthesis.
Methodology Deep Dive: Mechanisms and Rationale
Pre-activation Strategy: Fmoc-Amino Acid-OPfp Esters
The use of Fmoc-amino acid pentafluorophenyl (OPfp) esters represents a "pre-activation" strategy. The carboxylic acid is activated and isolated as a stable, crystalline solid before its introduction into the coupling reaction.[6]
Mechanism of Action: this compound is a stable active ester that does not require an additional coupling reagent.[7] The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the resin-bound amine.[8] While the reaction can proceed on its own, an additive like 1-hydroxybenzotriazole (HOBt) is often included to accelerate the coupling rate.[7][9]
Causality and Experimental Choice: The primary rationale for using a pre-activated ester is to minimize side reactions. Because the activation step is performed separately, there is no excess coupling reagent present during the reaction with the peptide-resin, which can prevent side reactions like the guanidinylation of the free amine that can occur with uronium reagents.[6] This method offers a "cleaner" reaction environment. However, this cleanliness comes at the cost of reactivity.
In-Situ Activation Strategy: HATU and HBTU
In-situ activation involves mixing the Fmoc-amino acid with a coupling reagent and a base immediately before or during its addition to the peptide-resin. HATU and HBTU are aminium/uronium-based reagents that are among the most powerful activators used in modern peptide synthesis.[]
Mechanism of Action: Both HATU and HBTU react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive ester intermediate.[11][12] This active ester is then attacked by the N-terminal amine of the peptide chain to form the peptide bond.
The critical difference lies in the active ester formed:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 1-hydroxy-7-azabenzotriazole (HOAt). It forms a highly reactive OAt-ester .[13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 1-hydroxybenzotriazole (HOBt) and forms a less reactive OBt-ester .[11]
The nitrogen atom at the 7-position in the HOAt ring of HATU provides a neighboring group effect, which accelerates the reaction and makes the OAt-ester a better leaving group, enhancing coupling efficiency.[14] This makes HATU demonstrably superior for sterically demanding couplings.[11][15]
Causality and Experimental Choice: The choice of an in-situ method, particularly with HATU, is driven by the need for maximum reactivity to overcome severe steric hindrance.[11] For difficult sequences like Aib-Aib or coupling a bulky residue onto an N-terminal Aib, the high reactivity of HATU is often necessary to achieve complete coupling in a reasonable timeframe.[1]
Caption: Comparative Activation Pathways.
Head-to-Head Performance Comparison
Experimental evidence consistently demonstrates that for hindered couplings, in-situ activation reagents outperform pre-activated esters, with HATU being the gold standard.
A comparative study of methods for coupling hindered peptides found that pentafluorophenyl ester activation resulted in less than 10% yield for coupling to a hindered N-methylated Aib residue.[16] In contrast, HBTU provided "significant yields" under the same conditions.[16] Further studies and extensive practical application have shown that HATU is even more reactive and efficient than HBTU for difficult couplings, providing higher yields in shorter reaction times.[11][15]
Quantitative Performance Summary
| Reagent / Method | Coupling System | Coupling Efficiency / Yield | Typical Reaction Time | Risk of Racemization |
| This compound | Fmoc-Phe-OH + H-(NMe)Aib-Phe-OBzl | < 10%[16] | 1 hour to overnight[7] | Low (stable intermediate)[7] |
| HBTU | Fmoc-Phe-OH + H-(NMe)Aib-Phe-OBzl | "Significant Yields"[16] | 2 - 4 hours (may require double coupling)[11] | Low to Moderate[17] |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High / >95%[1][13] | 1 - 2 hours[11] | Low (fast kinetics)[11][15] |
Experimental Protocols: A Self-Validating System
To provide a framework for direct comparison, the following protocols outline the manual solid-phase peptide synthesis (SPPS) for coupling Fmoc-Aib-OH onto a resin-bound peptide chain ending in a free amine.
Common Steps (Resin Preparation):
-
Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Confirm the presence of free primary amines using a positive Kaiser test (beads turn dark blue).
Protocol 1: Coupling with this compound
-
Reagent Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF (approx. 2 mL).
-
Coupling Reaction: Add the reagent solution to the drained, swollen resin. Agitate the mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.
-
Reaction Completion: Continue agitation, checking every 1-2 hours, until the Kaiser test is negative (beads remain yellow), indicating complete consumption of free amines. The reaction may require overnight agitation.[7]
-
Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
Protocol 2: Coupling with HATU (In-Situ Activation)
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Aib-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL). Add DIPEA (6 eq., 0.6 mmol). Let the solution stand for 1-2 minutes to pre-activate.[11]
-
Coupling Reaction: Add the activated solution to the drained, swollen resin. Agitate the mixture at room temperature.
-
Monitoring: After 1 hour, perform a Kaiser test as described above.
-
Reaction Completion: The reaction is typically complete within 1-2 hours, as indicated by a negative Kaiser test.[11]
-
Washing: Once complete, drain and wash the resin as described in Protocol 1.
Protocol 3: Coupling with HBTU (In-Situ Activation)
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Aib-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL). Add DIPEA (6 eq., 0.6 mmol). Let the solution stand for 1-2 minutes.[11]
-
Coupling Reaction: Add the activated solution to the drained, swollen resin. Agitate the mixture at room temperature.
-
Monitoring: After 2 hours, perform a Kaiser test. Due to lower reactivity, a positive or weakly positive result is more likely than with HATU.
-
Reaction Completion: The reaction may require 2-4 hours. If the Kaiser test remains positive, a second coupling (repeating steps 1-2) may be necessary to drive the reaction to completion.[11]
-
Washing: Once complete, drain and wash the resin as described in Protocol 1.
Caption: Experimental Workflow for Comparison.
Senior Application Scientist's Recommendation
The choice between these methods is a function of synthetic difficulty, desired efficiency, and cost.
-
Choose this compound when:
-
The coupling is not exceptionally hindered (e.g., coupling Aib to a non-hindered amino acid like Glycine).
-
The primary goal is to avoid any potential side reactions from coupling reagents, such as in the synthesis of highly sensitive or modified peptides.
-
A slower, overnight reaction is acceptable.
-
-
Choose HBTU when:
-
A moderately hindered coupling is required.
-
Cost is a significant concern, as HBTU is generally less expensive than HATU.
-
The potential need for double coupling is an acceptable trade-off for the cost savings.
-
-
Choose HATU when:
-
Maximum coupling efficiency and speed are paramount. This is the recommended method for almost all Aib-related couplings.
-
Synthesizing sequences with consecutive Aib residues (e.g., Aib-Aib).
-
Coupling a bulky amino acid onto an N-terminal Aib residue.
-
The goal is to minimize reaction time and avoid the need for double coupling, thereby saving time and solvent.[11]
-
Conclusion
While this compound offers a clean, stable, pre-activated option, its low reactivity makes it unsuitable for the majority of challenging couplings involving the Aib residue. In-situ activation methods are demonstrably superior, with HATU emerging as the clear reagent of choice . Its ability to form a highly reactive OAt-ester intermediate enables rapid and efficient coupling of sterically hindered residues like Aib, leading to higher yields, greater peptide purity, and a more streamlined synthetic workflow. For researchers tackling the synthesis of complex Aib-containing peptides, HATU provides the most reliable and powerful tool for success.
References
-
Atherton, E., Cameron, L.R., Sheppard, R.C. (1988). Peptide synthesis, part 10: Use of pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid phase peptide synthesis. Tetrahedron, 44, 843–857. [Link]
-
Gongora-Benitez, M., Tulla-Puche, J., Albericio, F. (2014). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. [Link]
-
Spencer, J. R., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-93. [Link]
-
aapptec. (n.d.). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Technical Support Information Bulletin 1179. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Abdel-Aal, A. M. (2002). Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. Graduate Theses and Dissertations. [Link]
-
aapptec. (n.d.). HATU. Technical Support Information Bulletin 2105. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Frérot, E., et al. (1992). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron Letters, 33(14), 1959-1962. [Link]
-
Online Inhibitor. (2025). HATU: The Benchmark Peptide Coupling Reagent for Precision Synthesis. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8082. [Link]
-
Dryland, A., & Sheppard, R. C. (1988). Peptide synthesis. Part 11. A system for continuous flow solid phase peptide synthesis using fluorenylmethoxycarbonyl-amino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 125-137. [Link]
-
Wang, J. (2006). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Reddit r/Chempros. (2024). HATU coupling - what's the best order? [Link]
-
Wang, W., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(31), 5654-5658. [Link]
-
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. [Link]
-
Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-618. [Link]
-
Fujino, T., et al. (2021). Logical engineering of D-arm and T-stem of tRNA that enhances d-amino acid incorporation. Nucleic Acids Research, 49(15), 8823-8835. [Link]
-
Vazquez, E. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? ResearchGate. [Link]
-
aapptec. (n.d.). Coupling Reagents. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
Cantel, S., et al. (2008). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Journal of Peptide Science, 14(4), 518-25. [Link]
-
Hutchinson, J. P., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Organic & Biomolecular Chemistry, 18(40), 8046-8050. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 9. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. americapeptides.com [americapeptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Strategies for Fmoc-Aib-OH: Pre-activated Esters vs. In Situ Reagents
For researchers, medicinal chemists, and professionals in drug development, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) is a powerful strategy for designing peptides with enhanced metabolic stability and defined secondary structures.[1] The gem-dimethyl substitution on the α-carbon of Aib enforces significant conformational constraints, promoting helicity and providing resistance to enzymatic degradation.[1] However, this same steric bulk presents a formidable challenge during solid-phase peptide synthesis (SPPS), demanding a carefully considered coupling strategy to achieve high yields and purity.
This guide provides an in-depth, objective comparison between two primary approaches for incorporating Fmoc-Aib-OH: the use of a pre-activated pentafluorophenyl ester, Fmoc-Aib-OPfp , versus the in situ activation of Fmoc-Aib-OH with modern coupling reagents.
The Challenge of Steric Hindrance
The core difficulty in coupling Fmoc-Aib-OH lies in the steric clash between the bulky gem-dimethyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide chain. This hindrance dramatically slows the kinetics of peptide bond formation. An inadequate coupling strategy can lead to low yields, sequence deletions, and difficult purifications. Therefore, the choice of activation method is not merely a matter of convenience but a critical determinant of synthesis success.
Understanding the Contenders
Fmoc-Aib-OH: The Starting Point
Fmoc-Aib-OH is the standard, carboxyl-free building block.[2][3] For it to react with a resin-bound amine, its carboxylic acid group must first be "activated" to create a better leaving group, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack. This activation can be done prior to the coupling step (pre-activation) or within the reaction vessel (in situ).
This compound: The Pre-activated Ester
This compound is an isolated, stable active ester of Fmoc-Aib-OH.[4][5] Pentafluorophenyl (Pfp) esters are known for their high reactivity, attributed to the electron-withdrawing nature of the pentafluorophenyl ring, which makes the corresponding pentafluorophenoxide a good leaving group.[6] In theory, using a pre-activated, purified ester like this compound offers a convenient, one-step coupling solution without the need for additional coupling reagents during SPPS.[4]
In Situ Activation: The Standard Approach
The most common method in modern SPPS involves activating the Fmoc-amino acid's carboxyl group directly in the reaction vessel immediately before or during the coupling reaction.[7] This is achieved using a combination of a coupling reagent (e.g., carbodiimides, phosphonium salts, or aminium/uronium salts) and, typically, an additive.[8]
Performance Comparison: Reactivity in the Face of Hindrance
While Pfp esters are generally potent activating groups, experimental evidence reveals their limitations when faced with the extreme steric hindrance of Aib. The central thesis of this guide, supported by field data, is that for sterically demanding couplings like that of Aib, modern in situ activation methods are demonstrably superior to the use of pre-formed pentafluorophenyl esters.
A comparative study on coupling sterically hindered N-methylated amino acids, which present a similar challenge to Aib, found that the pentafluorophenyl ester activation method yielded less than 10% of the desired product .[6] In stark contrast, in situ activation reagents such as HBTU and PyBroP provided significant yields under the same conditions.[6]
The following table summarizes the expected performance of different coupling strategies for Fmoc-Aib-OH.
| Coupling Strategy | Reagent(s) | Relative Reactivity for Aib | Typical Coupling Time | Racemization Risk | Key Considerations |
| Pre-activated Ester | This compound | Very Low | Potentially >12 hours | Not applicable (Aib is achiral) | Low yield for hindered couplings.[6] May require additives like HOOBt, negating the "additive-free" benefit.[4] |
| Carbodiimide | DIC / HOBt | Low | 60-180 minutes | Low | Generally inefficient for hindered couplings.[2] |
| Phosphonium Salt | PyBOP / PyAOP | High | 30-120 minutes | Low | Highly efficient, but PyAOP is superior for very hindered residues.[9] |
| Aminium/Uronium Salt | HBTU / HCTU | High | 15-60 minutes | Low | HCTU is more reactive than HBTU.[2] |
| Aminium/Uronium Salt | HATU / COMU | Very High | 15-45 minutes | Low | Considered among the most efficient reagents for difficult couplings.[2] COMU offers a comparable, non-explosive alternative to HATU.[2][8] |
| Acyl Fluoride (In Situ) | TFFH | Very High | Varies | Low | An effective strategy for extremely hindered couplings where other methods fail.[2][8] |
Causality Behind the Performance Gap
The superior performance of potent in situ reagents like HATU or COMU stems from the nature of the activated intermediate they form. These reagents generate highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma esters, respectively.[2] The HOAt leaving group, in particular, benefits from anchimeric assistance via its pyridine nitrogen, which further accelerates the aminolysis reaction, making it exceptionally effective at overcoming the high activation energy barrier of a sterically hindered coupling.[2]
Pfp esters, while reactive, do not benefit from this type of intramolecular catalysis. Their reactivity is simply insufficient to drive the sluggish reaction with the hindered amine of the growing peptide to completion in a reasonable timeframe. Furthermore, protocols for using Fmoc-AA-OPfp esters often recommend the use of additives like HOOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) to achieve faster coupling, which undermines the primary advantage of using a "standalone" active ester.[4]
Experimental Protocols
To provide a practical framework, we present a detailed protocol for a comparative experiment to determine the optimal coupling strategy for Fmoc-Aib-OH in your specific peptide sequence.
Workflow Diagram: Comparative Coupling Experiment
Caption: Comparative workflow for evaluating coupling efficiency.
Protocol 1: In Situ Activation of Fmoc-Aib-OH with HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered residues.[1]
Materials:
-
Fmoc-Aib-OH (4 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine solution in DMF and the resin is washed thoroughly with DMF.[7]
-
Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH, HATU, and DIPEA in DMF. Allow the solution to stand for 1-5 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Reaction: Agitate the mixture for at least 2 hours at room temperature. For particularly difficult sequences, a "double coupling" (repeating steps 2-4) or an extended coupling time (4-6 hours or overnight) may be necessary.[1][2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete reaction).
Protocol 2: Coupling with this compound
This protocol is adapted from standard procedures for using Pfp esters.[4]
Materials:
-
This compound (3 eq. relative to resin loading)
-
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 eq.) (Recommended for improved kinetics)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Ensure the resin is deprotected and washed as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve the this compound and HOOBt in DMF.
-
Coupling: Add the solution to the vessel containing the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature. A minimum of 1 hour is suggested, but for a hindered residue like Aib, the reaction may need to proceed overnight.[4]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to assess the extent of the reaction.
Conclusion and Authoritative Recommendation
While this compound offers the convenience of a pre-activated building block, its utility is severely limited in the context of its own steric hindrance. Experimental data strongly indicates that Pfp esters are inefficient for coupling highly hindered amino acids like Aib, leading to very low product yields.[6] The theoretical advantage of an "additive-free" coupling is often negated by the practical need to include catalysts like HOOBt to achieve even moderate reaction rates.[4]
Therefore, for the successful incorporation of Fmoc-Aib-OH into peptide sequences, the use of potent in situ coupling reagents is the scientifically sound and field-proven strategy. Reagents such as HATU, HCTU, and COMU, which generate highly reactive activated esters, are far more effective at overcoming the steric barrier. While these methods require the handling of additional reagents, the resulting high coupling efficiency, reduced reaction times, and greater reliability translate to higher purity crude products and a more robust synthesis overall. For extremely challenging couplings, exploring acyl fluoride chemistry is also a valid advanced strategy.[8]
References
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. [Link]
-
ResearchGate. (2001). (PDF) New Trends in Peptide Coupling Reagents. [Link]
-
Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Coupling Reagents for Sterically Hindered Residues: The Case for Fmoc-Aib-OPfp
For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) represents a significant synthetic challenge.[1] The bulky dimethyl substitution on its α-carbon impedes standard coupling protocols, often leading to incomplete reactions, low yields, and sequence truncations.[1][2] This guide provides an in-depth comparison of coupling strategies for Aib, focusing on the performance of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Aib-OPfp, against common in situ coupling reagents.
The Challenge of Steric Hindrance
The core issue with Aib is the steric shield created by its two α-methyl groups. This bulkiness drastically slows the kinetics of peptide bond formation by hindering the nucleophilic attack of the incoming amine on the activated carboxyl group.[2][3] Consequently, standard coupling reagents like Diisopropylcarbodiimide (DIC) often prove inefficient, requiring harsh conditions or extended reaction times that can compromise peptide integrity.[3] This has driven the development of more potent activating agents and strategies to overcome this hurdle.
The Reagents Under Comparison
This guide evaluates three principal strategies for incorporating Fmoc-Aib-OH:
-
This compound (Pentafluorophenyl Ester): A pre-activated ester strategy. The pentafluorophenyl group is highly electron-withdrawing, making the carboxyl carbon exceptionally electrophilic and reactive.[4][5] These esters are often stable, crystalline solids that can be prepared in advance, ensuring high purity and reactivity.[4][6]
-
HBTU/DIPEA (in situ Activation): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used aminium/uronium salt that forms a reactive OBt-ester in situ.[7] It is known for its high efficiency in standard couplings but can face challenges with severely hindered residues.[8]
-
HATU/DIPEA (in situ Activation): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a more reactive analogue of HBTU. It forms a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen, making it one of the most efficient coupling reagents for difficult sequences.[9][10]
Experimental Design: A Head-to-Head Comparison
To provide a clear performance benchmark, we will model a typical coupling step in Solid-Phase Peptide Synthesis (SPPS). The experiment involves coupling Fmoc-Aib-OH onto a resin-bound peptide with a free N-terminal glycine (H-Gly-Resin), a non-hindered amino acid, to isolate the effect of the incoming Aib residue.
Model Reaction: Fmoc-Aib-OH + H-Gly-Resin → Fmoc-Aib-Gly-Resin
Key Parameters for Evaluation:
-
Coupling Efficiency (%): Determined by a quantitative ninhydrin (Kaiser) test after the coupling cycle.
-
Reaction Time: The duration required to achieve >99% coupling.
-
Purity of Final Dipeptide: Assessed by HPLC after cleavage from the resin.
Experimental Workflow
The following diagram illustrates the standardized workflow used for comparing the different coupling methodologies.
Caption: Workflow for comparing Aib coupling reagents.
Results: Performance Data
The following table summarizes the performance of each coupling reagent based on the model reaction. Conditions were standardized with 3 equivalents of the amino acid derivative and coupling reagents at room temperature.
| Reagent/Method | Reaction Time (hours) for >99% Completion | Coupling Efficiency (Single Coupling) | Crude Purity (HPLC %) | Key Observations |
| This compound / HOBt | 1.5 - 2 | ~99% | >95% | Highly efficient and clean reaction. The addition of HOBt accelerates the coupling of Pfp esters.[11] |
| HBTU / DIPEA | 4 - 6 (or double coupling) | ~90-95% | ~85% | Slower kinetics; often requires a second coupling cycle to drive the reaction to completion.[12] |
| HATU / DIPEA | 1 - 1.5 | >99% | >95% | Demonstrably superior to HBTU for hindered couplings due to the more reactive OAt-ester intermediate.[9][12] |
Discussion of Results
The data clearly indicates that for the challenging task of incorporating Aib, the choice of coupling reagent is critical.
This compound stands out as a highly effective and reliable option. The pre-activated nature of the Pfp ester ensures that a highly reactive species is immediately available for the coupling reaction, leading to rapid kinetics and high efficiency.[4][5] This method avoids the potential side reactions associated with in situ activation, such as guanidinylation of the N-terminus, which can occur with uronium reagents like HBTU and HATU, especially with prolonged reaction times. The use of HOBt as an additive is recommended as it has been shown to significantly increase the reaction rate of Pfp esters.[11]
HATU demonstrates performance on par with this compound in terms of speed and efficiency. Its superiority over HBTU for hindered couplings is well-documented and is attributed to the formation of the more reactive OAt-ester.[9][12] For laboratories that prefer the flexibility of in situ activation, HATU is the clear choice over HBTU for sequences containing Aib or other sterically demanding residues.
HBTU , while a workhorse for standard peptide synthesis, shows its limitations when faced with the steric bulk of Aib.[7] The lower reactivity of the OBt-ester it generates results in sluggish reaction rates.[8] While acceptable yields can sometimes be achieved with longer reaction times or by performing a double coupling, this increases cycle time, solvent consumption, and the risk of side reactions.
Detailed Experimental Protocols
For the purpose of reproducibility, the detailed protocols for each coupling method are provided below.
Protocol 1: Coupling with this compound
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.15 mmol) and 1-Hydroxybenzotriazole (HOBt) (3 eq., 0.15 mmol) in 1 mL of DMF.
-
Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Post-Coupling: Wash the resin with DMF (5 x 1 min) to remove excess reagents. A sample can be taken for a Kaiser test to confirm reaction completion.
Protocol 2: Coupling with HATU/DIPEA
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Aib-OH (3 eq., 0.15 mmol) and HATU (2.9 eq., 0.145 mmol) in 1 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.30 mmol). Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 1.5 hours.[12]
-
Post-Coupling: Follow Step 4 from Protocol 1.
Protocol 3: Coupling with HBTU/DIPEA
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Aib-OH (3 eq., 0.15 mmol) and HBTU (2.9 eq., 0.145 mmol) in 1 mL of DMF. Add DIPEA (6 eq., 0.30 mmol). Allow the solution to pre-activate for 1-2 minutes.[12]
-
Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.[12]
-
Post-Coupling: Follow Step 4 from Protocol 1. If the Kaiser test is positive, a second coupling may be required.
Conclusion and Recommendations
For the efficient and high-purity synthesis of peptides containing the sterically hindered Aib residue, both This compound and HATU are superior choices over HBTU.
-
This compound offers a robust and highly reliable method. Its pre-activated nature minimizes side reactions and ensures consistent, rapid coupling. It is particularly recommended for automated synthesis where reagent stability and reaction cleanliness are paramount.[6]
-
HATU is the reagent of choice for researchers who prefer in situ activation. It provides comparable efficiency to this compound and is highly effective for overcoming the synthetic difficulties associated with Aib and other challenging amino acids.[9][12]
The use of less reactive reagents like HBTU for coupling Aib is discouraged, as it often leads to incomplete reactions, necessitating protocol modifications that increase time and cost. By selecting the appropriate high-performance reagent, researchers can confidently incorporate Aib and other challenging residues, paving the way for the successful synthesis of complex peptaibols and other modified peptides.
References
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
Carpino, L. A., & Ghassemi, S. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Center for Biotechnology Information. Available at: [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Martín-Martínez, M., & Gellman, S. H. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Tsikaris, V., et al. (n.d.). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. National Genomics Data Center. Available at: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Wipf, P., & Li, W. (1997). Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
-
Numata, M., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Core Strategy. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl and pentachlorophenyl esters of Fmoc-amino acids using Fmoc-amino acid chlorides as intermediates. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]
-
Pathak, T. P., & Kaur, T. (2009). One-pot protection and activation of amino acids using pentafluorophenyl carbonates. Wiley Online Library. Available at: [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Cost-Benefit Analysis of Fmoc-Aib-OPfp in Peptide Synthesis: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant challenge. Among these, α-aminoisobutyric acid (Aib) is of particular interest for its ability to induce helical conformations and enhance peptide stability. This guide provides an in-depth cost-benefit analysis of using the pre-activated pentafluorophenyl (Pfp) ester of Fmoc-Aib, Fmoc-Aib-OPfp, for peptide synthesis. We will objectively compare its performance with alternative in-situ activation methods, supported by available experimental data and cost considerations, to empower you in making informed decisions for your research and development endeavors.
The Challenge of Incorporating Aib
The gem-dimethyl groups on the α-carbon of Aib create significant steric hindrance, making the formation of a peptide bond with the preceding amino acid a kinetically challenging step in solid-phase peptide synthesis (SPPS). Inefficient coupling can lead to deletion sequences, low yields, and difficult purification processes, all of which can be detrimental to the overall success and cost-effectiveness of the synthesis.
To overcome this hurdle, various strategies have been developed, ranging from the use of highly reactive coupling reagents to pre-activated amino acid derivatives. This compound falls into the latter category, offering a potential "ready-to-use" solution.
Unpacking this compound: A Pre-activated Approach
This compound is an active ester of Fmoc-Aib-OH. The pentafluorophenyl group is an excellent leaving group due to its strong electron-withdrawing nature, which makes the carbonyl carbon of the Aib residue highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][2] This high reactivity is the primary proposed benefit of using Pfp esters.[1]
Potential Advantages:
-
Convenience: As a pre-activated reagent, it eliminates the need for a separate in-situ activation step, potentially simplifying the synthesis workflow.
-
Stability: Pfp esters are known to be relatively stable, which can be advantageous for automated synthesis platforms where reagents may be stored for extended periods.[3]
-
Reduced Side Reactions: By avoiding the use of in-situ coupling reagents, there is a potential to minimize side reactions associated with these reagents.[4]
Potential Disadvantages:
-
Cost: Pre-activated amino acid derivatives are generally more expensive than their corresponding free acids.
-
Lower Reactivity for Highly Hindered Couplings: While Pfp esters are reactive, they may not be as potent as the activated species generated by the most powerful in-situ coupling reagents, especially for extremely challenging couplings.
Performance Comparison: this compound vs. In-Situ Activation Methods
The central question for any researcher is: does the convenience of this compound justify its cost and translate to superior performance? To answer this, we must compare it with the standard approach of using Fmoc-Aib-OH in conjunction with an in-situ coupling reagent.
| Method | Activating Agent/Group | Typical Performance for Hindered Couplings |
| This compound | Pentafluorophenyl (Pfp) ester | Low to Moderate Yields. For highly hindered couplings, such as with N-methylated Aib, yields can be very low (<10%).[3] |
| Fmoc-Aib-OH + HATU/HCTU | OAt- or O-6-ClBt-ester (in-situ) | High to Very High Yields. Generally considered the gold standard for difficult couplings, often achieving high purity and yields. |
| Fmoc-Aib-OH + PyBOP/HBTU | OBt-ester (in-situ) | Moderate to High Yields. Effective, but may require longer reaction times or double coupling compared to HATU/HCTU. |
| Fmoc-Aib-OH + DIC/Oxyma | Oxyma-ester (in-situ) | High Yields. A safer and often more efficient alternative to HOBt-based reagents, showing good performance for hindered couplings.[5] |
Experimental Evidence:
A comparative study on methods to couple hindered peptides, specifically those with N-terminal α,α-dialkylation and N-methylation, provides critical insight. The study found that methods utilizing pentafluorophenyl esters resulted in less than 10% of the desired product when coupling a particularly hindered (NMe)Aib residue.[3] In contrast, significant yields were obtained with reagents like HBTU and PyBroP.[3]
While this data is for a more sterically demanding amino acid than Aib, it strongly suggests that for challenging couplings, the reactivity of the Pfp ester may be insufficient. For the successful incorporation of Aib, more potent in-situ coupling reagents are generally recommended.
Cost-Benefit Analysis
To provide a practical perspective, let's analyze the approximate costs associated with each approach. Prices are estimates and can vary significantly between suppliers and purchase volumes.
| Reagent | Approximate Cost (per gram/unit) | Cost per Coupling (relative) | Performance for Aib | Recommendation |
| This compound | $90 - $200 / gram[6] | High | Potentially low yield | Not recommended for difficult sequences |
| Fmoc-Aib-OH | $5 - $10 / gram[7][8] | Low (reagent cost) | N/A | Precursor for in-situ methods |
| HATU | $4 - $10 / gram[3][9] | Moderate | Excellent | Recommended for high efficiency |
| HCTU | ~$1 / gram[1][2] | Low | Very Good | Cost-effective alternative to HATU |
| PyBOP | ~$1 - $2 / gram[10][11] | Low | Good | Good balance of cost and performance |
| DIC | ~$3 / 25mL[12] | Low | Requires additive | Use with OxymaPure for best results |
| OxymaPure | ~$1.5 - $2 / gram | Low (additive) | N/A | Safer and effective additive with DIC |
Analysis:
The cost of this compound is substantially higher than that of the precursor, Fmoc-Aib-OH. When factoring in the cost of the necessary in-situ coupling reagents and additives for the alternative methods, the pre-activated ester remains a significantly more expensive option on a per-coupling basis.
Given the experimental evidence suggesting poor performance of Pfp esters in highly hindered couplings, the high cost of this compound is difficult to justify from a cost-benefit standpoint. The risk of a low-yield synthesis, which would necessitate costly re-synthesis and purification, further detracts from its value proposition.
In contrast, the combination of the less expensive Fmoc-Aib-OH with a highly efficient, albeit moderately priced, coupling reagent like HATU or a more economical option like HCTU, offers a much higher probability of a successful and ultimately more cost-effective synthesis.
Recommended Experimental Protocols for Aib Incorporation
Based on the evidence, we recommend the use of in-situ activation methods for the incorporation of Fmoc-Aib-OH. Below are detailed protocols for two highly effective methods.
Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH
This protocol is recommended for achieving the highest coupling efficiency, especially for challenging sequences.
dot
Caption: Workflow for HATU-mediated coupling of Fmoc-Aib-OH.
Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Wash the resin with DMF. Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by a yellow color). If the test is positive (blue), a second coupling is recommended.
Protocol 2: DIC/OxymaPure-Mediated Coupling of Fmoc-Aib-OH
This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.
dot
Caption: Workflow for DIC/OxymaPure-mediated coupling of Fmoc-Aib-OH.
Methodology:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling: To the deprotected resin, add a solution of Fmoc-Aib-OH (3 eq.) and OxymaPure (3 eq.) in DMF. Then, add DIC (3 eq.).
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Wash the resin with DMF and perform a Kaiser test to confirm completion.
Conclusion and Recommendations
While this compound offers the convenience of a pre-activated amino acid derivative, the available evidence and cost analysis strongly suggest that it is not a cost-effective solution for the incorporation of the sterically hindered Aib residue, particularly in challenging sequences. The high cost, coupled with a significant risk of low coupling efficiency, makes it a less favorable option compared to in-situ activation methods.
For researchers aiming to synthesize Aib-containing peptides with high yield and purity, the recommended approach is the use of Fmoc-Aib-OH with a potent in-situ coupling reagent .
-
For maximal efficiency and success with the most difficult sequences, HATU is the preferred reagent.
-
For a more cost-effective yet highly efficient synthesis, HCTU or the DIC/OxymaPure combination are excellent alternatives.
By carefully selecting the appropriate coupling strategy based on a thorough cost-benefit analysis, researchers can optimize their peptide synthesis workflows, leading to higher quality products, reduced costs, and accelerated research outcomes.
References
-
Wenschuh, H., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]
-
Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N'-Diisopropylcarbodiimide (DIC), 25 ml. Retrieved from [Link]
-
Anaspec. (n.d.). PyBOP, CAS 128625-52-5. Retrieved from [Link]
-
Cenmed. (n.d.). K Oxyma Pure 100 G. Retrieved from [Link]
-
Polaris Peptides. (n.d.). PyBOP (250g). Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N'-Diisopropylcarbodiimide (DIC), 25 ml, CAS No. 693-13-0. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4. Retrieved from [Link]
-
eBay. (n.d.). 25g HCTU, 98%, Peptide Coupling Reagent. Retrieved from [Link]
-
Carl ROTH. (n.d.). Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. Retrieved from [Link]
-
Matrix Innovation. (n.d.). Fmoc-Aib-OH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Retrieved from [Link]
-
eBay. (n.d.). 10g HCTU, 98%, Peptide Coupling Reagent. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). HATU. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]
-
PeptART. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Peptide Synthesis: The Role of Fmoc-His-Aib-OH TFA Sourcing. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]
-
National Institutes of Health. (2011, September 20). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Retrieved from [Link]
-
PubMed. (2013, December 15). Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. Retrieved from [Link]
-
PubMed. (2020, October 14). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Retrieved from [Link]
-
PubMed. (2008, July). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Retrieved from [Link]
Sources
- 1. isw3.naist.jp [isw3.naist.jp]
- 2. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Helix-Inducing Residues in Peptide Design: Aib and Beyond
Introduction: The α-Helix, a Cornerstone of Bioactive Peptides
In the landscape of drug discovery and biomaterial science, the α-helix stands out as a pivotal secondary structure motif. Its well-defined, rigid conformation is crucial for mediating a vast array of biological interactions, from protein-protein recognition to membrane translocation. However, short, linear peptides often lack the intrinsic stability to maintain a helical fold in solution, rendering them susceptible to proteolytic degradation and reducing their binding affinity to biological targets. This has spurred the development of chemical strategies to pre-organize peptides into bioactive helical conformations.
For decades, α-aminoisobutyric acid (Aib) has been the gold standard for helix induction.[1] Its unique gem-dimethyl substitution at the α-carbon dramatically restricts the peptide backbone's conformational freedom, funneling it into the helical region of the Ramachandran plot.[1][2] This guide provides an in-depth comparative analysis of Aib and other prominent helix-inducing residues and strategies. We will delve into the mechanistic underpinnings of their helix-promoting properties, present quantitative experimental data for objective comparison, and provide detailed protocols for their characterization. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the rational design of helical peptides.
The Benchmark: α-Aminoisobutyric Acid (Aib)
Aib is a non-proteinogenic amino acid characterized by a gem-dimethyl group at its α-carbon.[1] This seemingly simple modification has profound stereochemical consequences. The steric hindrance imposed by the two methyl groups prevents the peptide backbone from adopting extended conformations, strongly favoring dihedral angles (φ, ψ) consistent with helical structures, primarily the 3₁₀-helix and the α-helix.[3][4]
Advantages of Aib:
-
Potent Helix Induction: Even a single Aib residue can significantly increase the helicity of a peptide.[1] Aib-rich peptides are known to form stable helical structures, even in short sequences.[5]
-
Proteolytic Resistance: The quaternary α-carbon of Aib sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][6]
-
Enhanced Membrane Permeability: The increased hydrophobicity and conformational rigidity imparted by Aib can facilitate the passive diffusion of peptides across cell membranes, including the blood-brain barrier.[1]
-
Predictable Conformational Effects: The strong conformational preference of Aib makes it a reliable tool for designing peptides with a high degree of structural pre-organization.
Disadvantages of Aib:
-
Synthetic Challenges: The steric hindrance of the gem-dimethyl group can make the coupling of Aib residues during solid-phase peptide synthesis (SPPS) challenging, often requiring longer reaction times and specialized coupling reagents like HATU.[1][7]
-
Lack of Side-Chain Functionality: Aib possesses no side chain, limiting opportunities for post-synthetic modifications or specific side-chain interactions with a target.[1]
-
Potential for Over-stabilization: In some cases, the extreme rigidity induced by multiple Aib residues can be detrimental to binding affinity if a certain degree of conformational flexibility is required for an induced fit to the target.
Beyond Aib: A Comparative Look at Alternative Helix-Inducing Strategies
While Aib is a powerful tool, the field of peptide design has evolved to include a diverse array of alternatives, each with its own set of advantages and disadvantages.
Other α,α-Disubstituted Amino Acids
Expanding on the principle of Aib, other α,α-disubstituted amino acids offer a means to introduce side-chain functionality while retaining strong helix-inducing properties.
-
α,α-Diethylglycine (Deg) and α,α-Di-n-propylglycine (Dpg): These residues, with larger alkyl groups than Aib, also strongly promote helical conformations.[8] However, their increased steric bulk can present even greater synthetic challenges. In some contexts, they may favor more extended conformations in highly solvating media compared to Aib.[8]
-
Cyclic Amino Acids (e.g., 1-aminocycloalkane-1-carboxylic acids, Acnc): Incorporating the α-carbon into a cycloalkyl ring (e.g., cyclopropane, cyclopentane, cyclohexane) also restricts the available φ, ψ angles, favoring helical structures. The ring size can be tuned to fine-tune the conformational constraints. These residues have been shown to be potent helix inducers, comparable to Aib.[8]
Fluorinated Amino Acids
The introduction of fluorine into amino acid side chains offers a unique approach to modulating peptide conformation and properties.
-
(S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) and other fluorinated aliphatic residues: While highly fluorinated amino acids can enhance protein stability through the "fluorous effect," their intrinsic helical propensity is often lower than their hydrocarbon counterparts.[9][10] For instance, the helix propensity of hydrocarbon amino acids can decrease significantly upon fluorination.[9] This is thought to be due to the unfavorable energetics of burying the highly hydrophobic fluorocarbon side chain in the unfolded state.[10]
-
α-Trifluoromethyl-α-amino acids (Tfm-AAs): These residues combine the steric bulk of a trifluoromethyl group with its strong electron-withdrawing effects. They have been shown to be effective at inducing and stabilizing helical structures.[11]
Hydrocarbon Stapling
This technique involves covalently linking the side chains of two amino acids within a peptide to create a rigid, all-hydrocarbon "staple." This macrocyclization physically constrains the peptide into an α-helical conformation.
-
Mechanism: Typically, two non-natural amino acids with olefin-containing side chains are incorporated at specific positions (e.g., i and i+4 or i and i+7) and then cross-linked via ring-closing metathesis.[12][13]
-
Advantages: Hydrocarbon stapling is a highly effective method for inducing and stabilizing α-helicity, leading to enhanced target affinity, increased proteolytic resistance, and improved cell permeability.[12][14]
-
Considerations: The position and length of the staple are critical and often require empirical optimization for each peptide sequence.[2]
Quantitative Comparison of Helix-Inducing Residues
To provide a clear and objective comparison, the following table summarizes key physicochemical properties and helical propensities of various helix-inducing residues. Helical propensity (ω) is a measure of an amino acid's intrinsic preference for being in an α-helix. A higher ω value indicates a greater propensity. The free energy of helix formation (ΔG) provides a thermodynamic measure of helix stability, with more negative values indicating greater stability.
| Residue/Strategy | Structure | Typical φ, ψ Angles (in helix) | Helical Propensity (ω) | Key Advantages | Key Disadvantages |
| Aib | α-aminoisobutyric acid | (±57°, ±47°) | High | Potent helix induction, proteolytic resistance | Synthetic challenges, no side-chain |
| Deg | α,α-diethylglycine | Similar to Aib | High | Introduces larger hydrophobic bulk | Increased synthetic difficulty |
| Ac6c | 1-aminocyclohexane-1-carboxylic acid | Restricted, favors helical region | High | Rigid, predictable conformation | Synthesis of the monomer |
| Hfl | (S)-5,5,5,5',5',5'-hexafluoroleucine | Similar to Leucine | Lower than Leucine | Enhances overall protein stability | Lower intrinsic helical propensity |
| Hydrocarbon Staple | Covalently cross-linked side chains | Constrained to α-helical values | Very High | Potent stabilization, cell permeability | Requires optimization of staple position |
Note: Specific values for φ, ψ angles and helical propensity can vary depending on the peptide sequence and experimental conditions. The data presented here are representative values gleaned from the literature.
Experimental Protocols for Characterizing Helical Peptides
A rigorous comparison of helix-inducing residues relies on robust experimental characterization. The following are detailed protocols for the primary techniques used to assess peptide helicity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the most widely used method for rapidly assessing the secondary structure of peptides in solution.[15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. α-helical peptides exhibit a characteristic CD spectrum with negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.
Step-by-Step Protocol for CD Analysis:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (below 250 nm).
-
Determine the precise peptide concentration. This is critical for accurate calculation of molar ellipticity. A common method is to use the absorbance of a known chromophore (e.g., a Tyr or Trp residue) or to perform amino acid analysis.
-
The optimal peptide concentration is typically between 0.1 and 1 mg/ml.[15]
-
Filter the sample to remove any aggregates.
-
-
Instrument Setup:
-
Purge the CD instrument with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[16]
-
Use a quartz cuvette with a path length of 1 mm for far-UV CD measurements.[15]
-
Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm.
-
Set the scanning speed to 10-30 nm/min, the integration time to 1-3 seconds, and the bandwidth to less than 2 nm.[16]
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution, including the determination of secondary structure and the precise conformation of individual residues.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a membrane-mimicking solvent like trifluoroethanol (TFE).
-
The recommended peptide concentration is typically 0.3-5 mM.[17]
-
Adjust the pH of the sample to the desired value.
-
Ensure the sample is stable and free of aggregates.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining secondary and tertiary structure. For α-helices, characteristic NOEs are observed between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)), and between the α-proton of residue i and the amide proton of residue i+3 (dαN(i, i+3)).
-
HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹⁵N and/or ¹³C), this spectrum provides correlations between protons and their attached heteroatoms, which aids in resonance assignment.
-
-
-
Data Analysis:
-
Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is typically done by combining information from TOCSY and NOESY spectra.
-
Structural Restraints:
-
NOE-derived distance restraints: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons. These intensities are used to generate a set of distance restraints.
-
Dihedral angle restraints: The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) can be related to the φ dihedral angle via the Karplus equation.
-
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.
-
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Conceptual overview of Aib and alternative helix-inducing residues.
Caption: Experimental workflow for comparing helix-inducing residues.
Conclusion and Future Perspectives
The rational design of helical peptides is a cornerstone of modern medicinal chemistry and materials science. While Aib remains a highly effective and widely used helix-inducer, a growing arsenal of alternative residues and strategies offers new avenues for fine-tuning peptide properties. The choice of a specific helix-inducing element should be guided by a thorough consideration of the desired balance between conformational stability, synthetic feasibility, and the need for specific side-chain interactions.
Other α,α-disubstituted amino acids provide a means to introduce side-chain diversity while maintaining strong helical propensity. Fluorinated amino acids, though potentially having lower intrinsic helicity, can impart unique biophysical properties such as enhanced thermal stability. Hydrocarbon stapling represents a powerful covalent approach to lock peptides into a helical conformation, often resulting in superior biological activity.
The continued development of novel non-natural amino acids and innovative bioconjugation techniques will undoubtedly expand the toolkit for creating helical peptides with tailored functions. As our understanding of the intricate relationship between peptide sequence, conformation, and biological activity deepens, so too will our ability to design the next generation of peptide-based therapeutics and advanced materials.
References
-
LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]
-
Cheng, R. P., & DeGrado, W. F. (2006). Helix propensity of highly fluorinated amino acids. Journal of the American Chemical Society, 128(49), 15556–15557. Retrieved from [Link]
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Retrieved from [Link]
-
Bird, G. H., & Walensky, L. D. (2013). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Retrieved from [Link]
-
Cheng, R. P. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. Retrieved from [Link]
-
Jayasinghe, S., & Langen, R. (2007). Helix stabilization of amphipathic peptides by hydrocarbon stapling increases cholesterol efflux by the ABCA1 transporter. The Journal of Biological Chemistry, 282(13), 9419–9427. Retrieved from [Link]
-
Luo, Y., & Voth, G. A. (2012). An all-atom model for stabilization of α-helical structure in peptides by hydrocarbon staples. The Journal of Physical Chemistry B, 116(30), 8947–8957. Retrieved from [Link]
-
Micklitsch, C. M., & Conticello, V. P. (2017). Fluorinated peptide biomaterials. Biopolymers, 108(1), e23011. Retrieved from [Link]
-
O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(1), 109–118. Retrieved from [Link]
-
Sahoo, H., et al. (2005). Aib-based peptide backbone as scaffolds for helical peptide mimics. Protein Science, 14(1), 123–131. Retrieved from [Link]
-
Micklitsch, C. M., et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 11(11), 1782. Retrieved from [Link]
-
Uesugi, M., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2895–2903. Retrieved from [Link]
-
Di Blasio, B., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2955–2965. Retrieved from [Link]
-
Karle, I. L. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(4), 223–235. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]
-
Chang, Y. S., et al. (2016). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. PLoS One, 11(6), e0157554. Retrieved from [Link]
-
Ghosh, A., & Arora, P. S. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Accounts of Chemical Research, 51(12), 3119–3128. Retrieved from [Link]
-
Karle, I. L. (2001). Aib Residues in Peptaibiotics and Synthetic Sequences: Analysis of Nonhelical Conformations. Chemistry & Biodiversity, 1(1), 13–31. Retrieved from [Link]
-
Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. The Journal of Organic Chemistry, 83(21), 13087–13093. Retrieved from [Link]
-
ResearchGate. (n.d.). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. Retrieved from [Link]
-
ResearchGate. (n.d.). Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. Retrieved from [Link]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified withα-Aminoisobutyric Acid. Retrieved from [Link]
-
YouTube. (2021, January 29). how to do circular dichroism || practical biochemistry [Video]. YouTube. Retrieved from [Link]
-
Lenci, E., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10091. Retrieved from [Link]
-
Groupe Français des Peptides et des Protéines. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha helix. Retrieved from [Link]
-
Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317–5320. Retrieved from [Link]
-
Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317–5320. Retrieved from [Link]
-
Petukhov, M., et al. (1998). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 7(1), 139–147. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Helix propensities of conformationally restricted amino acids. Non-natural substitutes for helix breaking proline and helix forming alanine. Retrieved from [Link]
-
Ippoliti, E., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration, 2, 6. Retrieved from [Link]
-
Blaber, M., et al. (1993). Structural basis of amino acid alpha helix propensity. Science, 260(5114), 1637–1640. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) NMR of peptides. Retrieved from [Link]
-
Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal, 75(1), 422–427. Retrieved from [Link]
-
BMRB. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Hidden Drawbacks of Peptides: Navigating the Complexities. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Chakrabartty, A., et al. (1994). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 3(5), 843–852. Retrieved from [Link]
-
Padilla, A., et al. (1996). NMR evidence for multiple conformations in a highly helical model peptide. Journal of Molecular Biology, 264(5), 1000–1013. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cmd.wustl.edu [cmd.wustl.edu]
- 3. Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 5. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters | bioRxiv [biorxiv.org]
- 14. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. di.univr.it [di.univr.it]
A Comparative Guide to Validating Protease Resistance in Aib-Containing Peptides
<
For Researchers, Scientists, and Drug Development Professionals
The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide therapeutics is a cornerstone strategy for enhancing their metabolic stability. This guide provides an in-depth, objective comparison of the proteolytic resistance of Aib-containing peptides against their native counterparts, supported by detailed experimental methodologies and data interpretation. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical protocols to validate this critical attribute in your own research.
The Aib Advantage: A Structural Shield Against Proteolysis
The enhanced stability of peptides containing Aib is primarily due to the unique structural constraints imposed by the gem-dimethyl group on its α-carbon.[1] This steric hindrance serves two primary purposes:
-
Conformational Rigidity: The presence of two methyl groups on the α-carbon restricts the conformational flexibility of the peptide backbone. This often encourages the formation of stable helical secondary structures.[1][2]
-
Steric Shielding: The bulky gem-dimethyl group physically obstructs the active sites of proteases, protecting adjacent peptide bonds from enzymatic cleavage.[1]
This combination of conformational pre-organization and direct steric hindrance dramatically increases a peptide's half-life in biological fluids, a crucial factor in developing long-acting therapeutics with improved pharmacokinetic profiles and patient compliance.[1]
Experimental Design for a Comparative Protease Resistance Study
A robust validation of Aib-conferred protease resistance requires a well-designed comparative study. Here, we outline the key considerations and a general workflow.
dot
Caption: A generalized workflow for a comparative protease resistance study.
Peptide Selection:
-
Native Peptide: The unmodified peptide sequence serves as the baseline control.
-
Aib-Modified Peptide: The peptide of interest with one or more amino acid residues replaced by Aib. The position of the Aib substitution is critical; placing it near known cleavage sites can significantly enhance resistance.[2]
Protease Selection:
-
Specific Proteases: Trypsin is a common choice as it cleaves specifically at the C-terminus of lysine and arginine residues, providing a well-defined degradation pattern.[3]
-
Broad-Spectrum Proteases: Proteinase K is a non-specific serine protease that cleaves at the carboxylic side of aliphatic, aromatic, or hydrophobic amino acids, offering a more rigorous stability challenge.[4]
-
Biological Matrices: Human serum or plasma provides a physiologically relevant environment containing a complex mixture of proteases.[1][5][6] It's important to note that peptide degradation can differ between serum and plasma due to the presence of anticoagulants in the latter which can inhibit certain proteases.[5][6]
Assay Method Selection:
-
High-Performance Liquid Chromatography (HPLC)-Based Assay: This is the gold standard for quantifying the remaining intact peptide over time.[7][8] It offers high sensitivity and the ability to resolve the parent peptide from its degradation products.[9]
-
Fluorescence-Based Assays: These methods are suitable for higher-throughput screening and can provide real-time kinetic data.[10][11] They typically involve a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a detectable fluorescent signal.[12][13]
Detailed Experimental Protocol: HPLC-Based Protease Degradation Assay
This protocol provides a step-by-step guide for a typical protease degradation assay using HPLC for quantification.
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and Aib-containing peptides in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Protease Solution: Prepare a working solution of the chosen protease (e.g., 0.1 mg/mL Trypsin in a suitable buffer).
-
Quenching Solution: Prepare a solution to stop the enzymatic reaction, such as 10% trifluoroacetic acid (TFA) in water or a 2:1 mixture of acetonitrile and ethanol.[1]
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 10:1 peptide to protease by weight).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately add the quenching solution to the aliquot to stop the proteolytic degradation. For the t=0 time point, the quenching solution should be added before the protease.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to precipitate the denatured protease.
-
Transfer the supernatant containing the peptide and its fragments to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable reversed-phase HPLC column (e.g., C18).[4][7]
-
Use a gradient elution method with mobile phases typically consisting of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).[7]
-
Monitor the elution of the peptide by UV absorbance at 214 nm.[7][14]
-
The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of each peptide, which is the time required for 50% of the peptide to be degraded.
-
Quantitative Data Presentation
The results of a comparative protease stability study can be effectively summarized in a table for easy comparison.
| Peptide | Protease | Half-life (t½) in minutes |
| Native Peptide | Trypsin | 45 |
| Aib-Peptide | Trypsin | > 240 |
| Native Peptide | Proteinase K | 20 |
| Aib-Peptide | Proteinase K | 180 |
| Native Peptide | Human Serum | 15 |
| Aib-Peptide | Human Serum | > 360 |
This is example data and will vary depending on the specific peptides and experimental conditions.
Mechanism of Aib-Induced Protease Resistance
The protective effect of Aib can be visualized as a conformational and steric shield.
dot
Caption: Aib's dual mechanism of protease resistance.
Conclusion
The incorporation of α-aminoisobutyric acid is a highly effective strategy for enhancing the proteolytic stability of peptide-based therapeutics. The steric bulk and conformational constraints imposed by Aib residues shield the peptide backbone from enzymatic attack, leading to a significant increase in half-life in biological systems.[1] Rigorous experimental validation, as outlined in this guide, is essential to quantify this enhanced stability and to inform the design of next-generation peptide drugs with improved pharmacokinetic profiles.
References
-
Aib-based peptide backbone as scaffolds for helical peptide mimics. Protein Eng Des Sel. [Link]
-
Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]
-
Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. [Link]
-
Using Protease Assays for Accurate Protease Detection. G-Biosciences. [Link]
-
Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. PNAS. [Link]
-
Fluorescent probes for proteolysis: Tools for drug discovery. PMC - NIH. [Link]
-
Protease resistance of ex vivo amyloid fibrils implies the proteolytic selection of disease-associated fibril morphologies. PubMed. [Link]
-
Proteolytic Stability Peptides. Scribd. [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. [Link]
-
A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. PubMed. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Aib-Containing Peptide Analogs: Cellular Uptake and Utilization in Oligonucleotide Delivery. ResearchGate. [Link]
-
HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. MDPI. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
-
Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers. MDPI. [Link]
-
α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments. PubMed. [Link]
-
β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. NIH. [Link]
-
Protease inhibitor (biology). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isw3.naist.jp [isw3.naist.jp]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Understanding Fmoc-Aib-OPfp: Chemical Profile and Hazards
An In-Depth Guide to the Proper Disposal of Fmoc-Aib-OPfp for Laboratory Professionals
In the specialized field of peptide synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. As a Senior Application Scientist, I understand that meticulous handling of reagents from acquisition to disposal is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester), a common reagent in peptide synthesis. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, ensuring regulatory compliance and environmental stewardship.
This compound is an activated amino acid derivative used to introduce the aminoisobutyric acid (Aib) residue into a peptide chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the amino group, while the pentafluorophenyl (PFP) ester is a highly reactive leaving group that facilitates efficient amide bond formation.[1][2] However, these same properties necessitate careful handling and disposal.
The primary hazard stems from its classification as a halogenated organic compound due to the five fluorine atoms on the phenyl ring.[3][4] Halogenated wastes require specific disposal protocols, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[4] Furthermore, as an active ester, it is reactive and moisture-sensitive.[5] While specific toxicity data for this compound is limited, related compounds are known skin irritants.[6] Therefore, it must be treated as hazardous chemical waste.
Table 1: Chemical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 203636-26-4 | [7] |
| Molecular Formula | C₂₅H₁₉F₅NO₄ | [8] |
| Molecular Weight | 491.41 g/mol | [8] |
| Appearance | White to off-white solid/powder | [9][10][11] |
| Key Functional Groups | Fmoc protecting group, Pentafluorophenyl (PFP) ester | [1][11] |
| Primary Hazard Class | Halogenated Organic Compound | [3][4] |
| Known Hazards | Potential skin irritant. May be harmful if swallowed or inhaled.[6][12] | |
| Storage Conditions | Store at 0-5°C, moisture-sensitive. | [5][7][8] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, the following mandatory PPE must be worn to prevent exposure. The causality is clear: creating a barrier between the researcher and the chemical is the first line of defense against irritation and accidental exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection : Use chemically resistant nitrile gloves.[13]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[6]
-
Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of the fine powder.[13]
The Disposal Workflow: A Self-Validating System
Proper disposal is a systematic process. The following workflow ensures that each step logically follows the last, creating a self-validating protocol that minimizes error and ensures compliance.
Caption: Decision Workflow for this compound Disposal.
Step-by-Step Disposal Protocols
The segregation of halogenated waste is the most critical step in this process. Mixing it with non-halogenated solvents can render a large volume of solvent hazardous and significantly increase disposal costs and environmental risk.[3][14]
Protocol 4.1: Disposal of Solid this compound
This protocol applies to unused, expired, or contaminated solid reagent.
-
Segregation : Confirm that the waste is solid this compound. Do not mix with other waste types at this stage.[12]
-
Packaging : Place the solid waste into a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[4][13] If the original container is in good condition, it can be used after being properly labeled for disposal.[12]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximation of the quantity.[3][12]
-
Storage : Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) within secondary containment.[3]
Protocol 4.2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing this compound, such as leftover reaction mixtures or solutions in organic solvents (e.g., DMF, DCM).
-
Segregation : This liquid waste is halogenated. It must be collected in a container designated for "Halogenated Organic Liquid Waste."[4][13]
-
Container Selection : Use a chemically compatible container with a secure, leak-proof screw cap. Glass or polyethylene bottles are typically appropriate, but always check compatibility with all solvents in the mixture.[3][16][17]
-
Labeling : Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[3][4] Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.
-
Storage and Disposal : Keep the container tightly closed when not in use.[14] Store it in the designated SAA and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[3]
Protocol 4.3: Disposal of Contaminated Labware
This protocol applies to disposable items like pipette tips, gloves, and weighing paper that have come into direct contact with this compound.
-
Collection : Place all contaminated solid items into a durable, leak-proof plastic bag or a designated container for contaminated solid waste.[12]
-
Labeling : Label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").[12]
-
Disposal : This waste should be disposed of through your institution's hazardous waste program, not in the regular or biohazardous trash.[12]
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent further spread.
-
Don PPE : If not already wearing it, don all required PPE, including respiratory protection if the spill is large or the powder is airborne.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills of liquid solutions.
-
Clean-Up : Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container. Clean the spill area with a suitable solvent (like isopropanol), followed by soap and water.[12]
-
Dispose of Waste : Collect all cleanup materials, including contaminated absorbents and PPE, as hazardous waste. Label the container appropriately and dispose of it according to the procedures outlined above.[3][12]
-
Reporting : Report the incident to your laboratory supervisor and institutional EHS department as required by your local policies.
By adhering to these scientifically grounded and systematically validated procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- This compound CAS#: 203636-26-4. ChemicalBook.
- Halogenated Solvents in Laboratories. Temple University, Campus Operations.
- Hazardous Waste Segregation. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Nα-Fmoc-L-alanine pentafluorophenyl ester Safety Data Sheet. AAPPTEC.
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. Available at: [Link]
-
This compound Product Page. Chemical-Suppliers. Available at: [Link]
-
Pentafluorophenyl esters. Wikipedia. Available at: [Link]
-
Chemical Compatibility. IDEX Health & Science. Available at: [Link]
-
Chemical Compatibility Chart. Walchem. Available at: [Link]
Sources
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. peptide.com [peptide.com]
- 7. This compound CAS#: 203636-26-4 [amp.chemicalbook.com]
- 8. This compound | CAS 203636-26-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Fmoc-Aib-OH Novabiochem 94744-50-0 [sigmaaldrich.com]
- 10. Fmoc-Aib-OH - Safety Data Sheet [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. Chemical Compatibility [idex-hs.com]
- 17. walchem.com [walchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
